Sgx-523
Description
A MET receptor tyrosine kinase inhibitor.
MET Tyrosine Kinase Inhibitor SGX523 is an orally bioavailable small molecule, c-Met inhibitor with potential antineoplastic activity. MET receptor tyrosine kinase inhibitor SGX523 specifically binds to c-Met protein, or hepatocyte growth factor receptor (HGFR), preventing binding of hepatocyte growth factor (HGF) and disrupting the MET signaling pathway; this agent may induce cell death in tumor cells expressing c-Met. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays an important role in tumor cell proliferation, survival, invasion, and metastasis, and in tumor angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
6-[[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S/c1-24-11-13(10-20-24)16-6-7-17-21-22-18(25(17)23-16)26-14-4-5-15-12(9-14)3-2-8-19-15/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZUAADEACICHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=C(C=C4)N=CC=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647300 | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022150-57-7 | |
| Record name | 6-[[6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022150-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SGX-523 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SGX-523 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06314 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SGX-523 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH8SQN09KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SGX-523: A Technical Guide to its Mechanism of Action as a Highly Selective MET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SGX-523 is a potent and exceptionally selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase (RTK).[1][2][3][4] The c-Met pathway, when aberrantly activated, is a critical driver in the proliferation, survival, invasion, and metastasis of various human cancers.[5][6][7][8] this compound demonstrated significant anti-tumor activity in preclinical models by effectively inhibiting c-Met signaling.[1][2][3][9] However, its clinical development was halted during Phase I trials due to unexpected renal toxicity in humans, which was not predicted by preclinical toxicology studies in rats and dogs.[10][11][12] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to c-Met Signaling and its Role in Oncology
The c-Met proto-oncogene encodes the c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR). It is a transmembrane tyrosine kinase that is essential for embryonic development, tissue repair, and wound healing. The sole known ligand for c-Met is the hepatocyte growth factor (HGF).
Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain. This activation triggers the recruitment of adaptor proteins, such as Gab1 and Grb2, initiating a cascade of downstream signaling pathways.[5][7][8] The principal signaling networks activated by c-Met include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation and growth.[5][8]
-
PI3K-AKT-mTOR Pathway: Promotes cell survival, growth, and metabolism while inhibiting apoptosis.[5]
-
JAK-STAT Pathway: Regulates the transcription of genes involved in cell proliferation, survival, and differentiation.[5]
Dysregulation of c-Met signaling, through mechanisms such as gene amplification, activating mutations, or autocrine/paracrine HGF/c-Met loops, is a well-established oncogenic driver in a multitude of solid tumors, including those of the lung, stomach, kidney, and brain (glioblastoma).[1][5][7] This aberrant signaling contributes to aggressive tumor phenotypes, including enhanced invasion and metastasis, making c-Met an attractive target for cancer therapy.[6][7]
Mechanism of Action of this compound
This compound functions as a selective inhibitor of the c-Met receptor tyrosine kinase.[13] Its mechanism of action is characterized by the following key features:
-
ATP-Competitive Inhibition: this compound binds to the ATP-binding pocket of the c-Met kinase domain, directly competing with endogenous ATP.[1][2][4][10][11] This prevents the transfer of a phosphate group to tyrosine residues, thereby inhibiting the autophosphorylation and activation of the receptor.[13]
-
High Selectivity: this compound exhibits remarkable selectivity for c-Met. In biochemical assays, it was found to be over 1,000-fold more selective for c-Met than for a panel of over 200 other protein kinases, including the closely related RON kinase.[1][2][3][9]
-
Conformational Stabilization: Crystallographic studies have revealed that this compound stabilizes c-Met in a unique, inactive conformation.[1][2][9] This conformation is inaccessible to other protein kinases, providing a structural basis for its exquisite selectivity.
-
Preference for Unphosphorylated MET: this compound demonstrates a higher binding affinity for the less active, unphosphorylated form of the c-Met kinase domain compared to the active, phosphorylated enzyme.[9][14] This suggests a preferential binding to the inactive state of the receptor, preventing its activation.
The inhibition of c-Met autophosphorylation by this compound blocks the recruitment of downstream signaling molecules, leading to the suppression of the pro-oncogenic pathways detailed above. This ultimately results in the inhibition of tumor cell proliferation, survival, and migration, and can induce apoptosis.[1][13]
Quantitative Data Summary
The potency and selectivity of this compound have been quantified in various biochemical and cellular assays. The following tables summarize the key findings.
Table 1: Biochemical Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | c-Met Kinase | 4 nM | [1][2][4][9][15] |
| Ki | Unphosphorylated c-Met | 2.7 nM | [4][9][14] |
| Ki | Phosphorylated c-Met | 23 nM | [4][9][14] |
| Selectivity | vs. >200 other kinases | >1,000-fold | [1][2][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| GTL-16 | Gastric Carcinoma | MET Autophosphorylation | 40 nM | [15][16] |
| A549 (HGF-stimulated) | Lung Carcinoma | MET Autophosphorylation | 12 nM | [15][16] |
| NCI-H1993 | Non-Small Cell Lung | Cell Growth | 20 nM | [15] |
| MKN-45 | Gastric Carcinoma | Cell Growth | 113 nM | [15] |
| Hs746T | Gastric Carcinoma | Cell Growth | 35 nM | [15] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro c-Met Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.
Methodology:
-
Reagents and Materials: Recombinant human c-Met kinase domain, a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, this compound at various concentrations, kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare a reaction mixture containing the c-Met enzyme and the substrate in the kinase buffer. b. Add serial dilutions of this compound or a vehicle control (DMSO) to the wells of a microplate. c. Add the enzyme/substrate mixture to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Terminate the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent and a microplate reader.
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to the vehicle control. The IC₅₀ value is then calculated by fitting the data to a four-parameter logistic curve.
Cellular MET Autophosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit c-Met activation within a cellular context.
Methodology:
-
Cell Culture: Culture a c-Met dependent cancer cell line (e.g., GTL-16, which has MET gene amplification) to 70-80% confluency.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours). For cell lines that are not constitutively active, stimulate with HGF for 15-30 minutes prior to lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235). e. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total c-Met. The intensity of the phospho-c-Met bands is quantified and normalized to the total c-Met bands.
Cell Proliferation Assay
Objective: To measure the effect of this compound on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Quantification of Viable Cells: a. MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. After a few hours, solubilize the crystals with a detergent and measure the absorbance at 570 nm. b. Luminescent Cell Viability Assay: Add a reagent that quantifies ATP levels (e.g., CellTiter-Glo®). The luminescent signal is proportional to the number of viable cells.
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell growth inhibition compared to vehicle-treated control cells. The GI₅₀ (concentration for 50% growth inhibition) is determined using non-linear regression analysis.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U87MG glioblastoma or GTL-16 gastric cancer cells) into the flank of each mouse.
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer this compound orally at various doses (e.g., 10-30 mg/kg, twice daily) and a vehicle control to the respective groups.
-
Monitoring: Monitor the tumor volume (typically measured with calipers) and the body weight of the mice regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Compare the tumor growth curves between the this compound treated groups and the vehicle control group. The percentage of tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Clinical Development and Discontinuation
This compound entered Phase I clinical trials in patients with advanced solid tumors.[17][18] Two open-label, dose-escalation studies were initiated to evaluate both intermittent and continuous dosing schedules.[10][11][12]
However, the trials were terminated prematurely due to unexpected and severe renal toxicity.[10][11][12] Patients receiving daily doses of 80 mg or more developed renal failure.[10][11][12] Subsequent analysis revealed that this toxicity was caused by the formation of insoluble metabolites of this compound in the renal tubules, leading to crystal nephropathy.[10][11][12] Importantly, these toxic metabolites were not observed in the preclinical toxicology studies conducted in rats and dogs, highlighting a significant species-specific difference in metabolism.[10][11] Due to this unforeseen toxicity, the clinical development of this compound was permanently discontinued.[10][11][12]
Conclusion
This compound is a well-characterized, highly selective, and potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of c-Met autophosphorylation, leading to the suppression of key oncogenic signaling pathways and resulting in significant anti-tumor activity in preclinical models. The exquisite selectivity of this compound, attributed to its ability to stabilize a unique inactive conformation of the c-Met kinase, made it a valuable tool for interrogating the role of c-Met in cancer.
Despite its promising preclinical profile, the discovery of severe, species-specific renal toxicity during Phase I clinical trials led to the cessation of its development. The case of this compound serves as a critical lesson in drug development, emphasizing the challenges of predicting human metabolism and toxicity from preclinical models and underscoring the importance of thorough metabolic profiling in early-stage clinical candidates. While this compound itself will not advance, the detailed understanding of its mechanism and selectivity continues to inform the development of next-generation c-Met inhibitors for cancer therapy.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 18. In vitro kinase assay [protocols.io]
Sgx-523 as a selective MET inhibitor
An In-depth Technical Guide to SGX-523: A Selective MET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and exquisitely selective, ATP-competitive small molecule inhibitor of the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase.[1] Dysregulation of the MET signaling pathway is a key driver in numerous human cancers, making it a prime target for therapeutic intervention.[2][3] this compound demonstrated significant promise in preclinical studies, effectively inhibiting MET-dependent cancer cell proliferation, migration, and tumor growth in xenograft models.[1] However, its clinical development was halted during Phase I trials due to unexpected renal toxicity in human subjects, which was not predicted by preclinical animal models.[4] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data, experimental methodologies, and the clinical findings that led to its discontinuation.
Introduction to MET Signaling and this compound
The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates a cascade of downstream signaling pathways.[5] These pathways, including the RAS-MAPK and PI3K-AKT cascades, are crucial for normal cellular processes like proliferation, motility, and morphogenesis.[6] In oncology, aberrant MET signaling—driven by gene amplification, mutation, or overexpression—promotes tumor growth, angiogenesis, and metastasis.[2][3]
This compound was developed as a highly selective inhibitor to target this pathway.[7] Its exceptional selectivity was a key feature, promising targeted efficacy with minimal off-target effects.[1]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the MET kinase domain.[1] Crystallographic studies revealed that this compound binds to and stabilizes MET in a unique, inactive conformation. This conformation is inaccessible to other protein kinases, providing a structural basis for its high selectivity.[1] The inhibitor shows a higher affinity for the less active, unphosphorylated form of MET compared to the active, phosphorylated enzyme, which is consistent with its preference for binding to an inactive state.[8] By blocking the ATP-binding site, this compound prevents MET autophosphorylation and the subsequent activation of downstream signaling molecules, thereby inhibiting MET-driven oncogenic activities.[9]
Quantitative Data
The preclinical efficacy of this compound was extensively quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Biochemical Potency and Selectivity
| Parameter | Target | Value | Reference |
| IC₅₀ | MET Kinase | 4 nM | [1] |
| Kᵢ (unphosphorylated) | MET Kinase | 2.7 nM | [8] |
| Kᵢ (phosphorylated) | MET Kinase | 23 nM | [8] |
| Selectivity | Over >200 other kinases | >1,000-fold | [1] |
| Activity vs. RON | Closely related kinase | No inhibition at µM concentrations | [1] |
Table 2: In Vitro Cellular Activity
| Assay | Cell Line | Value (IC₅₀) | Reference |
| MET Autophosphorylation | GTL16 (gastric cancer) | 40 nM | [10] |
| MET Autophosphorylation | A549 (lung cancer) | 12 nM | [10] |
| Cell Growth | H1993 (lung cancer) | 20 nM | [11] |
| Cell Growth | MKN45 (gastric cancer) | 113 nM | [11] |
| Cell Growth | Hs746T (gastric cancer) | 35 nM | [11] |
Table 3: In Vivo Antitumor Activity
| Tumor Model | Dosing Schedule | Outcome | Reference |
| GTL16 Xenograft | ≥10 mg/kg, twice daily (oral) | Significant tumor growth retardation | [8] |
| U87MG Xenograft | 10 mg/kg, twice daily (oral) | Potent tumor growth inhibition | [12] |
| U87MG Xenograft | 30 mg/kg, twice daily (oral) | Clear tumor regression | [12] |
| H441 Xenograft | 30 mg/kg, twice daily (oral) | Retardation of tumor growth | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments used to characterize this compound.
MET Kinase Assay (Biochemical)
This assay quantifies the inhibitory activity of this compound on the purified MET kinase domain.
-
Reaction Setup: Prepare a reaction mixture in a 96- or 384-well plate containing 100 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 1 mg/mL Bovine Serum Albumin (BSA), and 20 nM purified MET kinase domain.[13]
-
Inhibitor Addition: Add this compound at various concentrations (typically in DMSO, final concentration ≤1%).[14]
-
Substrate Addition: Add 0.3 mg/mL of a generic kinase substrate, such as poly(Glu-Tyr).[13]
-
Initiation: Start the kinase reaction by adding ATP at a concentration near its Kₘ value.[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 21°C or 30°C) for a defined period (e.g., 60 minutes).[11][13]
-
Detection: Terminate the reaction and quantify the amount of ADP produced (correlating with kinase activity). A common method is using a luminescence-based assay like Kinase-Glo®, which measures the remaining ATP.[13] The luminescence signal is inversely proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and use a nonlinear regression model to calculate the IC₅₀ value.[15]
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., GTL16, H1993) in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a period of 48 to 96 hours.[17]
-
Viability Assessment: Quantify cell viability using a metabolic assay. Common methods include:
-
Measurement: Read the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the results to untreated control wells and calculate the IC₅₀ for cell growth inhibition.
Transwell Migration/Invasion Assay
This assay assesses the impact of this compound on cancer cell motility and invasion.
-
Chamber Preparation: Use Transwell inserts (typically with 8 µm pores). For invasion assays, coat the top of the membrane with a layer of Matrigel (an extracellular matrix protein mixture) to simulate a tissue barrier.[19] For migration assays, the membrane is left uncoated.[19]
-
Cell Preparation: Starve the cancer cells in a serum-free medium for several hours before the assay.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum or HGF) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium containing the desired concentration of this compound or vehicle control and add them to the upper chamber (e.g., 1 x 10⁵ cells/well).[20]
-
Incubation: Incubate the plate for 18-24 hours to allow cells to migrate or invade through the membrane.[20]
-
Analysis:
-
Remove non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated to the bottom surface of the membrane with a stain like crystal violet.[20]
-
Count the stained cells in several random microscopic fields to quantify migration or invasion.
-
Human Tumor Xenograft Study
This in vivo assay evaluates the antitumor efficacy of this compound in a living organism.
-
Animal Model: Use immunocompromised mice, such as athymic nude mice, to prevent rejection of human tumor cells.[1]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells like U87MG or GTL16) into the flank of each mouse.[1][21]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth regularly using calipers. When tumors reach a predetermined volume (e.g., 90-100 mm³), randomize the mice into treatment and control groups.[5][21]
-
Drug Administration: Administer this compound orally (by gavage) according to the planned dosing schedule (e.g., 30 mg/kg twice daily). The control group receives a vehicle solution.[8]
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity.[1]
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunoblotting for target engagement).[1]
Visualizations: Pathways and Workflows
MET Signaling Pathway
The following diagram illustrates the core components of the MET signaling pathway that are blocked by this compound.
Caption: Simplified MET signaling cascade and the inhibitory action of this compound.
Kinase Inhibitor Discovery Workflow
This diagram outlines a typical workflow for the discovery and preclinical development of a kinase inhibitor like this compound.
Caption: A standard workflow for kinase inhibitor preclinical development.
This compound: Preclinical to Clinical Translation
This diagram illustrates the logical progression and ultimate discrepancy between preclinical and clinical findings for this compound.
Caption: The translational journey of this compound from preclinical success to clinical failure.
Clinical Development and Discontinuation
Based on its strong preclinical profile, this compound entered Phase I clinical trials in early 2008 for patients with advanced solid tumors.[22] The studies were designed to evaluate the safety, tolerability, and pharmacokinetics of this compound using both continuous and intermittent oral dosing schedules.[22]
However, the trials were terminated prematurely when patients receiving daily doses of 80 mg or more developed unexpected and severe renal failure.[4] This dose-limiting toxicity had not been observed in the standard two-species (rat and dog) preclinical toxicology studies.[4] Subsequent investigation revealed that the renal toxicity in humans was a crystal nephropathy caused by the formation of two insoluble metabolites of this compound.[23] Pharmacokinetic analysis showed that these metabolites were formed at significantly higher levels in humans than in the preclinical animal models.[4] Further studies in primates were able to replicate the human findings, confirming a critical species-specific difference in drug metabolism.[23] Due to this unforeseen and severe toxicity, the clinical development of this compound was permanently discontinued.[4]
Conclusion
This compound stands as a powerful example of a highly selective and potent kinase inhibitor that demonstrated exceptional promise in preclinical cancer models. The technical data underscore its effectiveness in inhibiting the MET signaling pathway and its associated oncogenic functions. However, the story of this compound also serves as a critical case study in drug development, highlighting the challenges of interspecies differences in drug metabolism and the limitations of preclinical toxicology models in predicting human-specific adverse events. While this compound itself did not succeed clinically, the extensive research conducted provides valuable insights for the continued development of targeted MET inhibitors and underscores the importance of comprehensive metabolic profiling in early-stage drug discovery.
References
- 1. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 7. SGX Pharmaceuticals, Inc. Selects Development Candidate For MET Tyrosine Kinase Inhibitor Program - BioSpace [biospace.com]
- 8. selleckchem.com [selleckchem.com]
- 9. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 19. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 20. Cell invasion and migration assay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. fiercebiotech.com [fiercebiotech.com]
- 23. Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive into Capmatinib: A Novel MET Receptor Tyrosine Kinase Inhibitor with Potent Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Capmatinib (INC280/INCB28060), a potent and selective inhibitor of the MET receptor tyrosine kinase. Aberrant MET signaling, driven by genetic alterations such as MET exon 14 skipping mutations and gene amplification, is a key oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC). Capmatinib has demonstrated significant antitumor activity in preclinical models and clinical trials, leading to its approval for the treatment of metastatic NSCLC with MET exon 14 skipping mutations. This document details the mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and key experimental methodologies used to characterize this novel therapeutic agent.
Core Mechanism of Action
Capmatinib is an ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1] The binding of its natural ligand, hepatocyte growth factor (HGF), to the MET receptor normally triggers a signaling cascade involved in cell proliferation, survival, and migration.[2] In cancer, mutations or amplification of the MET gene can lead to constitutive activation of the receptor, driving uncontrolled tumor growth.[2] Capmatinib effectively blocks the autophosphorylation of the MET receptor, thereby inhibiting the activation of downstream signaling pathways critical for tumor progression, including the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT3 pathways.[3][4]
Quantitative Antitumor Activity
The preclinical and clinical efficacy of Capmatinib has been extensively evaluated. The following tables summarize key quantitative data, demonstrating its potent and selective antitumor activity.
Table 1: In Vitro Potency of Capmatinib
| Assay Type | Target/Cell Line | IC50 Value | Reference(s) |
| Cell-Free Kinase Assay | c-MET | 0.13 nM | [1][4] |
| c-MET Phosphorylation | - | ~1 nM | [4][5] |
| Cell Viability | SNU-5 (gastric cancer) | 1.2 nM | [5] |
| Cell Viability | S114 (gastric cancer) | 12.4 nM | [5] |
| Cell Viability | H441 (lung cancer) | ~0.5 nM | [5] |
| Cell Viability | U-87MG (glioblastoma) | 2 nM | [5] |
Table 2: In Vivo Efficacy of Capmatinib in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| U-87MG Xenograft | Glioblastoma | 1 mg/kg, once daily | 35% | [5] |
| U-87MG Xenograft | Glioblastoma | 3 mg/kg, once daily | 76% | [5] |
Table 3: Clinical Efficacy of Capmatinib in NSCLC with METex14 Skipping (GEOMETRY mono-1 study)
| Patient Population | Endpoint | Result | Reference(s) |
| Treatment-naïve | Overall Response Rate (ORR) | 68% | |
| Previously treated | Overall Response Rate (ORR) | 41% | |
| Treatment-naïve | Median Duration of Response (DoR) | 12.6 months | |
| Previously treated | Median Duration of Response (DoR) | 9.7 months |
Pharmacokinetic Profile
Capmatinib exhibits favorable pharmacokinetic properties supporting oral administration.
Table 4: Key Pharmacokinetic Parameters of Capmatinib
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | |
| Plasma Protein Binding | ~96% | [6] |
| Apparent Volume of Distribution (Vd) | 164 L | [6] |
| Elimination Half-life (t1/2) | 6.5 hours | [6] |
| Metabolism | Primarily via CYP3A4 and aldehyde oxidase | [6] |
| Excretion | ~78% in feces, ~22% in urine | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used in the evaluation of Capmatinib.
c-MET Kinase Assay
This assay quantifies the ability of Capmatinib to inhibit the enzymatic activity of the c-MET kinase in a cell-free system.
Materials:
-
Recombinant human c-MET kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Capmatinib (or other test compounds)
-
384-well plates
-
Kinase activity detection reagent (e.g., ADP-Glo™, Promega)
Procedure:
-
Prepare serial dilutions of Capmatinib in DMSO.
-
Add 1 µL of the diluted compound to the wells of a 384-well plate.
-
Prepare a master mix containing the c-MET kinase, peptide substrate, and kinase buffer.
-
Add 10 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for c-MET.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[1]
Cell Viability Assay
This assay assesses the effect of Capmatinib on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell lines with known MET status (e.g., SNU-5, H441)
-
Complete cell culture medium
-
Capmatinib
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega; or MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Capmatinib in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of Capmatinib.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Determine the IC50 values by plotting the percentage of viable cells against the log of the drug concentration.[7][8]
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of Capmatinib in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line for tumor implantation (e.g., U-87MG)
-
Matrigel (or similar basement membrane matrix)
-
Capmatinib formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Capmatinib (at various doses) or vehicle control to the mice daily via oral gavage.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Visualizing the Molecular Landscape
To better understand the biological context of Capmatinib's action and the experimental approaches to its evaluation, the following diagrams have been generated using the Graphviz DOT language.
Caption: MET Signaling Pathway and the inhibitory action of Capmatinib.
Caption: Preclinical to clinical development workflow for Capmatinib.
Conclusion
Capmatinib is a highly potent and selective MET inhibitor that has demonstrated significant antitumor activity in preclinical models and has shown robust and durable clinical responses in patients with MET-driven NSCLC. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and proven clinical efficacy make it a valuable therapeutic option for this patient population. The detailed experimental protocols and data presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 3. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aging-us.com [aging-us.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SGX-523: An In-Depth Technical Guide on Downstream Signaling Pathway Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SGX-523 is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] This document provides a comprehensive overview of the downstream signaling effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. Preclinical studies have demonstrated that this compound effectively inhibits c-Met autophosphorylation and subsequently modulates key downstream signaling cascades, including the RAS-ERK and PI3K-AKT pathways, leading to the inhibition of cell proliferation, migration, and invasion in c-Met dependent tumor models.[1][2] Despite promising preclinical activity, clinical development was halted during Phase I trials due to unforeseen renal toxicity.[3][4] This guide serves as a technical resource for understanding the preclinical mechanism of action and downstream effects of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Notes |
| c-Met IC50 | 4 nM | Cell-free kinase assay.[5][6] |
| Ki (unphosphorylated MET) | 2.7 nM | ATP-competitive inhibition.[5][6] |
| Ki (phosphorylated MET) | 23 nM | Preferential binding to the inactive enzyme conformation.[5][6] |
| Selectivity | >1,000-fold vs. >200 other protein kinases | Highly selective for c-Met.[1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | IC50 |
| GTL16 | Gastric Carcinoma | MET Autophosphorylation | 40 nM[6] |
| A549 | Lung Carcinoma | HGF-stimulated MET Autophosphorylation | 12 nM[6] |
| NCI-H1993 | Non-Small Cell Lung Cancer | Cell Growth | 20 nM[5] |
| MKN45 | Gastric Cancer | Cell Growth | 113 nM[5] |
| Hs746T | Gastric Cancer | Cell Growth | 35 nM[5] |
Signaling Pathway Visualization
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines the methodology used to determine the IC50 of this compound against the c-Met kinase.
Materials:
-
Recombinant c-Met kinase domain (MET-KD)
-
Poly(Glu-Tyr) peptide substrate
-
ATP
-
This compound
-
Kinase-Glo Luminescent Kinase Assay Kit
-
Buffer components: HEPES, MgCl2, Bovine Serum Albumin (BSA), DMSO
Procedure:
-
Prepare a reaction mixture containing 100 mM HEPES (pH 7.5), 0.3 mg/mL poly(Glu-Tyr) peptide substrate, 10 mM MgCl2, 1 mg/mL BSA, and 20 nM MET-KD.[7]
-
Serially dilute this compound in DMSO and add to the reaction mixture. The final DMSO concentration should be maintained at 5%.[7]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 21°C.
-
Quench the reaction by adding an equal volume of Kinase-Glo detection buffer.[7]
-
Measure luminescence using a plate-reading luminometer.
-
Analyze the results using nonlinear regression to determine the IC50 values.[7]
Cellular MET Autophosphorylation Assay
This protocol describes the method to assess the inhibitory effect of this compound on c-Met autophosphorylation in a cellular context.
Cell Lines:
-
GTL16 (gastric carcinoma, constitutive MET activation)[8]
-
A549 (lung carcinoma, HGF-inducible MET activation)[8]
Procedure:
-
Plate 1 x 10^6 cells (e.g., GTL16 or A549) and allow them to adhere.[8]
-
For inducible cell lines like A549, serum-starve the cells overnight.
-
Treat the cells with various concentrations of this compound for 1 hour.[8]
-
For inducible cell lines, stimulate with HGF (e.g., 90 ng/mL) for a short period (e.g., 15-30 minutes).[8]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform immunoblotting to detect phosphorylated c-Met (p-MET) and total c-Met.
Immunoblotting Workflow
Caption: A representative workflow for immunoblotting analysis.
Downstream Signaling Pathway Effects
This compound, through its direct inhibition of c-Met kinase activity, prevents the phosphorylation of the receptor and its subsequent activation. This blockade has significant ramifications for downstream signaling pathways that are crucial for cancer cell proliferation, survival, and motility.[2]
Inhibition of the PI3K/AKT Pathway
Upon activation, c-Met recruits adaptor proteins such as GAB1, which in turn activates phosphatidylinositol 3-kinase (PI3K).[2] PI3K then phosphorylates and activates AKT, a key regulator of cell survival and proliferation. This compound-mediated inhibition of c-Met prevents the recruitment of GAB1 and the subsequent activation of the PI3K/AKT pathway, leading to decreased cell survival and potentially inducing apoptosis.[2]
Inhibition of the RAS/MAPK Pathway
The c-Met receptor also activates the RAS/MAPK pathway via the recruitment of the GRB2-SOS complex.[2] This cascade, involving RAS, RAF, MEK, and ERK (MAPK), is a central driver of cell proliferation. By inhibiting the initial c-Met activation, this compound effectively dampens the signal transduction through this pathway, resulting in reduced cell proliferation.[9]
Induction of Apoptosis
In addition to inhibiting pro-survival signaling, this compound has been shown to activate pro-apoptotic pathways. This is evidenced by the activation of caspase-3, a key executioner caspase, in response to this compound treatment.[2][10]
Clinical Trial Overview
This compound entered Phase I clinical trials in 2008 for the treatment of advanced solid tumors.[9] The trials were designed as open-label, dose-escalation studies to evaluate the safety, tolerability, and pharmacokinetic profile of orally administered this compound.[9][11] Two dosing regimens were explored: a continuous twice-daily dosing and an intermittent schedule.[9] However, the trials were terminated due to the observation of unexpected dose-limiting renal toxicity that was not predicted by preclinical studies.[3][4]
Conclusion
This compound is a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase. Preclinical data robustly demonstrate its ability to inhibit c-Met autophosphorylation and disrupt downstream signaling through the PI3K/AKT and RAS/MAPK pathways, leading to anti-proliferative and pro-apoptotic effects in c-Met-dependent cancer models. While its clinical development was halted, the data generated from studies on this compound remain valuable for understanding the biological consequences of selective c-Met inhibition and for the development of future c-Met targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. apexbt.com [apexbt.com]
- 10. Wnt/β-catenin signaling is a key downstream mediator of MET signaling in glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbs.com [ijbs.com]
SGX-523: A Deep Dive into the Potent and Selective c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of SGX-523, a highly selective and potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Chemical Structure and Properties
This compound, a triazolopyridazine compound, demonstrates specific and potent inhibition of the c-Met kinase.[1] Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-[[6-(1-methylpyrazol-4-yl)-[2][3][4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]quinoline | [3] |
| Molecular Formula | C18H13N7S | [2][3][4][5][6] |
| Molecular Weight | 359.41 g/mol | [2][3][4][5][6] |
| CAS Number | 1022150-57-7 | [2][4][5][7] |
| Appearance | Tan crystalline solid | [1][7] |
| Solubility | Insoluble in Water and Ethanol. Soluble in DMSO (up to 7.19 mg/mL). | [2][4][5][8] |
| SMILES | CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=C(C=C4)N=CC=C5)C=C2 | [2] |
| InChIKey | BCZUAADEACICHN-UHFFFAOYSA-N | [7][8] |
Pharmacological Properties and Mechanism of Action
This compound functions as a selective inhibitor of the c-Met receptor tyrosine kinase, a key player in cell proliferation, survival, invasion, and angiogenesis.[3][9] Its high selectivity and potent activity make it a valuable tool for cancer research.
Potency and Selectivity
This compound exhibits nanomolar potency against c-Met and remarkable selectivity over a wide range of other kinases.
Table 2: In Vitro Potency and Selectivity of this compound
| Parameter | Target | Value | Cell Line/Assay Condition | Source |
| IC50 | c-Met | 4 nM | Cell-free assay | [4][7][8][10] |
| HGF-stimulated MET autophosphorylation | 12 nM | A549 cells | [1] | |
| Constitutive MET autophosphorylation | 40 nM | GTL16 cells | [1] | |
| Ki | Unphosphorylated MET kinase domain | 2.7 nM | ATP-competitive | [1][4][10] |
| Phosphorylated MET kinase domain | 23 nM | ATP-competitive | [1][4][10] | |
| Selectivity | Other Kinases (Panel of >210) | >1,000-fold selective for c-Met | Not specified | [7][8][10] |
Mechanism of Action
This compound is an ATP-competitive inhibitor that preferentially binds to the inactive, unphosphorylated conformation of the c-Met kinase domain.[4][10] This binding stabilizes an inactive conformation of the enzyme, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[4] X-ray crystallography has revealed that this compound locks MET in a "DFG-in" conformation.[1] This selective inhibition of c-Met leads to the suppression of MET-mediated signaling, ultimately inhibiting tumor cell proliferation, survival, and migration.[4]
The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a signaling cascade that is crucial for cell growth and motility. This compound effectively blocks this pathway.
References
- 1. biofargo.com [biofargo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C18H13N7S | CID 24779724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. SGX 523 (5356) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to Investigating the Role of MET Kinase in Cancer
For Researchers, Scientists, and Drug Development Professionals
The MET proto-oncogene, which encodes the MET receptor tyrosine kinase, is a critical regulator of a wide array of cellular processes, including proliferation, motility, migration, and invasion.[1][2] While essential for normal physiological functions like embryonic development and tissue regeneration, its aberrant activation is a well-documented driver in the development and progression of numerous human cancers.[2][3][4] Dysregulation of the MET signaling pathway can occur through various mechanisms, including gene amplification, mutations, protein overexpression, and ligand-dependent loops, often correlating with poor clinical outcomes and drug resistance.[5]
This guide provides an in-depth overview of the essential tools and methodologies used to investigate the multifaceted role of MET kinase in oncology. It details the primary signaling cascades, outlines experimental protocols for assessing MET status and activity, and summarizes the therapeutic strategies developed to target this pathway.
Mechanisms of MET Dysregulation in Cancer
Aberrant MET signaling in cancer is driven by several distinct molecular alterations. Understanding these mechanisms is crucial for selecting appropriate research models and diagnostic strategies. The primary modes of MET dysregulation are summarized below.
| Alteration Type | Functional Consequence | Commonly Associated Cancers | Primary Detection Method(s) |
| Gene Amplification | Increased MET protein overexpression, leading to ligand-independent constitutive activation.[3][6] | Non-Small Cell Lung Cancer (NSCLC), Gastric Cancer, Liver Carcinoma, Kidney Cancer.[3][7][8] | Fluorescence In Situ Hybridization (FISH), Next-Generation Sequencing (NGS) |
| Activating Mutations | Ligand-independent kinase activation and signaling. Point mutations in the kinase domain can confer sensitivity to specific inhibitors.[7][9] | Papillary Renal Cell Carcinoma, NSCLC, Childhood Hepatocellular Carcinoma.[3][7] | Next-Generation Sequencing (NGS) |
| Exon 14 Skipping | Deletion of the juxtamembrane domain responsible for CBL E3 ubiquitin ligase binding, leading to reduced MET degradation and increased protein levels.[4] | Non-Small Cell Lung Cancer (NSCLC).[6] | Next-Generation Sequencing (NGS), RT-PCR |
| Gene Fusions | Creation of a fusion protein with a partner gene (e.g., KIF5B) that promotes constitutive dimerization and kinase activation.[8][10] | Non-Small Cell Lung Cancer (NSCLC), Glioblastoma.[7][8] | Next-Generation Sequencing (NGS), FISH |
| Protein Overexpression | Increased MET receptor density on the cell surface, enhancing sensitivity to HGF and potentially leading to ligand-independent signaling.[10][11] | NSCLC, Gastric Cancer, Colorectal Cancer.[6][10] | Immunohistochemistry (IHC), Western Blot |
MET Signaling Pathways
Upon binding its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and undergoes autophosphorylation at multiple tyrosine residues. This creates docking sites for various adaptor proteins, leading to the activation of several key downstream signaling cascades that drive oncogenic phenotypes.[10]
The primary pathways include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway : Principally involved in cell proliferation, motility, and cell cycle progression.[1][2]
-
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway : A crucial mediator of cell survival, anti-apoptosis, and proliferation.[8]
-
Signal Transducer and Activator of Transcription 3 (STAT3) : Activation of this pathway promotes cell survival, angiogenesis, and invasion.[5][8]
References
- 1. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarker development in MET-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET receptor in oncology: From biomarker to therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Molecular Detection Technologies for MET in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An Observatory for the MET Oncogene: A Guide for Targeted Therapies [mdpi.com]
- 9. Activating Point Mutations in the MET Kinase Domain Represent a Unique Molecular Subset of Lung Cancer and Other Malignancies Targetable with MET Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. youtube.com [youtube.com]
The Potent and Selective c-MET Inhibitor SGX-523 in MET-Amplified Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of SGX-523, a highly selective, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. MET amplification is a key driver of oncogenesis in various cancers, making it a critical therapeutic target. This document summarizes the preclinical data for this compound in MET-amplified cancer models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental application. Although development of this compound was halted due to unexpected renal toxicity in Phase I clinical trials, the preclinical data remains a valuable reference for the development of c-MET inhibitors.[1][2]
Core Mechanism of Action
This compound is an orally bioavailable small molecule that potently and selectively inhibits the c-MET receptor tyrosine kinase.[3][4] It functions as an ATP-competitive inhibitor, binding to the kinase domain of MET.[4][5] Crystallographic studies have revealed that this compound stabilizes MET in a unique, inactive conformation, which is thought to be the basis for its remarkable selectivity.[4][6] The inhibitor demonstrates a higher affinity for the unphosphorylated, less active form of MET.[6][7] This targeted inhibition of MET autophosphorylation disrupts downstream signaling pathways, ultimately leading to the induction of apoptosis and the suppression of tumor cell proliferation, survival, invasion, and metastasis in MET-dependent tumors.[3][4][8]
Below is a diagram illustrating the simplified MET signaling pathway and the point of inhibition by this compound.
Caption: Simplified MET signaling pathway and this compound inhibition.
Quantitative In Vitro Efficacy
This compound demonstrates potent and selective inhibition of MET kinase activity and the proliferation of MET-amplified cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line/Target | IC50 / Ki Value | Reference |
| Kinase Inhibition | c-MET (cell-free assay) | 4 nM (IC50) | [4][6] |
| Unphosphorylated MET [MET-KD(0P)] | 2.7 nM (Ki) | [6][7] | |
| Phosphorylated MET [MET-KD(3P)] | 23 nM (Ki) | [6][7] | |
| MET Autophosphorylation | GTL16 (gastric cancer) | 40 nM (IC50) | [5][7] |
| A549 (lung cancer, HGF-stimulated) | 12 nM (IC50) | [9] | |
| Cell Proliferation | H1993 (NSCLC) | 20 nM | [7] |
| MKN45 (gastric cancer) | 113 nM | [7] | |
| Hs746T (gastric cancer) | 35 nM | [7] |
Quantitative In Vivo Efficacy
In vivo studies using xenograft models of human cancers with MET amplification have demonstrated the anti-tumor activity of orally administered this compound.
Table 2: In Vivo Anti-Tumor Activity of this compound in Xenograft Models
| Cancer Type | Cell Line | Dosing Regimen | Outcome | Reference |
| Gastric Cancer | GTL16 | ≥10 mg/kg, twice daily | Significant retardation of tumor growth | [6] |
| Glioblastoma | U87MG | 10 mg/kg, twice daily | Potent inhibition of tumor growth | [7] |
| Glioblastoma | U87MG | 30 mg/kg, twice daily | Clear regression of tumors | [6][7] |
| Lung Cancer | H441 | 30 mg/kg, twice daily | Retardation of tumor growth | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
MET Kinase Assay (Cell-Free)
-
Objective: To determine the direct inhibitory effect of this compound on MET kinase activity.
-
Materials: Purified MET catalytic domain, poly(Glu-Tyr) peptide substrate, ATP, this compound, 100 mM HEPES buffer (pH 7.5), 10 mM MgCl2, 1 mg/mL bovine serum albumin.
-
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, and bovine serum albumin.
-
Add the poly(Glu-Tyr) peptide substrate and the purified MET catalytic domain.
-
Introduce varying concentrations of this compound to the reaction mixtures.
-
Initiate the kinase reaction by adding ATP.
-
Measure the initial rate constants of the reaction at 21°C.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of MET kinase activity.[6]
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the proliferation of MET-amplified cancer cells.
-
Materials: MET-amplified cancer cell lines (e.g., GTL16, H1993), appropriate cell culture medium and supplements, this compound, and a cell viability reagent (e.g., MTS or WST-1).
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value, representing the drug concentration that inhibits cell growth by 50% compared to untreated controls.
-
Below is a diagram illustrating a typical experimental workflow for a cell viability assay.
Caption: Experimental workflow for a cell viability assay.
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials: Immunocompromised mice (e.g., athymic nude mice), MET-amplified human cancer cells (e.g., U87MG, GTL16), this compound formulated for oral administration, vehicle control.
-
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound orally at specified doses and schedules (e.g., 30 mg/kg, twice daily). The control group receives the vehicle.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like phospho-MET levels).[10]
-
Clinical Development and Discontinuation
Phase I clinical trials for this compound were initiated in 2008 to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[11][12][13] Two dosing regimens, continuous and intermittent, were explored.[13] However, the trials were terminated due to unexpected renal failure in patients receiving daily doses of ≥ 80 mg.[1] Subsequent investigations revealed that the renal toxicity was likely caused by the formation of insoluble metabolites, a phenomenon not predicted by preclinical toxicology studies in rats and dogs.[1][2] This underscores the importance of metabolite profiling and multi-species toxicology studies in drug development.
Conclusion
This compound is a potent and exquisitely selective inhibitor of the c-MET receptor tyrosine kinase, demonstrating significant anti-tumor activity in preclinical models of MET-amplified cancer.[4] The data presented in this guide highlights its potential as a targeted therapeutic agent. While its clinical development was halted, the extensive preclinical characterization of this compound provides a valuable framework and important lessons for the ongoing development of next-generation MET inhibitors for the treatment of MET-driven malignancies.
References
- 1. Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. biofargo.com [biofargo.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
The Role of SGX-523 in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGX-523 is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway is a critical regulator of cell growth, survival, and motility, and its aberrant activation is implicated in the development and progression of numerous cancers. This compound exerts its anti-tumor effects primarily through the induction of apoptosis in cancer cells that are dependent on c-Met signaling. This technical guide provides an in-depth overview of the core mechanisms of this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its key quantitative parameters.
Introduction to this compound and the c-Met Pathway
The hepatocyte growth factor (HGF)/c-Met signaling axis plays a crucial role in normal physiological processes, including embryonic development, tissue regeneration, and wound healing. However, dysregulation of this pathway, through c-Met overexpression, amplification, or mutation, is a common oncogenic driver in a variety of solid tumors. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This leads to the activation of several key intracellular pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways, which promote cell proliferation, survival, and invasion.[1][2][3]
This compound was developed as a small molecule inhibitor designed to specifically target the ATP-binding pocket of the c-Met kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[4][5] Its high selectivity for c-Met over other kinases minimizes off-target effects, making it a valuable tool for studying c-Met-driven malignancies and a potential therapeutic agent.[4][5] A key consequence of c-Met inhibition by this compound in dependent cancer cells is the induction of programmed cell death, or apoptosis.
Mechanism of this compound-Induced Apoptosis
The primary mechanism by which this compound induces apoptosis is through the inhibition of the pro-survival signals emanating from an activated c-Met receptor. By blocking the phosphorylation of c-Met, this compound effectively shuts down the downstream PI3K/Akt and MAPK/ERK pathways.[6]
The PI3K/Akt pathway is a major contributor to cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including Bad and Forkhead box protein O1 (FOXO1). Akt also promotes the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1. Inhibition of this pathway by this compound leads to the de-repression of pro-apoptotic factors and a decrease in the expression of anti-apoptotic proteins, thereby tipping the cellular balance towards apoptosis.
The MAPK/ERK pathway also contributes to cell survival and proliferation. While its role in apoptosis is more complex and context-dependent, its inhibition by this compound can lead to cell cycle arrest and, in some cases, apoptosis.
The culmination of the inhibition of these pro-survival pathways is the activation of the intrinsic apoptotic cascade. This is characterized by the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis. Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Signaling Pathway Diagram
Caption: this compound inhibits c-Met, blocking pro-survival pathways and inducing apoptosis.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| c-Met IC50 | 4 nM | Cell-free kinase assay | [5][7][8] |
| c-Met Ki (unphosphorylated) | 2.7 nM | ATP-competitive inhibition assay | [9] |
| c-Met Ki (phosphorylated) | 23 nM | ATP-competitive inhibition assay | [9] |
| Selectivity | >1,000-fold vs. a panel of >200 other kinases | Kinase screening panel | [5][7] |
| RON IC50 | >10 µM | Cell-free kinase assay | [9] |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (MET Autophosphorylation) | 12 nM | A549 (Lung Carcinoma) | [10] |
| IC50 (MET Autophosphorylation) | 40 nM | GTL-16 (Gastric Carcinoma) | [10] |
| EC50 (Cell Viability) | 5 - 113 nM | Various MET-dependent cell lines | [8] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Nude Mice | Human Glioblastoma Xenograft (U87) | 10-100 mg/kg, oral, twice daily | Dose-dependent tumor growth inhibition | [8] |
| Nude Mice | Human Lung Cancer Xenograft (H441) | 30 mg/kg, oral, twice daily | Tumor growth retardation | |
| Nude Mice | Human Gastric Cancer Xenograft (GTL-16) | 10-100 mg/kg, oral, twice daily | Dose-dependent tumor growth inhibition | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase domain
-
This compound
-
ATP
-
Poly (Glu, Tyr) substrate
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader (luminometer)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the c-Met kinase, the peptide substrate, and the this compound dilution in kinase buffer.
-
Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., at the Km for ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
c-Met dependent cancer cell line (e.g., GTL-16, Hs746T)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
Microplate reader (luminometer)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the EC50 value from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
c-Met dependent cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI) solution
-
Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow Diagram
Caption: A typical workflow for investigating the pro-apoptotic effects of this compound.
Conclusion
This compound is a highly selective and potent c-Met inhibitor that effectively induces apoptosis in c-Met-dependent cancer cells. Its mechanism of action involves the targeted inhibition of c-Met autophosphorylation, leading to the suppression of critical pro-survival signaling pathways, namely the PI3K/Akt and MAPK pathways. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols for studying the pro-apoptotic effects of this compound. This information serves as a valuable resource for researchers and drug development professionals working to understand and exploit the therapeutic potential of targeting the c-Met pathway in cancer.
References
- 1. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of c-Met-Mediated Signaling Pathways by E7050 Suppresses Growth and Promotes Apoptosis in Multidrug-Resistant Human Uterine Sarcoma Cells [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. kumc.edu [kumc.edu]
- 10. researchgate.net [researchgate.net]
SGX-523: A Profile of Exquisite Kinase Selectivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of SGX-523, a potent and highly specific inhibitor of the c-MET receptor tyrosine kinase. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer research. This document details the quantitative measures of this compound's selectivity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Core Selectivity Profile of this compound
This compound is an ATP-competitive inhibitor that demonstrates remarkable and exquisite selectivity for the MET receptor tyrosine kinase.[1][2][3] Its high degree of specificity is attributed to its unique mechanism of action, which involves stabilizing the MET kinase in an inactive conformation that is inaccessible to other protein kinases.[1] This results in a more than 1,000-fold selectivity for MET over a broad panel of other kinases.[1][2][3]
Quantitative Inhibition Data
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key inhibition constants and cellular potencies.
| Target Kinase | Parameter | Value | Notes |
| c-MET | IC50 | 4 nM | Potent inhibition of MET kinase activity.[1][2][4] |
| c-MET (unphosphorylated) | Ki | 2.7 nM | Higher affinity for the less active, unphosphorylated form.[4][5] |
| c-MET (phosphorylated) | Ki | 23 nM | Lower affinity for the more active, phosphorylated form.[4][5] |
| >200 Other Kinases | Selectivity | >1,000-fold | Highly selective against a large panel of kinases.[1][2] |
| 213 Other Kinases | % Inhibition @ 1µM | < 36% | Minimal off-target inhibition at a high concentration.[6] |
| RON (Recepteur d'Origine Nantaise) | Activity | No effect | No inhibition of the closely related RON kinase, even at micromolar concentrations.[1] |
Table 1: Biochemical Selectivity and Potency of this compound
| Cell Line | Cancer Type | Parameter | Value |
| GTL16 | Gastric Carcinoma | IC50 (MET Autophosphorylation) | 0.040 µM[4] |
| NCI-H1993 | Non-Small Cell Lung Cancer | IC50 | 0.02 µM[4] |
| MKN45 | Gastric Cancer | IC50 | 0.113 µM[4] |
| Hs746T | Gastric Cancer | IC50 | 0.035 µM[4] |
Table 2: Cellular Potency of this compound in MET-Amplified Cancer Cell Lines
Experimental Protocols
The characterization of this compound's selectivity and potency relies on robust biochemical and cell-based assays. The methodologies for these key experiments are detailed below.
In Vitro Kinase Assay (for IC50 and Ki Determination)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the purified MET kinase domain.
Materials:
-
Enzyme: Recombinant MET kinase domain (MET-KD), 20 nM.[7]
-
Substrate: Poly(Glu-Tyr) peptide, 0.3 mg/mL.[7]
-
Cofactors: ATP (varied concentrations), 10 mM MgCl2.[7]
-
Inhibitor: this compound (varied concentrations).[7]
-
Buffer: 100 mM HEPES (pH 7.5), 1 mg/mL bovine serum albumin (BSA), 5% DMSO.[7]
-
Detection Reagent: Kinase-Glo Luminescent Kinase Assay.[7]
Procedure:
-
Initial reaction rates are measured at 21°C.[7]
-
The reaction mixture containing MET-KD, poly(Glu-Tyr) substrate, buffer components, and varying concentrations of this compound and ATP is prepared.[7]
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is quenched by adding an equal volume of Kinase-Glo detection buffer.[7]
-
Luminescence, which is proportional to the remaining ATP and thus inversely proportional to kinase activity, is measured using a plate-reading luminometer.[7]
-
Data are analyzed by nonlinear regression to determine IC50 and Ki values.[7]
References
- 1. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Research Portal [scholarship.libraries.rutgers.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biofargo.com [biofargo.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for SGX-523 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for in vitro assays designed to characterize the activity of SGX-523, a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] The protocols outlined herein cover key assays for assessing the biochemical potency, effects on cell viability and migration, and the impact on intracellular signaling pathways. These assays are critical for the preclinical evaluation of this compound and other c-Met inhibitors in cancer research and drug development.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor.[3] Dysregulation of the HGF/c-Met signaling pathway through mutation, amplification, or overexpression is implicated in the development and progression of numerous human cancers.[2] This pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[2] this compound has demonstrated exquisite selectivity for c-Met, with an in vitro IC50 of 4 nM, and is over 1,000-fold more selective for c-Met than for a large panel of other protein kinases.[1][4] Its mechanism of action involves binding to the ATP-binding site of the c-Met kinase domain, stabilizing it in an inactive conformation.[2] These properties make this compound a valuable tool for studying c-Met signaling and a potential therapeutic agent for cancers dependent on this pathway.
Data Presentation
Table 1: Biochemical Potency of this compound
| Parameter | Value | Assay Condition |
| IC50 | 4 nM | Cell-free c-Met kinase assay |
| Ki (unphosphorylated MET) | 2.7 nM | ATP-competitive inhibition assay |
| Ki (phosphorylated MET) | 23 nM | ATP-competitive inhibition assay |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 |
| GTL16 | Gastric Cancer | MET Autophosphorylation | 40 nM |
| A549 | Lung Carcinoma | HGF-stimulated MET Autophosphorylation | 12 nM |
| NCI-H1993 | Non-Small Cell Lung Cancer | Cell Growth | 20 nM |
| MKN45 | Gastric Cancer | Cell Growth | 113 nM |
| Hs746T | Gastric Cancer | Cell Growth | 35 nM |
Experimental Protocols
c-Met Kinase Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the purified c-Met kinase domain.
Materials:
-
Purified recombinant c-Met kinase domain (MET-KD)
-
This compound
-
ATP
-
Poly(Glu-Tyr) peptide substrate
-
Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mg/mL bovine serum albumin (BSA), 5% DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing the c-Met kinase domain (final concentration 20 nM) and the poly(Glu-Tyr) substrate (final concentration 0.3 mg/mL) in Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Assay Buffer. The final ATP concentration should be near the Km for c-Met.
-
Incubate the plate at 21°C for a predetermined time, ensuring the reaction is within the linear range.
-
Stop the reaction and measure the remaining ATP by adding 20 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
MET Phosphorylation Assay (Cell-Based Assay)
This assay measures the ability of this compound to inhibit the autophosphorylation of c-Met in a cellular context.
Materials:
-
Cancer cell line with activated c-Met (e.g., GTL16 with MET amplification) or a cell line that can be stimulated with HGF (e.g., A549).
-
This compound
-
Hepatocyte Growth Factor (HGF), if required
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) detection reagents
-
SDS-PAGE and western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
If using HGF stimulation, serum-starve the cells overnight.
-
Treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents.
-
Strip the membrane and re-probe with an anti-total c-Met antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the IC50 for inhibition of MET phosphorylation.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell culture medium and supplements
-
96-well clear or opaque-walled tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
DMSO or solubilization buffer (for MTT)
-
Microplate reader (spectrophotometer or luminometer)
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Procedure (CellTiter-Glo® Assay):
-
Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate-reading luminometer.
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or DMSO.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area to quantify cell migration.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified c-Met downstream signaling pathway.
Caption: General workflow for cell viability assays.
References
Application Notes and Protocols for SGX-523 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGX-523 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, and its dysregulation through amplification, mutation, or overexpression is implicated in the development and progression of various cancers.[3][5][6] this compound specifically binds to the inactive conformation of c-Met, preventing its autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[2][3][5][7] This document provides detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action
This compound exhibits its anti-tumor activity by inhibiting the c-Met signaling cascade. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of key pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which promote cell growth, survival, and proliferation.[8][9][10][11][12] this compound blocks the initial autophosphorylation of c-Met, thereby inhibiting the activation of these critical downstream pathways.[13][14]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on c-Met Kinase and Cell Lines
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| c-Met Kinase | Biochemical Assay | 4 | Highly potent and selective inhibition of the purified MET catalytic domain.[2][3][4] |
| GTL-16 (Gastric Cancer) | MET Autophosphorylation | 40 | Inhibition of constitutive MET signaling in a MET-amplified cell line.[13][14] |
| A549 (Lung Carcinoma) | MET Autophosphorylation | 12 | Inhibition of HGF-stimulated MET signaling.[13][14] |
| NCI-H1993 (NSCLC) | Cell Growth | 20 | Effective against cell lines with MET gene amplification.[1] |
| MKN-45 (Gastric Cancer) | Cell Growth | 113 | Demonstrates variability in potency across different MET-amplified lines.[1] |
| Hs 746T (Gastric Cancer) | Cell Growth | 35 | Shows efficacy in MET-amplified gastric cancer.[1] |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., GTL-16, NCI-H1993)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After 72 hours, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot Analysis of c-Met Pathway Inhibition
This protocol is designed to assess the effect of this compound on the phosphorylation status of c-Met and its downstream effectors, AKT and ERK.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. For ligand-stimulated models, serum-starve cells overnight and then stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
-
Mandatory Visualizations
Caption: this compound inhibits c-Met autophosphorylation and downstream signaling.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Facebook [cancer.gov]
- 7. This compound | C18H13N7S | CID 24779724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of MET Phosphorylation with Sgx-523
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MET proto-oncogene, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and morphogenesis.[1] Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[2][3] Sgx-523 is a highly selective and potent ATP-competitive inhibitor of the MET receptor tyrosine kinase.[4][5] It has demonstrated significant antitumor activity by inhibiting MET-mediated signaling.[4][6] This document provides detailed protocols for analyzing the inhibitory effect of this compound on MET phosphorylation using Western blot analysis, a fundamental technique for characterizing the efficacy of targeted inhibitors.
Mechanism of Action of this compound
This compound selectively binds to the MET kinase domain, stabilizing it in an inactive conformation.[4][5] This prevents ATP binding and subsequent autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[4][5] this compound exhibits high selectivity for MET with a reported IC50 of 4 nM in cell-free assays.[7][8][9] Inhibition of MET autophosphorylation by this compound effectively blocks downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and migration.[4][7]
Data Presentation
The inhibitory effect of this compound on MET phosphorylation has been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for the inhibition of MET autophosphorylation as determined by Western blot analysis.
| Cell Line | Cancer Type | MET Status | This compound IC50 for p-MET Inhibition (µM) | Reference |
| GTL16 | Gastric Carcinoma | MET Amplification | 0.040 | [1] |
| A549 | Lung Carcinoma | HGF-Stimulated | 0.012 | [1] |
| MKN45 | Gastric Cancer | MET Amplification | 0.113 | [8] |
| Hs746T | Gastric Cancer | Not Specified | 0.035 | [8] |
| NCI-H1993 | Non-Small Cell Lung Cancer | Not Specified | 0.02 | [8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound action and the experimental process, the following diagrams are provided.
Caption: MET Signaling Pathway Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the inhibition of MET phosphorylation by this compound.
Materials and Reagents
-
Cell Lines: GTL16 (gastric carcinoma), A549 (lung carcinoma), or other cell lines with activated MET signaling.
-
This compound: Stock solution prepared in DMSO.
-
Cell Culture Media and Supplements: As required for the specific cell line.
-
Hepatocyte Growth Factor (HGF): For stimulating MET phosphorylation in relevant cell lines.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.
-
Transfer Buffer: For transferring proteins to the membrane.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4][7][10][11]
-
Primary Antibodies:
-
Rabbit anti-phospho-MET (Tyr1234/1235) (e.g., from Cell Signaling Technology, Cat# 3077). Recommended dilution: 1:1000.[6]
-
Mouse anti-total MET (e.g., from Santa Cruz Biotechnology, Cat# sc-8057). Recommended dilution: 1:200.[6]
-
Rabbit anti-phospho-AKT (Ser473) (e.g., from Cell Signaling Technology).
-
Rabbit anti-total AKT (e.g., from Cell Signaling Technology).
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., from Cell Signaling Technology).
-
Rabbit anti-total ERK1/2 (e.g., from Cell Signaling Technology).
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate media.
-
For HGF stimulation experiments (e.g., A549 cells), serum-starve the cells overnight prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 1 hour).[1] For stimulated conditions, add HGF (e.g., 50 ng/mL) for the last 15-30 minutes of the this compound incubation.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[4][10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total MET and a loading control protein (e.g., β-actin).
-
Quantify the band intensities using densitometry software. Normalize the phospho-MET signal to the total MET signal for each sample.
-
Conclusion
Western blot analysis is an indispensable tool for evaluating the efficacy of targeted inhibitors like this compound. The protocols outlined in this document provide a robust framework for researchers to accurately assess the dose-dependent inhibition of MET phosphorylation and its downstream signaling pathways. Careful adherence to these procedures, particularly the steps for preserving protein phosphorylation, will ensure reliable and reproducible results in the characterization of MET-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-c-Met (Tyr1230, Tyr1234, Tyr1235) Polyclonal Antibody (44-888G) [thermofisher.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. inventbiotech.com [inventbiotech.com]
- 11. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
Application Notes and Protocols for SGX-523 in Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SGX-523, a potent and highly selective c-MET inhibitor, in common cell viability and proliferation assays. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-proliferative effects of this compound in relevant cancer cell models.
Introduction to this compound
This compound is an ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, exhibiting high selectivity with an IC50 of 4 nM in cell-free assays.[1][2] The c-MET signaling pathway, when aberrantly activated by mutation, amplification, or autocrine stimulation, plays a crucial role in the development and progression of various cancers by promoting cell proliferation, survival, migration, and invasion.[1][3] this compound effectively inhibits c-MET autophosphorylation and downstream signaling, leading to cell cycle arrest and apoptosis in MET-dependent cancer cells.[4] Its exquisite selectivity makes it a valuable tool for investigating the specific role of c-MET in cancer biology without the confounding effects of off-target kinase inhibition.[1][3]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity, particularly in cells with MET gene amplification.
| Cell Line | Cancer Type | MET Gene Status | IC50 (µM) | Assay Type | Reference |
| GTL-16 | Gastric Carcinoma | Amplified | 0.040 | MET Autophosphorylation | [5] |
| Hs 746T | Gastric Carcinoma | Amplified | 0.035 | Cell Growth | [5] |
| MKN-45 | Gastric Carcinoma | Amplified | 0.113 | Cell Growth | [5] |
| NCI-H1993 | Non-Small Cell Lung Cancer | Amplified | 0.02 | Cell Growth | [5] |
| A549 | Lung Carcinoma | Normal | >10 | Cell Growth | [5] |
| U-87 MG | Glioblastoma | Normal | Not Specified | Cell Growth | [2] |
Signaling Pathway
This compound inhibits the c-MET signaling pathway, which is critical for cell growth and survival. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
References
- 1. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Research Portal [scholarship.libraries.rutgers.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: SGX-523 in Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration and invasion are fundamental processes in cancer metastasis. The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical regulator of these processes.[1][2] Aberrant c-Met signaling is frequently implicated in the progression of various cancers, making it a prime target for therapeutic intervention.[1][3] SGX-523 is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor.[4][5] With an IC50 of 4 nM, this compound is over 1,000-fold more selective for c-Met than for other protein kinases, making it an invaluable tool for specifically interrogating the role of c-Met signaling in cancer biology without the confounding effects of off-target inhibition.[4][6][7] These application notes provide detailed protocols for utilizing this compound in standard cell migration and invasion assays.
Mechanism of Action: this compound Inhibition of c-Met Signaling
Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates, triggering the activation of multiple downstream signaling cascades crucial for cell motility. These include the RAS/MAPK, PI3K/Akt, and FAK/SRC pathways.[8][9] These pathways converge to induce cytoskeletal remodeling, promoting cell scattering, migration, and invasion.[9]
This compound functions by binding to the ATP-binding pocket of the c-Met kinase domain.[4] Crystallographic studies reveal that this compound stabilizes c-Met in a unique, inactive conformation that is inaccessible to other protein kinases, which explains its remarkable selectivity.[10][11] By preventing ATP binding and subsequent receptor autophosphorylation, this compound effectively blocks the initiation of these downstream signaling events.[5][12]
Quantitative Data for this compound
The following tables summarize the potency and effective concentrations of this compound from biochemical and cellular assays.
Table 1: Biochemical Potency of this compound
| Target | Parameter | Value | Reference |
|---|---|---|---|
| c-Met Kinase Domain | IC₅₀ | 4 nM | [4][6] |
| Unphosphorylated c-Met | Kᵢ | 2.7 nM | [7][10] |
| Phosphorylated c-Met | Kᵢ | 23 nM | [10][11] |
| Panel of >200 kinases | Selectivity | >1,000-fold vs. c-Met |[4][7] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Assay | Parameter | Value | Reference |
|---|---|---|---|---|
| GTL16 (Gastric Cancer) | MET Autophosphorylation | IC₅₀ | 40 nM | [12][13] |
| A549 (Lung Carcinoma) | MET Autophosphorylation | IC₅₀ | 12 nM | [12][13] |
| MDCK (Canine Kidney) | HGF-induced Cell Scatter | Effective Conc. | 200 nM | [10][11] |
| Various MET-dependent | Cell Growth Inhibition | EC₅₀ | 5 - 113 nM | [7] |
| Brain Cancer Cells | Inhibition of Migration/Invasion | Effective Conc. | Not specified |[12][14] |
Experimental Protocols
Here we provide detailed protocols for three standard assays to measure the effect of this compound on cell migration and invasion. It is crucial to optimize conditions such as cell seeding density and incubation time for each specific cell line.[15]
Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration on a surface. It is useful for observing collective cell migration into a cell-free area.[16]
Protocol Workflow
Detailed Methodology
-
Cell Seeding: Plate cells (e.g., A549) in a 12-well or 24-well plate and allow them to grow to 90-100% confluency.[10][11]
-
Wound Creation: Using a sterile p200 pipette tip, create a straight "scratch" or wound through the center of the monolayer.[10][16]
-
Wash and Treat: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris. Add fresh culture medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 200 nM) and/or HGF as a chemoattractant.
-
Imaging (Time 0): Immediately capture images of the wounds using an inverted microscope at low magnification (e.g., 4x or 10x). Mark reference points to ensure the same field is imaged over time.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 12 to 48 hours, depending on the migration rate of the cell line.[17]
-
Final Imaging: At the end of the incubation period, capture images of the same wound areas.
-
Quantification: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the vehicle-treated control.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic response of cells migrating through a porous membrane towards a chemoattractant.[16][18]
Protocol Workflow
Detailed Methodology
-
Preparation: Rehydrate Transwell inserts (typically with 8.0 µm pores) according to the manufacturer's instructions.
-
Chemoattractant: Add 600-750 µL of culture medium containing a chemoattractant (e.g., 10% FBS or HGF) to the lower wells of a 24-well plate.[19][20]
-
Cell Seeding: Harvest cells that have been serum-starved for 4-24 hours. Resuspend them in serum-free medium at a concentration of 2.5 x 10⁵ to 5 x 10⁵ cells/mL.
-
Treatment: In the cell suspension, add the desired concentrations of this compound or vehicle control.
-
Loading: Add 100-200 µL of the cell suspension (containing 2.5 x 10⁴ to 5 x 10⁴ cells) to the upper chamber of each Transwell insert.[19][20]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12 to 24 hours.[20]
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[20]
-
Fix and Stain: Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol or 4% paraformaldehyde for 10-15 minutes.[20][21] Stain the cells with 0.1% Crystal Violet for 10 minutes.[20]
-
Quantification: Thoroughly wash the inserts with water and allow them to air dry. Image the underside of the membrane using a microscope and count the number of stained cells in several representative fields.
Matrigel Invasion Assay
This assay is a modification of the Transwell migration assay that measures the ability of cells to invade through a barrier of extracellular matrix (ECM), mimicking basement membrane invasion.[15][16]
Protocol Workflow
Detailed Methodology
-
Matrigel Coating: Thaw Matrigel® Basement Membrane Matrix on ice. Dilute it with ice-cold, serum-free culture medium to a final concentration of 200-300 µg/mL.[15]
-
Insert Preparation: Carefully add 50-100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell insert (8.0 µm pores). Ensure the entire membrane surface is covered.[20][21]
-
Solidification: Incubate the plate at 37°C for at least 2-3 hours to allow the Matrigel® to solidify into a gel.[15] Do not let the gel dry out.
-
Assay Procedure: Once the Matrigel® has solidified, follow steps 2 through 9 of the Transwell Migration Assay protocol. Note that incubation times for invasion assays are typically longer (24-48 hours) to allow cells sufficient time to degrade the matrix and invade.[20] The number of cells seeded may also need to be optimized and is often higher than in migration assays.
Data Interpretation and Troubleshooting
-
Controls: Always include a negative (vehicle) control and, if applicable, a positive control (HGF stimulation without inhibitor).
-
Cytotoxicity: It is essential to confirm that the observed effects of this compound are due to inhibition of migration/invasion and not to cytotoxicity. Perform a parallel cell viability assay (e.g., MTT or CCK-8) using the same concentrations and incubation times. This compound has been shown to have minimal effect on the growth of cell lines with normal MET gene copy numbers, even at high concentrations.[6]
-
Variable Results: Inconsistent results in Transwell assays can arise from improper Matrigel® coating, incorrect cell numbers, or incomplete removal of non-migrated cells. Ensure Matrigel® is kept cold and evenly distributed, and be gentle but firm when swabbing the inside of the insert.[19]
Conclusion
This compound is an exceptionally selective and potent c-Met inhibitor, serving as a precise research tool to investigate the role of HGF/c-Met signaling in cell motility. The protocols outlined above for wound healing, Transwell migration, and Matrigel invasion assays provide a robust framework for quantifying the inhibitory effects of this compound on these key processes in cancer progression. By employing these methods, researchers can effectively explore the therapeutic potential of targeting the c-Met pathway to inhibit metastasis.
References
- 1. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of c-Met signaling and cellular sensitivity to radiation: potential implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound - Amerigo Scientific [amerigoscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. corning.com [corning.com]
- 16. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. platypustech.com [platypustech.com]
- 18. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. snapcyte.com [snapcyte.com]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal SGX-523 Concentration for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGX-523 is a highly selective and potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, a key target in cancer therapy.[1] Activation of the c-Met pathway is implicated in the development and progression of various cancers, making its inhibition a critical area of research.[1][2] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro studies. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and workflows to guide researchers in their experimental design.
Introduction
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that plays a crucial role in cell proliferation, survival, invasion, and angiogenesis.[3] Dysregulation of the HGF/c-Met axis is a common feature in many human cancers.[1] this compound has emerged as a valuable tool for investigating the role of c-Met in cancer biology due to its exquisite selectivity, potently inhibiting c-Met with an IC50 of 4 nM.[1][4] It has been shown to inhibit MET-mediated signaling, cell proliferation, and migration at nanomolar concentrations.[1][5] This high selectivity minimizes off-target effects, allowing for a more precise understanding of c-Met's function.[1] Determining the optimal in vitro concentration of this compound is crucial for achieving significant and specific inhibition of c-Met activity without inducing non-specific cellular toxicity. These notes provide a comprehensive guide to assist researchers in this process.
Data Presentation: Quantitative Summary of this compound Activity
The following tables summarize the in vitro efficacy of this compound across various assays and cell lines, providing a reference for determining appropriate concentration ranges for your experiments.
| Parameter | Value | Assay Conditions | Reference |
| c-Met Kinase Inhibition (IC50) | 4 nM | Cell-free kinase assay | [1][4] |
| Ki (unphosphorylated MET) | 2.7 nM | ATP-competitive inhibition assay | [4][5] |
| Ki (phosphorylated MET) | 23 nM | ATP-competitive inhibition assay | [4][5] |
Table 1: In Vitro Biochemical Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| GTL16 | Gastric Cancer | IC50 (MET Autophosphorylation) | 0.040 | [4][6] |
| A549 | Lung Carcinoma | IC50 (HGF-stimulated MET Autophosphorylation) | 0.012 | [6][7] |
| NCI-H1993 | Non-Small Cell Lung Cancer | IC50 (Growth Inhibition) | 0.02 | [4] |
| MKN45 | Gastric Cancer | IC50 (Growth Inhibition) | 0.113 | [4] |
| Hs746T | Gastric Cancer | IC50 (Growth Inhibition) | 0.035 | [4] |
Table 2: In Vitro Cellular Activity of this compound in Various Cancer Cell Lines
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation of this compound stock solutions is critical for experimental reproducibility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound. The molecular weight of this compound is 359.41 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For example, for a 10 mM stock solution, dissolve 3.59 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C may aid dissolution.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[7]
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell proliferation and determine the IC50 for growth inhibition.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for c-Met Phosphorylation
This protocol allows for the direct assessment of this compound's inhibitory effect on c-Met activation.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Hepatocyte Growth Factor (HGF), if studying HGF-induced phosphorylation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if investigating HGF-induced phosphorylation.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 1-4 hours. Include a vehicle control.
-
For HGF-induced phosphorylation, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the inhibition of c-Met phosphorylation relative to the total c-Met and loading control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the c-Met signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biofargo.com [biofargo.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: SGX-523 for Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SGX-523, a potent and highly selective c-Met inhibitor, in glioblastoma (GBM) cell lines. The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to facilitate further research into the therapeutic potential of this compound for glioblastoma.
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis. The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are frequently dysregulated in glioblastoma, playing a crucial role in tumor progression, invasion, and resistance to therapy. This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the c-Met kinase, thereby blocking its downstream signaling pathways.[1][2][3] Studies have demonstrated that this compound can effectively inhibit proliferation, migration, and invasion of glioblastoma cells in vitro and suppress tumor growth in vivo.[1][3]
Mechanism of Action
This compound is an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[3] By binding to the kinase domain of c-Met, this compound prevents its autophosphorylation and subsequent activation. This blockade inhibits the downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and motility.[1] In glioblastoma cell lines, this compound has been shown to inhibit HGF-induced phosphorylation of c-Met, Akt, and MAPK.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SGX-523 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGX-523 is a potent and highly selective, ATP-competitive inhibitor of the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase.[1][2] The MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation through mutation or gene amplification is implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[1][2] this compound has demonstrated significant anti-tumor activity in preclinical models of lung cancer by effectively inhibiting MET-mediated signaling.[1][3] These application notes provide a comprehensive overview of the use of this compound in lung cancer cell line research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of the MET receptor tyrosine kinase, stabilizing it in an inactive conformation.[1] This prevents autophosphorylation of the receptor upon binding of its ligand, Hepatocyte Growth Factor (HGF), thereby blocking the activation of downstream signaling cascades. The primary pathways inhibited by this compound include the RAS/MAPK and PI3K/Akt pathways, which are critical for tumor cell growth and survival.[1][4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various lung cancer cell lines.
Table 1: IC50 Values of this compound in Lung Cancer Cell Lines
| Cell Line | Type of Lung Cancer | MET Status | IC50 (nM) | Reference |
| NCI-H1993 | NSCLC | MET Amplification | 20 | [5] |
| EBC-1 | NSCLC | MET Amplification | - | [5] |
| A549 | NSCLC | - | 12 (p-MET) | [6] |
| H441 | NSCLC | - | - | [3] |
Note: IC50 values for proliferation are provided unless otherwise specified as p-MET (phosphorylated MET).
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of this compound in lung cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, NCI-H1993)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed lung cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on the MET signaling pathway.
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-total MET, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). For HGF-dependent cell lines, serum starve overnight and then stimulate with HGF (e.g., 50 ng/mL) with or without this compound for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Caspase-3 Activity Assay)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
This compound
-
Caspase-3 Colorimetric or Fluorometric Assay Kit (e.g., from R&D Systems, Abcam, or Cell Signaling Technology)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in the cell viability assay.
-
After the treatment period (e.g., 24-48 hours), lyse the cells according to the kit manufacturer's instructions.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to the cell lysates.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 380/460 nm (fluorometric) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Apoptosis Assay (TUNEL Assay)
This protocol provides an alternative method for detecting DNA fragmentation associated with apoptosis.
Materials:
-
Lung cancer cell lines grown on coverslips or in chamber slides
-
This compound
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTP, from a commercial kit)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash with PBS and permeabilize for 2 minutes on ice.
-
Wash with PBS and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Wash with PBS and counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show nuclear fluorescence from the incorporated labeled dUTPs.
References
- 1. researchgate.net [researchgate.net]
- 2. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SGX-523 in Gastric Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of SGX-523, a selective c-MET inhibitor, in gastric cancer models. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this compound's therapeutic potential.
Introduction
Gastric cancer is a leading cause of cancer-related mortality worldwide. The c-MET receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play crucial roles in gastric cancer cell proliferation, survival, migration, and invasion.[1] Amplification of the MET gene is a key driver in a subset of gastric cancers, making it an attractive therapeutic target.[1][2] this compound is a highly selective and potent ATP-competitive inhibitor of the c-MET kinase.[3][4][5] This document outlines its activity in gastric cancer models with amplified MET and provides detailed protocols for its preclinical assessment.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in gastric cancer models.
Table 1: In Vitro Activity of this compound in Gastric Cancer Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Reference |
| MKN-45 | Human gastric adenocarcinoma, MET amplified | 0.113 | [4] |
| Hs 746T | Human gastric adenocarcinoma, MET amplified | 0.035 | [4] |
| GTL-16 | Human gastric carcinoma, MET amplified | 0.040 (for MET autophosphorylation) | [4][6] |
Table 2: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model
| Model | Treatment | Dosing Schedule | Outcome | Reference |
| GTL-16 Xenograft | This compound (10, 20, 30, 100 mg/kg) | Twice daily, oral gavage | Dose-dependent inhibition of tumor growth | [7] |
| GTL-16 Xenograft | This compound (60 mg/kg) | Once daily, oral gavage | Retardation of tumor growth | [7] |
Signaling Pathway Inhibition
This compound effectively inhibits the c-MET signaling pathway in gastric cancer cells with MET amplification. Treatment with this compound leads to a reduction in the phosphorylation of c-MET and downstream signaling proteins, including GAB1, AKT, and ERK.[1][2]
Caption: c-MET signaling pathway and inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of gastric cancer cell lines.
Materials:
-
Gastric cancer cell lines (e.g., MKN-45, Hs 746T)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of c-MET and its downstream targets.
Materials:
-
Gastric cancer cell lines (e.g., GTL-16)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Study
This protocol describes the establishment of a gastric cancer xenograft model and the evaluation of this compound's anti-tumor activity.
Materials:
-
Gastric cancer cell line (e.g., GTL-16)
-
6-8 week old female athymic nude mice
-
Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Harvest GTL-16 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle daily via oral gavage at the desired doses.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound demonstrates potent and selective inhibition of the c-MET signaling pathway in MET-amplified gastric cancer models, leading to reduced cell viability in vitro and significant tumor growth inhibition in vivo. The provided protocols offer a framework for the preclinical investigation of this compound and similar c-MET inhibitors in the context of gastric cancer. These studies are crucial for the continued development of targeted therapies for this challenging disease.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell proliferation assay [bio-protocol.org]
- 7. broadpharm.com [broadpharm.com]
Application Notes: Immunohistochemical Analysis of MET Activation Following Sgx-523 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MET receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are crucial regulators of cellular processes including proliferation, motility, and invasion.[1] Dysregulation of the HGF/MET signaling pathway, through mechanisms like gene amplification, mutation, or protein overexpression, is strongly implicated in the development and progression of numerous cancers, often correlating with a poor prognosis.[2][3][4] This makes the MET pathway a compelling target for cancer therapy.[4][5]
Sgx-523 is a potent and exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[6][7][8] It has an IC50 of 4 nmol/L for MET and demonstrates over 1,000-fold selectivity against a wide panel of other protein kinases.[6][7] this compound functions by stabilizing MET in a unique, inactive conformation, thereby blocking autophosphorylation and subsequent downstream signaling cascades.[6][9] This targeted inhibition has been shown to suppress the growth of MET-dependent tumor xenografts in vivo.[6][9]
Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of protein expression and activation within the morphological context of tissue samples.[10][11] This application note provides a detailed protocol for using IHC to assess the pharmacodynamic effects of this compound by measuring the phosphorylation status of MET in formalin-fixed, paraffin-embedded (FFPE) tissues. Detecting a reduction in phosphorylated MET (pMET) relative to total MET can serve as a key biomarker for target engagement and drug efficacy.
MET Signaling Pathway and this compound Inhibition
The binding of HGF to the MET receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers the recruitment of adaptor proteins like GAB1 and GRB2, initiating downstream signaling through major pathways such as the RAS-MAPK and PI3K-AKT cascades, which drive cell proliferation and survival.[2][5] this compound directly inhibits the kinase activity, preventing this initial phosphorylation event.
Quantitative Data Summary
This compound demonstrates high potency and selectivity for the MET kinase. The following table summarizes key quantitative metrics from in vitro assays.
| Parameter | Value | Cell Line / Condition | Reference |
| MET IC50 | 4 nM | Biochemical Assay | [6][8] |
| MET Autophosphorylation IC50 | 40 nM | GTL16 gastric cancer cells | [8][12] |
| Ki (unphosphorylated MET) | 2.7 nM | Biochemical Assay | [8][9] |
| Ki (phosphorylated MET) | 23 nM | Biochemical Assay | [8][9] |
| Selectivity | >1,000-fold vs. >200 other kinases | Biochemical Assays | [6][7] |
Detailed Protocol: IHC for MET and pMET in FFPE Tissues
This protocol outlines the steps for detecting total MET and phosphorylated MET (pMET) in FFPE tissue sections derived from xenograft models or clinical biopsies.
I. Required Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides.
-
Primary Antibodies:
-
Rabbit anti-phospho-MET (e.g., Tyr1234/1235) monoclonal antibody.
-
Rabbit anti-total-MET monoclonal antibody.
-
-
Detection System: HRP-conjugated anti-rabbit secondary antibody and DAB (3,3'-Diaminobenzidine) substrate kit.
-
Buffers and Reagents:
-
Xylene or a xylene substitute (e.g., Histoclear).
-
Ethanol (100%, 95%, 80%, 70%).
-
Deionized water (dH₂O).
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0.[13]
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBS-T).
-
Endogenous Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂).[13]
-
Blocking Buffer: 5% Normal Goat Serum in TBS-T.
-
Antibody Diluent (e.g., TBS with 1% BSA).
-
Counterstain: Hematoxylin.
-
Mounting Medium (permanent).
-
-
Equipment:
-
Microscope.
-
Humidified staining chamber.
-
Water bath or pressure cooker for antigen retrieval.[14]
-
Coplin jars or staining dishes.
-
II. Experimental Workflow Diagram
III. Step-by-Step Staining Protocol
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Place slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0).[13]
-
Heat the solution to 95-100°C in a water bath or pressure cooker and maintain for 15-20 minutes. Do not allow the solution to boil dry.
-
Allow slides to cool to room temperature in the buffer (approx. 20 minutes).[13]
-
Rinse slides with TBS-T: 2 changes for 5 minutes each.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% H₂O₂ for 10 minutes at room temperature to block endogenous peroxidase activity.[13]
-
Rinse slides with TBS-T: 2 changes for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate slides with Blocking Buffer (5% Normal Goat Serum in TBS-T) for 30-60 minutes at room temperature in a humidified chamber.[17]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-pMET or anti-total MET) to its optimal concentration in Antibody Diluent.
-
Drain the blocking solution from the slides (do not rinse).
-
Apply the diluted primary antibody to the tissue sections.
-
Incubate overnight at 4°C in a humidified chamber.[18]
-
-
Secondary Antibody Incubation:
-
The next day, rinse slides with TBS-T: 3 changes for 5 minutes each.
-
Apply the HRP-conjugated anti-rabbit secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[16]
-
-
Detection:
-
Rinse slides with TBS-T: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution immediately before use.
-
Apply the DAB solution to the sections and monitor color development under a microscope (typically 1-10 minutes).[15]
-
Stop the reaction by immersing the slides in dH₂O.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[13]
-
"Blue" the sections by rinsing in running tap water for 5-10 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and xylene (as in Step 1, but in reverse order).[15]
-
Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles.
-
-
Imaging and Analysis:
-
Allow slides to dry before viewing under a brightfield microscope.
-
Positive staining for MET/pMET will appear as a brown precipitate, while nuclei will be blue.
-
Interpretation of Results
-
Vehicle/Control Group: In MET-activated tumors, strong membranous and/or cytoplasmic brown staining for pMET is expected. Total MET staining should also be present.
-
This compound Treated Group: A significant reduction or complete absence of pMET staining is expected, indicating successful target inhibition by this compound. The intensity of total MET staining should remain largely unchanged compared to the control group.
-
Scoring: A semi-quantitative analysis can be performed by scoring both the intensity of the staining (e.g., 0 = none, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positive tumor cells. This allows for a more objective comparison between treatment groups.
By following this protocol, researchers can effectively utilize immunohistochemistry to visualize and assess the in-situ inhibition of MET phosphorylation, providing critical pharmacodynamic data for the preclinical and clinical development of this compound.
References
- 1. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.libraries.rutgers.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]
- 11. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. usbio.net [usbio.net]
- 15. 福尔马林固定石蜡包埋组织的免疫组化染色方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 17. mit.edu [mit.edu]
- 18. Immunohistochemistry (IHC): Experimental Protocols and Troubleshooting Guide_AntibodySystem [antibodysystem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Sgx-523
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sgx-523 is a potent and highly selective, ATP-competitive inhibitor of the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase.[1][2][3] The MET signaling pathway, when activated by its ligand, Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[4] Dysregulation of the MET pathway is implicated in the development and progression of various cancers.[2] this compound exerts its anti-tumor activity by inhibiting MET autophosphorylation and downstream signaling, which can lead to the induction of apoptosis, or programmed cell death.[1] One of the key events in apoptosis is the activation of cysteine-aspartic acid proteases (caspases), such as caspase-3.[1]
This document provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a protein that specifically binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[5] Propidium Iodide is a fluorescent dye that intercalates with DNA but is excluded by cells with an intact plasma membrane. Therefore, it stains cells in late apoptosis or necrosis where membrane integrity is compromised.[5] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Mechanism of Action and Signaling Pathway
This compound inhibits the tyrosine kinase activity of the MET receptor.[2][3] In cancer cells where the MET pathway is constitutively active, this inhibition disrupts downstream pro-survival signaling cascades, primarily the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) pathways.[6][7] The PI3K/Akt pathway is a major regulator of cell survival, and its inhibition leads to a decrease in the phosphorylation of downstream targets that promote cell survival and inhibit apoptosis.[8] The inhibition of these pathways ultimately leads to the activation of executioner caspases, like caspase-3, which orchestrate the biochemical and morphological changes characteristic of apoptosis.[1]
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently analyzing apoptosis by flow cytometry using Annexin V and Propidium Iodide.
Materials
-
This compound
-
Cell line of interest (e.g., a cancer cell line with MET amplification or overexpression)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Cell Treatment
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Once the cells have reached the desired confluency, remove the old medium and add the fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell line and this compound concentration.
Staining Procedure
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Gently collect the cells by centrifugation.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Determine the cell concentration and adjust it to approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Data Presentation and Analysis
Flow cytometry data is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. This allows for the clear separation of cell populations into four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
The percentage of cells in each quadrant should be quantified. The following table provides an example of how to summarize the quantitative data from a hypothetical experiment investigating the effect of different concentrations of this compound on a cancer cell line after 48 hours of treatment.
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 90.5 ± 2.1 | 4.2 ± 0.8 | 3.1 ± 0.5 | 2.2 ± 0.4 | 7.3 ± 1.3 |
| This compound (10 nM) | 75.3 ± 3.5 | 15.8 ± 2.2 | 6.5 ± 1.1 | 2.4 ± 0.6 | 22.3 ± 3.3 |
| This compound (50 nM) | 52.1 ± 4.2 | 28.4 ± 3.1 | 15.2 ± 2.5 | 4.3 ± 0.9 | 43.6 ± 5.6 |
| This compound (100 nM) | 30.7 ± 3.8 | 40.1 ± 4.5 | 24.8 ± 3.7 | 4.4 ± 1.0 | 64.9 ± 8.2 |
Data are presented as mean ± standard deviation from three independent experiments. The "Total Apoptotic Cells" is the sum of early and late apoptotic cells.
Conclusion
The protocol described in these application notes provides a robust and reliable method for quantifying apoptosis induced by the MET inhibitor this compound. By utilizing Annexin V and Propidium Iodide staining followed by flow cytometry, researchers can obtain valuable quantitative data on the dose- and time-dependent effects of this compound on cancer cell viability. This information is critical for understanding the mechanism of action of this compound and for its continued development as a potential therapeutic agent.
References
- 1. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels [mdpi.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 流式细胞术分析细胞凋亡剂量反应-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Troubleshooting & Optimization
Overcoming Sgx-523 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SGX-523. Our goal is to help you overcome common challenges, particularly the precipitation of this compound in aqueous solutions, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase, with an IC50 of 4 nM.[1][2][3][4][5] It functions by binding to the MET kinase domain, stabilizing it in an inactive conformation, which prevents autophosphorylation and downstream signaling.[1][2][6] This selectivity makes it a valuable tool for studying MET-driven cancer biology without the confounding effects of off-target kinase inhibition.[1][5]
Q2: What are the primary solubility limitations of this compound?
A2: this compound is practically insoluble in water and ethanol.[2] It is soluble in dimethyl sulfoxide (DMSO).[2][7] However, the quality and handling of DMSO are critical, as moisture absorption by DMSO can significantly reduce the solubility of this compound.[2] For in vivo applications, this compound is often formulated as a suspension.[2][6][8]
Q3: Why did this compound face challenges in clinical trials?
A3: Clinical development of this compound was discontinued due to unexpected renal toxicity observed in patients.[9][10] This toxicity was attributed to the precipitation of insoluble metabolites of this compound in the renal tubules, leading to crystal nephropathy.[9][10] This issue was not predicted by preclinical studies in rats and dogs due to species-specific differences in metabolism.[9][10]
Troubleshooting Guide: Overcoming this compound Precipitation
Issue: My this compound is precipitating out of solution during my experiment.
This is a common issue due to the low aqueous solubility of this compound. Here are several factors to consider and steps to troubleshoot:
1. Solvent Quality and Handling:
-
Problem: Contaminated or wet DMSO.
-
Solution: Always use fresh, high-purity, anhydrous DMSO to prepare your stock solutions.[2] Avoid repeated freeze-thaw cycles of the DMSO stock, which can introduce moisture. Aliquot your stock solution into smaller, single-use volumes.
2. Stock Solution Concentration:
-
Problem: Stock solution is too concentrated.
-
Solution: While some suppliers report high solubility in DMSO, it's best to start with a more conservative concentration. Based on compiled data, preparing a stock solution in the range of 2-5 mg/mL in DMSO is a reliable starting point.
3. Dilution into Aqueous Buffers:
-
Problem: Precipitation upon dilution into aqueous media for cell-based assays.
-
Solution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in your final aqueous buffer rather than a single large dilution step. This gradual change in solvent environment can help maintain solubility.
-
Vortexing/Mixing: Vortex or mix the solution thoroughly immediately after adding the this compound stock to the aqueous buffer to ensure rapid and uniform dispersion.
-
Temperature: Gently warming the tube to 37°C or using an ultrasonic bath for a short period can aid in dissolution.[4]
-
4. In Vivo Formulation:
-
Problem: Inconsistent results or poor bioavailability in animal studies.
-
Solution: For oral gavage or other in vivo applications, a suspension is typically required. A commonly used vehicle is a solution of 0.5% methylcellulose and 0.2% Tween 80 in water.[2][6][8] It is critical to ensure the suspension is uniform before each administration.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2][8] |
| DMSO | 2 mg/mL | [2] |
| DMSO | >18 mg/mL | [4] |
| DMSO | 2.5 mg/mL | [7] |
| DMSO | 0.2 mg/mL | [11] |
| DMF | 0.3 mg/mL | [11] |
| 0.5% methylcellulose + 0.2% Tween 80 | 28 mg/mL (as a suspension) | [8] |
Note: The variability in reported DMSO solubility may be due to differences in compound purity, DMSO quality, and measurement techniques.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 359.41 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.59 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the desired final concentration. For example, to achieve a 1 µM final concentration, you can perform a 1:1000 dilution.
-
Immediately before adding to cells, vortex the diluted solution gently. Ensure the final DMSO concentration in the cell culture does not exceed 0.5%.
-
Protocol 3: Formulation of this compound for In Vivo Oral Administration
-
Materials:
-
This compound powder
-
0.5% (w/v) methylcellulose in sterile water
-
0.2% (v/v) Tween 80
-
Sterile tubes
-
-
Procedure:
-
Prepare the vehicle by dissolving methylcellulose in sterile water and then adding Tween 80.
-
Weigh the required amount of this compound. For a 10 mg/mL suspension, weigh 10 mg of this compound.
-
Add the this compound powder to the appropriate volume of the vehicle (e.g., 1 mL for 10 mg).
-
Mix thoroughly by vortexing or sonication to create a uniform suspension.[2][6]
-
This suspension should be prepared fresh and used immediately for optimal results.[2][6] Continuously mix the suspension during administration to ensure consistent dosing.
-
Visualizations
Caption: MET signaling pathway and the inhibitory action of this compound.
References
- 1. Research Portal [scholarship.libraries.rutgers.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. biofargo.com [biofargo.com]
- 8. adooq.com [adooq.com]
- 9. researchgate.net [researchgate.net]
- 10. Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Troubleshooting Sgx-523 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the c-MET inhibitor, Sgx-523.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2] Its primary target is the c-Met/hepatocyte growth factor receptor (HGFR).[3][4] this compound has demonstrated exceptional selectivity for the c-MET receptor tyrosine kinase over more than 200 other protein kinases.[5]
Q2: What is the mechanism of action of this compound?
This compound functions as an ATP-competitive inhibitor of MET kinase activity.[6] It exhibits a higher apparent affinity for the less active, unphosphorylated form of MET.[2][3] Crystallographic studies have revealed that this compound stabilizes MET in a unique, inactive conformation that is not accessible to other protein kinases, which is thought to be the reason for its high selectivity.[1] By binding to c-Met, it prevents the binding of hepatocyte growth factor (HGF) and disrupts the MET signaling pathway, which can induce cell death in tumor cells that express c-Met.[4][7]
Q3: What are the known off-target effects of this compound?
While this compound is highly selective against other kinases, significant off-target toxicity has been observed in clinical trials.[1] Phase 1 clinical trials were terminated due to unexpected renal failure in patients.[8][9] This toxicity was not predicted by preclinical studies in rats and dogs.[8] The renal failure is attributed to the formation of two insoluble metabolites of this compound, leading to crystal nephropathy.[8][9]
Q4: Is this compound suitable for in vivo studies?
Caution is strongly advised for in vivo studies, particularly in primates and humans, due to the risk of severe renal toxicity.[8] While this compound has been shown to have anti-tumor activity in mouse xenograft models, the metabolic profile in rodents does not appear to produce the same toxic metabolites observed in humans.[1][8] Researchers planning in vivo experiments should carefully consider the animal model and include rigorous monitoring of renal function.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Cell Culture Experiments
Q: I am observing high levels of cell death in my experiments with this compound, even in cell lines that are not expected to be dependent on c-MET signaling. What could be the cause?
A: While this compound is a highly selective kinase inhibitor, off-target cytotoxicity can still occur, especially at higher concentrations.[1][2] Here are some potential causes and troubleshooting steps:
-
High Concentrations: It is not uncommon to observe non-specific effects when using inhibitors at concentrations 20-fold or higher than their IC50 values.[10] Review the concentration of this compound you are using. For MET-dependent cell lines, this compound is typically effective at nanomolar concentrations.[1]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding toxic levels (typically <0.1%). Always include a vehicle-only control in your experiments to account for any solvent-related effects.[10]
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the compound or its solvent. It is advisable to perform a dose-response curve on a control, c-MET independent cell line to determine the threshold for non-specific toxicity.
-
Compound Purity: The purity of the this compound compound can influence experimental outcomes. Ensure you are using a high-purity compound (e.g., >98% by HPLC).[10]
Issue 2: Lack of Efficacy in a c-MET Dependent Model
Q: I am not observing the expected inhibitory effects of this compound on c-MET signaling or cell proliferation in a supposedly c-MET dependent cell line. What should I check?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Stability and Storage: this compound, like many small molecules, can degrade over time. Ensure it has been stored correctly, protected from light, and at the recommended temperature (-20°C or -80°C).[2][11] Prepare fresh dilutions for your experiments.
-
Experimental Conditions: The inhibitory potential of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay.[3] For in vitro kinase assays, ensure the ATP concentration is appropriate.
-
Cellular Uptake and Efflux: The compound may not be efficiently entering the cells or could be actively pumped out by efflux pumps. While this compound is cell-permeable, variations can exist between cell lines.[11]
-
Confirmation of c-MET Dependence: It is crucial to confirm that your cell model is indeed dependent on c-MET signaling. This can be verified by assessing the phosphorylation status of c-MET and downstream effectors like AKT and ERK in response to HGF stimulation (if applicable) and this compound treatment.[6]
-
Mutation Status of c-MET: Certain mutations in the c-MET kinase domain can confer resistance to kinase inhibitors.[11]
Quantitative Data Summary
| Parameter | Value | Target/Condition |
| IC50 | 4 nM | MET receptor tyrosine kinase[1][2] |
| Ki | 2.7 nM | Unphosphorylated MET kinase domain[2][3][11] |
| Ki | 23 nM | Phosphorylated MET kinase domain[2][3][11] |
| IC50 | 0.040 µM | MET autophosphorylation in GTL16 cells[2][6] |
| IC50 | 0.012 µM | HGF-stimulated MET autophosphorylation in A549 cells[6][11] |
| IC50 | 0.02 µM | Cell growth inhibition in NSCLC H1993 cells[2] |
| IC50 | 0.113 µM | Cell growth inhibition in gastric cancer MKN45 cells[2] |
| IC50 | 0.035 µM | Cell growth inhibition in gastric cancer Hs746T cells[2] |
Experimental Protocols
1. In Vitro MET Kinase Assay
This protocol is a generalized procedure based on methodologies described for this compound.[3]
-
Objective: To determine the in vitro inhibitory activity of this compound on MET kinase.
-
Materials:
-
Recombinant MET kinase domain
-
Poly(Glu-Tyr) peptide substrate
-
This compound
-
ATP
-
Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mg/mL BSA
-
Kinase-Glo Luminescence Kinase Assay Kit
-
-
Procedure:
-
Prepare a reaction mixture containing MET kinase domain (e.g., 20 nM) and varying concentrations of this compound in the assay buffer.
-
Incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a solution containing the poly(Glu-Tyr) substrate and ATP.
-
Allow the reaction to proceed for a set time under initial velocity conditions.
-
Terminate the reaction and measure the remaining ATP using the Kinase-Glo reagent according to the manufacturer's instructions.
-
Detect the luminescence signal using a plate-reading luminometer.
-
Calculate IC50 values by performing a nonlinear regression analysis of the dose-response data.
-
2. Cellular MET Phosphorylation Assay
This protocol is a generalized procedure based on methodologies described for this compound.[6]
-
Objective: To assess the effect of this compound on c-MET autophosphorylation in a cellular context.
-
Materials:
-
Cancer cell line with active c-MET signaling (e.g., GTL16 with MET amplification or A549 stimulated with HGF)
-
This compound
-
Hepatocyte Growth Factor (HGF), if required
-
Cell lysis buffer
-
Antibodies: anti-phospho-MET, anti-total-MET, and appropriate secondary antibodies.
-
-
Procedure:
-
Plate cells and grow to the desired confluency.
-
If necessary, serum-starve the cells overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
If studying ligand-induced phosphorylation, stimulate the cells with HGF for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of MET by Western blotting using anti-phospho-MET and anti-total-MET antibodies.
-
Quantify band intensities to determine the concentration-dependent inhibition of MET phosphorylation.
-
Visualizations
Caption: this compound inhibits c-MET autophosphorylation, blocking downstream signaling pathways.
Caption: A typical experimental workflow for evaluating a kinase inhibitor like this compound.
References
- 1. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C18H13N7S | CID 24779724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Use Inhibitors [sigmaaldrich.com]
- 11. biofargo.com [biofargo.com]
Sgx-523 Technical Support Center: Optimizing In Vivo Studies and Understanding Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Sgx-523, a potent and selective MET inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and key considerations for designing in vivo experiments, with a focus on understanding and mitigating the risk of toxicity.
I. Troubleshooting Guides
This section provides solutions to potential issues that may arise during in vivo studies with this compound.
1. Issue: Unexpected Renal Toxicity Observed in Animal Models
-
Question: We observed signs of renal distress (e.g., elevated serum creatinine and BUN) in our animal model after administering this compound. What is the likely cause and how can we address this?
-
Answer: The primary cause of this compound-induced renal toxicity is the formation of a poorly soluble metabolite, 2-quinolinone-SGX523 (M11), which can precipitate in the renal tubules, leading to crystal nephropathy.[1][2][3][4][5] This metabolic pathway is mediated by the enzyme aldehyde oxidase (AO), and its activity varies significantly across different species.[1][3][6]
-
Troubleshooting Steps:
-
Confirm Species: Verify the species of your animal model. Renal toxicity is most likely to be observed in species with high AO activity, such as primates and, to a lesser extent, rats. Dogs lack the specific AO activity to produce the toxic M11 metabolite.[1][3]
-
Hydration Status: Ensure adequate hydration of the animals. Dehydration can exacerbate the precipitation of insoluble metabolites in the kidneys.
-
Dose Reduction: Consider reducing the dose of this compound. The formation of the toxic metabolite and the subsequent renal failure in humans were dose-dependent, occurring at daily doses of ≥ 80 mg.[2][4]
-
Alternative Models: If the research goals allow, consider using a species with lower AO activity, such as dogs, to study non-renal-related effects of this compound. However, be aware that this model will not be suitable for assessing the full human toxicity profile.
-
-
2. Issue: Discrepancy in Efficacy and Toxicity Between Different In Vivo Studies
-
Question: Our results with this compound differ significantly from published data in terms of both anti-tumor efficacy and observed toxicity. What could be the reason for this?
-
Answer: Discrepancies in this compound studies can often be attributed to differences in the animal models and experimental protocols used.
-
Troubleshooting Steps:
-
Animal Model: As detailed above, the species used is a critical factor due to variations in metabolism. Efficacy studies are often conducted in mouse xenograft models, where the focus is on the human tumor, while toxicity can be model-dependent.
-
Dosing Regimen: Compare your dosing schedule (e.g., continuous vs. intermittent) and route of administration with the published literature. Phase 1 clinical trials for this compound explored both continuous and intermittent dosing schedules.[2][4][7]
-
Formulation: Ensure the formulation of this compound is appropriate for the chosen route of administration and that the compound is fully solubilized. Poor formulation can lead to variable absorption and inconsistent results.
-
Tumor Model: For efficacy studies, the specific tumor model and its dependence on the MET signaling pathway are crucial. This compound is most effective in tumors with MET amplification or autocrine activation.[8]
-
-
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a highly selective and potent ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][3][8][9][10] It works by binding to the MET kinase domain and stabilizing it in a unique inactive conformation.[8][9] This prevents MET autophosphorylation and disrupts downstream signaling pathways involved in cell proliferation, survival, and migration.[1][8][9][10]
2. Why was the clinical development of this compound terminated?
The clinical development of this compound was halted due to unexpected and severe renal toxicity observed in Phase 1 clinical trials.[2][4] All patients receiving daily doses of 80 mg or more developed acute renal failure.[2][4]
3. What is the cause of this compound-induced renal toxicity?
The renal toxicity is caused by a phenomenon known as crystal nephropathy.[2][4] this compound is metabolized in humans by aldehyde oxidase (AO) to form a metabolite called 2-quinolinone-SGX523 (M11), which is significantly less soluble than the parent compound.[1][3][6] This insoluble metabolite precipitates in the renal tubules, leading to obstruction and kidney damage.[2][4]
4. Why was this toxicity not predicted by preclinical studies?
The standard preclinical toxicology studies were conducted in rats and dogs.[2][4] Dogs do not produce the toxic M11 metabolite due to a lack of the specific aldehyde oxidase activity.[1][3] While rats do produce M11, they do so to a much lesser extent than humans.[1] This species-specific metabolism is the primary reason the renal toxicity was not predicted. Subsequent studies in primates, which have a more similar AO metabolic profile to humans, did replicate the renal toxicity.[2][4]
5. What were the effective preclinical doses of this compound in mouse models?
In mouse xenograft models of human cancers, this compound demonstrated anti-tumor activity at doses ranging from 10 to 100 mg/kg, administered orally twice daily.[11] A dose of 30 mg/kg twice daily was shown to cause regression of U87MG glioblastoma tumors and inhibit the growth of H441 lung cancer tumors.[9]
III. Data Summary Tables
Table 1: Summary of this compound In Vivo Efficacy Studies
| Animal Model | Tumor Type | Dose | Administration | Outcome |
| Nude Mice | U87MG Glioblastoma Xenograft | 30 mg/kg BID | Oral | Tumor Regression |
| Nude Mice | H441 Lung Cancer Xenograft | 30 mg/kg BID | Oral | Retarded Tumor Growth |
| Nude Mice | GTL16 Gastric Cancer Xenograft | ≥10 mg/kg BID | Oral | Retarded Tumor Growth |
Table 2: Summary of this compound Toxicity Findings
| Species | Dosing (Clinical) | Key Toxicities Observed | Mechanism |
| Human | ≥ 80 mg/day (oral) | Acute Renal Failure, Elevated BUN and Creatinine | Crystal Nephropathy due to insoluble metabolite (M11) |
| Primate | Not Specified | Crystal formation in renal tubules | Similar to human; high levels of M11 metabolite |
| Rat | Not Specified | Lower levels of M11 metabolite produced | Less susceptible to renal toxicity than humans |
| Dog | Not Specified | No renal toxicity observed | Lack of M11 metabolite formation |
IV. Experimental Protocols
General Protocol for In Vivo Efficacy Studies in Xenograft Models
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant cultured human tumor cells (e.g., U87MG, H441, GTL16) into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., ~150 mm³).
-
Randomization: Randomize animals into treatment and control groups.
-
This compound Formulation: Prepare this compound in a suitable vehicle for oral gavage.
-
Administration: Administer this compound orally at the desired dose and schedule (e.g., 30 mg/kg BID). The control group should receive the vehicle only.
-
Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Also, monitor animal body weight and overall health.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers like phospho-MET levels).
V. Mandatory Visualizations
Caption: this compound inhibits the MET signaling pathway.
References
- 1. Species-specific metabolism of SGX523 by aldehyde oxidase and the toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Species-Specific Metabolism of SGX523 by Aldehyde Oxidase and the Toxicological Implications | Semantic Scholar [semanticscholar.org]
- 3. Challenges and Opportunities with Non-CYP Enzymes Aldehyde oxidase, Carboxylesterase and UDP-glucuronosyl transferase: Focus on Reaction Phenotyping and Prediction of Human Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety testing of monoclonal antibodies in non-human primates: Case studies highlighting their impact on human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Sgx-523 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SGX-523, a selective c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the c-Met kinase domain, preventing its activation by its ligand, hepatocyte growth factor (HGF).[5][6][7] A key feature of this compound is its preferential binding to the less active, unphosphorylated form of MET, stabilizing it in an inactive conformation.[5][8] This exquisite selectivity for c-Met over other kinases, including the closely related RON kinase, makes it a valuable tool for studying MET-driven cancer biology.[8][9][10]
Q2: Which signaling pathways are affected by this compound?
By inhibiting c-Met, this compound blocks the downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.[3] The primary pathways affected are the Ras/MAPK and the PI3K/Akt pathways.[6] Inhibition of these pathways ultimately leads to the suppression of oncogenic processes.[1][2]
Q3: What is the recommended concentration of this compound for cellular assays?
The effective concentration of this compound in cellular assays can vary depending on the cell line and the specific endpoint being measured. Generally, a concentration range of 1 nM to 1 µM is recommended for cellular use.[10] For instance, in GTL16 gastric cancer cells with MET amplification, the IC50 for inhibition of MET autophosphorylation is approximately 40 nM.[6][9] In HGF-stimulated A549 lung carcinoma cells, the IC50 for MET autophosphorylation is around 12 nM.[9]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, with a reported solubility of up to 2.5 mg/mL.[9] For in vitro studies, prepare a concentrated stock solution in fresh, high-quality DMSO. It is important to note that moisture-absorbing DMSO can reduce the solubility of the compound.[8] For long-term storage, it is recommended to keep the stock solution at -20°C and protected from light.[9]
Q5: Are there known resistance mechanisms to this compound?
Yes, resistance to this compound has been associated with specific mutations in the MET kinase domain. For example, mutations at Tyr1248 have been shown to render the MET kinase insensitive to this compound inhibition in both cell-free and cell-based assays.[9]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected potency in in vitro assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Ensure that the compound is stored correctly at -20°C and protected from light. Prepare fresh dilutions from a frozen stock for each experiment. |
| Cell Line Sensitivity | The sensitivity of cell lines to this compound is often correlated with their dependence on the c-Met pathway. Cell lines with MET gene amplification are generally more sensitive.[5][11] Verify the MET expression and activation status in your cell line. |
| Assay Conditions | Ensure that the assay buffer components, such as serum concentration, are consistent across experiments. The presence of HGF can significantly impact the apparent potency of this compound in cell lines that do not have constitutively active MET. |
| Compound Solubility | This compound has limited aqueous solubility. Ensure that the final concentration of DMSO in your cell culture medium is kept low (typically <0.5%) to avoid precipitation. Visually inspect for any precipitate in your stock solutions and dilutions. |
Problem 2: High variability in in vivo xenograft studies.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | This compound is orally bioavailable.[11] Ensure accurate and consistent oral gavage technique. Prepare fresh formulations regularly. For in vivo studies, this compound can be prepared in 0.5% sodium carboxymethyl cellulose or a mixture of 0.5% methylcellulose and 0.2% Tween 80.[5][8] |
| Pharmacokinetics | The dosing regimen can significantly impact efficacy. Both continuous and intermittent dosing schedules have been explored.[12][13] Consider performing a pharmacokinetic study in your animal model to determine the optimal dosing schedule to maintain therapeutic concentrations. |
| Tumor Model | The growth of MET-expressing human tumors can be enhanced in the presence of human HGF.[14] For tumors that are not driven by autocrine MET activation, consider using a model that provides paracrine HGF stimulation, such as co-implantation with HGF-secreting cells or using hHGF transgenic mice.[14] |
Problem 3: Unexpected toxicity observed in animal studies.
| Possible Cause | Troubleshooting Steps |
| Species-specific Metabolism | This compound development was halted due to unexpected renal toxicity in humans, which was not observed in initial preclinical studies in rats and dogs.[13] This was later attributed to the formation of insoluble metabolites.[13][15] While this is a known issue in humans, be aware of potential species differences in metabolism and toxicity in your animal models. |
| Dose and Schedule | The observed toxicity in humans was dose-dependent.[13] If you observe toxicity in your animal models, consider reducing the dose or exploring an intermittent dosing schedule.[12] |
| Off-target Effects | Although this compound is highly selective for c-Met, at very high concentrations, off-target effects cannot be entirely ruled out.[10] Correlate any observed toxicity with the pharmacokinetic profile of the compound to ensure that you are within a therapeutic window. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions |
| IC50 (c-Met) | 4 nM | Cell-free kinase assay[5][8] |
| Ki (unphosphorylated MET) | 2.7 nM | ATP-competitive inhibition[5][8] |
| Ki (phosphorylated MET) | 23 nM | ATP-competitive inhibition[5][8] |
| IC50 (MET autophosphorylation) | 40 nM | GTL16 cells (constitutive activation)[6][9] |
| IC50 (MET autophosphorylation) | 12 nM | A549 cells (HGF-stimulated)[9] |
Table 2: Cellular IC50 Values for this compound in MET-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H1993 | Non-small cell lung cancer | 0.02[5] |
| MKN45 | Gastric cancer | 0.113[5] |
| Hs746T | Gastric cancer | 0.035[5] |
Table 3: Effective In Vivo Dosing of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Outcome |
| GTL16 | ≥10 mg/kg, twice daily (oral) | Significant tumor growth retardation[8] |
| U87MG | 30 mg/kg, twice daily (oral) | Clear tumor regression[8] |
| H441 | 30 mg/kg, twice daily (oral) | Tumor growth retardation[8] |
Experimental Protocols
1. c-Met Kinase Assay (Cell-Free)
This protocol is based on the methodology described for determining the IC50 of this compound.
-
Reagents: Recombinant MET kinase domain, poly(Glu-Tyr) peptide substrate, ATP, MgCl2, HEPES buffer (pH 7.5), bovine serum albumin (BSA), DMSO, this compound, and a kinase activity detection reagent (e.g., Kinase-Glo).
-
Procedure:
-
Prepare a reaction mixture containing 100 mM HEPES (pH 7.5), 0.3 mg/mL poly(Glu-Tyr), 10 mM MgCl2, 1 mg/mL BSA, 5% DMSO, and 20 nM MET kinase domain.
-
Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 21°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and measure the remaining ATP using a luminescence-based assay like Kinase-Glo.
-
Calculate the IC50 value by performing a nonlinear regression analysis of the dose-response curve.[6][8]
-
2. Cellular MET Autophosphorylation Assay
This protocol is designed to measure the inhibition of MET phosphorylation in a cellular context.
-
Reagents: Cell line of interest (e.g., GTL16 or A549), cell culture medium, HGF (if needed), this compound, lysis buffer, protease and phosphatase inhibitors, and antibodies for Western blotting (phospho-MET, total MET, and a loading control like GAPDH).
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
If required (e.g., for A549 cells), serum-starve the cells.
-
Treat the cells with varying concentrations of this compound for 1 hour.[6]
-
If studying ligand-induced phosphorylation, stimulate the cells with HGF (e.g., 90 ng/mL) for a short period (e.g., 15 minutes).[6]
-
Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting to detect the levels of phospho-MET and total MET.
-
Quantify the band intensities to determine the IC50 for inhibition of MET autophosphorylation.[6]
-
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting workflow for this compound experimental variability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C18H13N7S | CID 24779724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. biofargo.com [biofargo.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
Sgx-523 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Sgx-523.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C.[1][2][3][4] Some suppliers indicate that it can be stored at 4°C for up to two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[1][3] For shorter-term storage of solutions at -20°C, it is recommended to use them within one month to prevent loss of potency.[4]
Q3: What solvents can be used to dissolve this compound?
A3: this compound is readily soluble in DMSO.[1][2][3] It is insoluble in water and ethanol.[3] For in vivo studies, a suspension can be prepared using 0.5% methylcellulose with 0.2% Tween 80.[3][4]
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from light.[2]
Q5: How is this compound shipped, and is its stability affected by shipping conditions?
A5: this compound is typically shipped at room temperature.[1] Stability testing has shown that the product is stable for at least one month at room temperature without any loss of biological activity.[5]
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in DMSO.
-
Possible Cause: The concentration you are trying to achieve may be too high, or the DMSO may have absorbed moisture. Hygroscopic DMSO can significantly impact solubility.[1][3]
-
Solution:
Issue 2: Inconsistent results in my cell-based assays.
-
Possible Cause: Improper storage of the this compound stock solution may have led to degradation. Repeated freeze-thaw cycles can reduce the potency of the compound.
-
Solution:
-
Always aliquot your stock solution into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[3]
-
Ensure that the stock solution has not been stored for longer than the recommended duration (1 year at -20°C or 2 years at -80°C).[1][3]
-
Prepare fresh dilutions from a new stock aliquot for each experiment.
-
Issue 3: Reduced efficacy in in vivo animal studies.
-
Possible Cause: The this compound suspension may not be homogenous, leading to inaccurate dosing. Also, the mixed suspension should be used immediately for optimal results.[3][5]
-
Solution:
Quantitative Data Summary
| Parameter | Condition | Duration | Source |
| Powder Storage | -20°C | 3 years | [1][3] |
| 4°C | 2 years | [1] | |
| -20°C | ≥ 4 years | [7] | |
| Solution Storage | -80°C in solvent | 2 years | [1][3] |
| -20°C in solvent | 1 year | [1][3] | |
| -20°C in solvent | 1 month | [4] | |
| Below -20°C | Several months | [6] | |
| Solubility | DMSO | ≥17.95 mg/mL | [6] |
| DMSO | 2 mg/mL | [3] | |
| DMSO | 2.5 mg/mL | [2] | |
| DMSO | 30 mg/mL (requires sonication) | [1] | |
| Water | Insoluble | [3] | |
| Ethanol | Insoluble | [3] | |
| Shipping | Room Temperature | Stable | [1][5] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Equilibrate the this compound vial to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, vortex the vial and, if necessary, use an ultrasonic bath or warm the solution at 37°C for a short period.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol for Kinase Assay to Determine IC50
This protocol is a general guideline based on methodologies used for this compound.
-
Prepare a reaction mixture containing 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mg/mL bovine serum albumin, and 20 nM MET kinase domain.[3][6]
-
Add varying concentrations of this compound (typically in a dilution series) to the reaction mixture. The final DMSO concentration should be kept constant (e.g., 5%).[3][6]
-
Initiate the kinase reaction by adding ATP at a concentration near its Km.
-
Quench the reaction and detect the signal (e.g., using a luminescence-based assay like Kinase-Glo).[3][6]
-
Analyze the results using non-linear regression to determine the IC50 value.
Visualizations
Caption: Recommended workflow for handling and storing this compound.
References
Technical Support Center: Utilizing MET TKIs That Bind to the Inactive Form
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing MET tyrosine kinase inhibitors (TKIs) that bind to the inactive (Type II) conformation of the MET receptor. This guide focuses on three such inhibitors: Cabozantinib, Merestinib, and Tivantinib.
Introduction to Type II MET Tyrosine Kinase Inhibitors
Type II MET TKIs are small molecule inhibitors that stabilize the inactive, "DFG-out" conformation of the MET kinase domain. This mode of binding can offer higher selectivity and longer target engagement compared to Type I inhibitors that bind to the active "DFG-in" conformation. However, their use in experimental settings can present unique challenges. This guide is designed to help you navigate these challenges and obtain reliable and reproducible results.
Core TKI Information
| TKI | Other Key Targets | Reported IC50/Ki for MET | Key Considerations |
| Cabozantinib | VEGFR2, AXL, RET, KIT, FLT3, TIE2 | IC50: 1.3 nM[1] | Multi-kinase inhibitor; off-target effects are likely. Consider using in MET-amplified or -addicted cell lines for more specific MET-related readouts. |
| Merestinib | MST1R, FLT3, AXL, MERTK, TEK, ROS1, NTRK1/2/3, DDR1/2 | Ki: 2 nM[2] | Potent inhibitor with a slow off-rate. Ensure adequate washout periods in relevant assays. |
| Tivantinib | Tubulin | Ki: ~35.5 nM[3] | Exhibits MET-independent cytotoxic effects through tubulin polymerization inhibition.[4][5][6] Use with caution and include appropriate controls to distinguish MET-specific effects. |
I. Troubleshooting Guides & FAQs
This section is organized by experimental technique, with specific troubleshooting advice for each of the three Type II MET TKIs.
A. Kinase Activity Assays
These assays are crucial for determining the direct inhibitory effect of the TKI on MET kinase activity.
Frequently Asked Questions (FAQs):
-
Q1: My kinase assay shows inconsistent IC50 values for my Type II MET TKI. What could be the cause?
-
A1: Inconsistent IC50 values can arise from several factors. Ensure that the ATP concentration in your assay is at or below the Km for MET, as Type II inhibitors are ATP-competitive.[7] Variability in enzyme purity or activity between batches can also contribute. It is also crucial to maintain a consistent, low concentration of DMSO across all wells, as it can affect enzyme activity.
-
-
Q2: I am not observing any inhibition of MET kinase activity with my inhibitor. What should I check?
-
A2: First, verify the integrity and concentration of your inhibitor stock solution. Ensure that the recombinant MET kinase you are using is active and that the assay conditions (buffer, temperature, incubation time) are optimal. For Type II inhibitors, pre-incubation with the enzyme before adding ATP and substrate may be necessary to allow for the conformational change and binding to the inactive state.
-
-
Q3: How can I be sure the inhibition I'm seeing is specific to MET, especially when using a multi-kinase inhibitor like Cabozantinib?
Troubleshooting Specific Issues:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | - Non-specific binding of detection antibody.- Contaminated reagents. | - Use a high-quality, specific antibody for detection.- Prepare fresh buffers and ATP solutions. |
| Low signal or no activity in the positive control | - Inactive enzyme.- Incorrect assay setup. | - Use a new batch of recombinant MET kinase.- Verify the concentrations of all reagents and the incubation times.[10] |
| Precipitation of the inhibitor in the assay well | - Poor solubility of the TKI at the tested concentration. | - Ensure the final DMSO concentration is within the recommended range (typically <1%).- Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
B. Western Blotting for MET Signaling
Western blotting is used to assess the phosphorylation status of MET and its downstream signaling proteins (e.g., AKT, ERK) in a cellular context.
Frequently Asked Questions (FAQs):
-
Q1: I am not seeing a decrease in p-MET levels after treating my cells with a Type II MET TKI. Why?
-
A1: This could be due to several reasons. First, ensure your cells were stimulated with HGF to induce MET phosphorylation if they don't have constitutive activation. The timing of inhibitor treatment and cell lysis is critical; you may need to perform a time-course experiment to determine the optimal treatment duration. Also, confirm that your antibody is specific for the phosphorylated form of MET (e.g., p-MET Tyr1234/1235). Finally, make sure to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.[11]
-
-
Q2: My western blot for p-MET has a very weak signal, making it difficult to quantify changes.
-
A2: Low p-MET signal can be improved by several strategies. Increase the amount of protein loaded onto the gel (at least 20-30 µg of whole-cell lysate is recommended).[11] Use a highly sensitive ECL substrate for detection. You can also enrich for MET by immunoprecipitation prior to western blotting. Ensure you are using a blocking buffer that does not interfere with the detection of phosphorylated proteins; BSA is often recommended over milk for this purpose.[11]
-
-
Q3: With Tivantinib, I see a decrease in cell viability, but no significant change in p-MET levels. Is this expected?
-
A3: Yes, this is a known characteristic of Tivantinib. Several studies have shown that Tivantinib's cytotoxic effects can be independent of MET inhibition and are instead due to its ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[4][5][6][12] It is crucial to include assays that assess microtubule dynamics or cell cycle progression when working with Tivantinib to confirm the mechanism of action in your specific cell line.
-
Troubleshooting Specific Issues:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background on the western blot | - Suboptimal antibody concentration.- Insufficient washing.- Inappropriate blocking. | - Titrate your primary and secondary antibodies to find the optimal concentration.- Increase the number and duration of wash steps.- Optimize your blocking buffer (e.g., switch from milk to BSA).[13] |
| Multiple non-specific bands | - Antibody cross-reactivity.- Protein degradation. | - Use a more specific antibody or try a different antibody clone.- Always use fresh lysis buffer containing protease and phosphatase inhibitors.[11] |
| Inconsistent loading between lanes | - Inaccurate protein quantification.- Pipetting errors. | - Use a reliable protein quantification method (e.g., BCA assay).- Carefully load equal amounts of protein in each lane. Always probe for a loading control (e.g., GAPDH, β-actin) to confirm equal loading. |
C. Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo)
These assays measure the effect of the TKI on cell proliferation and survival.
Frequently Asked Questions (FAQs):
-
Q1: The IC50 value for my MET TKI varies significantly between experiments. How can I improve consistency?
-
A1: Consistency in cell viability assays depends on strict adherence to the protocol. Ensure that you are seeding the same number of cells in each well and that the cells are in the logarithmic growth phase. The incubation time with the inhibitor should be consistent across all experiments. Also, be mindful of the potential for evaporation from the wells, especially in 96-well plates; using the outer wells for media only can help mitigate this.[14][15]
-
-
Q2: My cell viability results with Tivantinib are difficult to interpret. How can I confirm if the observed effect is MET-dependent?
-
A2: To dissect the MET-dependent versus MET-independent effects of Tivantinib, you can use a MET-knockdown or MET-knockout cell line as a control. If Tivantinib still shows cytotoxicity in these cells, it is likely due to its off-target effects on tubulin.[4] You can also compare the effects of Tivantinib with a highly selective MET inhibitor that does not target tubulin.
-
-
Q3: With Cabozantinib, I'm seeing a more potent effect on cell viability than I would expect based on its MET IC50. Why might this be?
-
A3: Cabozantinib is a multi-kinase inhibitor that also potently inhibits VEGFR2, AXL, RET, and other kinases.[8][9] The enhanced effect on cell viability could be due to the simultaneous inhibition of multiple signaling pathways that are important for the survival of your specific cell line. Consider investigating the expression and activation status of these other kinases in your cells.
-
Troubleshooting Specific Issues:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the plate. | - Ensure your cells are in a single-cell suspension before seeding.- Avoid using the outer wells of the plate for experimental samples.[14][15] |
| Drug precipitation in the culture medium | - Poor solubility of the TKI. | - Prepare fresh drug dilutions for each experiment.- Ensure the final DMSO concentration in the medium is low (e.g., <0.1%). |
| Discrepancy between different viability assays (e.g., MTT vs. CellTiter-Glo) | - Assay-specific artifacts. | - Be aware that some compounds can interfere with the chemistry of certain assays (e.g., by affecting reductase activity in MTT assays).- It is advisable to confirm key findings using a second, mechanistically different viability assay.[16] |
II. Experimental Protocols
A. Non-Radioactive MET Kinase Activity Assay
This protocol is adapted for a non-radioactive, ELISA-based format.
Materials:
-
Recombinant human MET kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
ATP solution
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
-
Plate reader
Procedure:
-
Coat a 96-well plate with the Poly (Glu, Tyr) substrate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of your Type II MET TKI (Cabozantinib, Merestinib, or Tivantinib) in kinase assay buffer. Also prepare a "no inhibitor" positive control and a "no enzyme" negative control.
-
Add the diluted inhibitors to the appropriate wells.
-
Add recombinant MET kinase to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by washing the plate three times with wash buffer.
-
Add the anti-phosphotyrosine-HRP antibody to each well and incubate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
B. Western Blotting for p-MET and Downstream Signaling
Materials:
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (p-MET, total MET, p-AKT, total AKT, p-ERK, total ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with the MET TKI at the desired concentrations and for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
If necessary, stimulate cells with HGF for 15-30 minutes before lysis.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.[11]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total proteins and a loading control to ensure equal loading.
C. Cell Viability (MTS) Assay
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
MET TKI stock solutions
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14][15]
-
Prepare serial dilutions of the MET TKI in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the TKI. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
III. Visualizations
A. MET Signaling Pathway
Caption: The HGF/MET signaling pathway and its major downstream effectors.
B. Experimental Workflow for TKI Evaluation
Caption: A typical experimental workflow for evaluating a Type II MET TKI.
C. Troubleshooting Logic for Weak Western Blot Signal
Caption: A logical workflow for troubleshooting a weak p-MET western blot signal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Activating mutations for the Met tyrosine kinase receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Adverse Events of Cabozantinib as a Potential Prognostic Factor in Metastatic Renal Cell Carcinoma Patients: Real-World Experience in a Single-Center Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Tivantinib (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - NO [thermofisher.com]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Overcoming Sgx-523 Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the c-MET inhibitor, Sgx-523.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] It binds to the ATP-binding site of c-MET, stabilizing it in an inactive conformation and thereby inhibiting its autophosphorylation and downstream signaling.[1][2] This leads to the suppression of c-MET-mediated cell proliferation, migration, and survival.[2]
Q2: What is the reported potency of this compound?
A2: In biochemical assays, this compound potently inhibits the c-MET kinase domain with an IC50 value of approximately 4 nM.[1][2][3] In cell-based assays, it inhibits constitutive c-MET autophosphorylation in GTL16 gastric cancer cells with an IC50 of 40 nM and HGF-stimulated c-MET autophosphorylation in A549 lung cancer cells with an IC50 of 12 nM.
Q3: Are there any known mutations that can confer resistance to this compound?
A3: Yes, mutations in the c-MET kinase domain can confer resistance to this compound. Specifically, mutations involving Tyrosine 1248 (Tyr1248) have been shown to render the c-MET receptor insensitive to this compound inhibition in both cell-free and cell-based assays.[4]
Q4: Why were the clinical trials for this compound discontinued?
A4: The Phase I clinical trials for this compound were discontinued due to unexpected renal toxicity observed in patients.[5][6] This toxicity was later suggested to be caused by the precipitation of insoluble metabolites of this compound in the renal tubules, a phenomenon not predicted by preclinical toxicology studies in rats and dogs.[5][6]
Q5: What are the known off-target effects of this compound?
A5: this compound is described as an exquisitely selective inhibitor of c-MET, with over 1,000-fold selectivity against a large panel of other protein kinases.[2][3] This high selectivity minimizes the likelihood of off-target effects related to the inhibition of other kinases.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound in cell culture.
-
Possible Cause 1: Development of a resistant cell population.
-
Troubleshooting Step:
-
Confirm Resistance: Determine the IC50 of this compound in your cell line and compare it to the expected value for the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[7]
-
Isolate Resistant Clones: If you observe a heterogeneous response, consider isolating single-cell clones to establish a purely resistant cell line for further investigation.
-
Investigate Resistance Mechanisms:
-
Western Blot Analysis: Check for the activation of alternative signaling pathways. For instance, in this compound resistant EBC-1 cells (EBC-1/SR), an increase in the phosphorylation of multiple receptor tyrosine kinases was observed.[8]
-
Cytokine/Growth Factor Profiling: Analyze the secretome of your resistant cells. Increased autocrine production of growth factors like EGF and TGF-α has been identified as a resistance mechanism to this compound.[8]
-
Gene Sequencing: Sequence the c-MET gene in your resistant cells to identify potential resistance-conferring mutations, such as those at the Tyr1248 residue.[4]
-
-
-
-
Possible Cause 2: Issues with this compound compound.
-
Troubleshooting Step:
-
Verify Compound Integrity: Ensure the this compound compound has been stored correctly (typically at -20°C, protected from light) and has not degraded.[4]
-
Confirm Working Concentration: Double-check the dilution calculations and ensure the final concentration in your assay is correct.
-
-
Problem 2: High background or inconsistent results in cell viability assays.
-
Possible Cause 1: Suboptimal cell seeding density.
-
Troubleshooting Step:
-
Optimize Seeding Density: Perform a titration experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the duration of the assay. High cell density can lead to high background signals.
-
-
-
Possible Cause 2: Inappropriate incubation time.
-
Troubleshooting Step:
-
Optimize Incubation Time: The incubation time with the viability reagent can affect the signal. Follow the manufacturer's protocol and consider a time-course experiment to find the optimal incubation period for your specific cell line and assay.
-
-
-
Possible Cause 3: Interference from the medium.
-
Troubleshooting Step:
-
Check Medium Components: High concentrations of certain substances in the cell culture medium can lead to high absorbance in colorimetric assays. Test the medium alone as a control.[9]
-
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Description | This compound IC50 (μmol/L) |
| EBC-1 | c-MET-addicted lung cancer cell line (Sensitive) | ~0.1 |
| EBC-1/SR | This compound Resistant EBC-1 cell line | >10 |
Data extracted from a study on acquired resistance to c-Met inhibitors.[8]
Key Signaling Pathways and Experimental Workflows
Caption: HGF/c-MET signaling pathway and the inhibitory action of this compound.
Caption: Overview of potential resistance mechanisms to this compound.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol is a general guideline for developing drug-resistant cell lines and should be adapted based on the specific cell line's characteristics.[7][10][11]
-
Determine the initial IC50:
-
Culture the parental cancer cell line in its recommended medium.
-
Perform a dose-response experiment with this compound to determine the initial half-maximal inhibitory concentration (IC50). A typical concentration range to test would be from 1 nM to 10 µM.
-
Use a cell viability assay (e.g., MTT, CellTiter-Glo) to measure the effect of the drug.
-
-
Initial Drug Exposure:
-
Begin by continuously exposing the parental cells to this compound at a concentration equal to or slightly below the determined IC50.
-
Culture the cells until they reach approximately 80% confluency.
-
-
Dose Escalation:
-
Once the cells are growing steadily at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.[7]
-
Monitor the cells closely. If significant cell death occurs, reduce the concentration increment.
-
Allow the cells to recover and reach confluency before the next dose escalation.
-
-
Maintenance and Characterization:
-
Repeat the dose escalation process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
Once a resistant population is established, maintain the cells in a medium containing the final concentration of this compound to prevent the loss of the resistant phenotype.
-
Regularly re-evaluate the IC50 of the resistant cell line to confirm the level of resistance.
-
Cryopreserve cell stocks at different stages of resistance development.
-
Protocol 2: Western Blot for c-MET Phosphorylation
This protocol outlines the key steps for assessing the phosphorylation status of c-MET in response to this compound treatment.
-
Cell Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 1-3 hours). Include a vehicle-treated control. For HGF-stimulation experiments, serum-starve cells overnight before treatment and stimulation.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-c-MET (e.g., p-c-MET Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-MET and/or a housekeeping protein like β-actin or GAPDH.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. biofargo.com [biofargo.com]
- 5. Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Culture Academy [procellsystem.com]
Technical Support Center: Unexpected Metabolite-Induced Renal Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected metabolite-induced renal toxicity in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the investigation of renal toxicity.
| Issue | Potential Cause | Recommended Action |
| High variability in in vitro renal cell viability assays. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell cultures for contamination. Use sterile techniques and appropriate antibiotics if necessary. | |
| Discrepancy between in vitro and in vivo toxicity results. | Differences in metabolic activation of the parent compound. | Co-culture renal cells with hepatocytes or use liver S9 fractions to simulate hepatic metabolism. |
| Lack of physiological context in in vitro models. | Utilize 3D kidney models, such as organoids or kidney-on-a-chip platforms, to better mimic the in vivo environment.[1][2] | |
| Species-specific differences in metabolism and toxicity pathways. | If a metabolite is disproportionately formed in humans, consider using humanized animal models or human-derived in vitro systems.[3] | |
| Inconsistent urinary biomarker levels in animal studies. | Improper sample collection and handling. | Collect urine at consistent time points and process samples immediately or store them at -80°C to prevent biomarker degradation.[4] |
| Variations in hydration status of the animals. | Ensure consistent access to water for all animals in the study to minimize variations in urine concentration. Normalize biomarker concentrations to urinary creatinine.[5] |
Frequently Asked Questions (FAQs)
1. What are the common mechanisms of metabolite-induced renal toxicity?
Metabolite-induced renal toxicity can occur through several mechanisms, including:
-
Direct Tubular Toxicity: Metabolites can directly damage renal tubular cells, leading to cell death and impaired kidney function.[6]
-
Oxidative Stress: Some metabolites can induce the production of reactive oxygen species (ROS), leading to cellular damage.
-
Mitochondrial Dysfunction: Metabolites can interfere with mitochondrial function, leading to decreased ATP production and apoptosis.
-
Crystal Nephropathy: Certain metabolites can precipitate in the renal tubules, leading to obstruction and inflammation.[7]
-
Inflammation: Metabolites can trigger an inflammatory response in the kidneys, leading to tissue damage.[7]
2. Why are traditional renal toxicity biomarkers like serum creatinine (sCr) and blood urea nitrogen (BUN) not always reliable for detecting early-stage metabolite-induced toxicity?
sCr and BUN are functional biomarkers that are influenced by factors other than kidney injury, such as muscle mass, diet, and hydration status.[8] Their levels often only rise after significant kidney damage has already occurred, making them insensitive for detecting early-stage toxicity.[9][10]
3. What are the advantages of using novel urinary biomarkers like KIM-1 and NGAL?
Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are considered more sensitive and specific biomarkers for acute kidney injury.[9]
-
KIM-1: A protein that is not normally present in healthy kidneys but is highly expressed in injured proximal tubule cells.[5][11]
-
NGAL: A small protein that is rapidly released from injured kidney tubule cells into the urine.[12]
These biomarkers can detect kidney injury earlier than traditional markers, often before functional changes are apparent.[13]
4. How can I assess the nephrotoxic potential of a drug metabolite that is not formed in my preclinical animal models?
If a disproportionate drug metabolite is found in humans, the FDA recommends two approaches:[3]
-
Identify an animal species that does produce the metabolite at levels comparable to humans and conduct toxicity studies in that species.
-
Synthesize the metabolite and directly administer it to a relevant animal species for safety evaluation.
Data Presentation: Comparison of Renal Toxicity Biomarkers
The following tables summarize the performance of various renal toxicity biomarkers.
Table 1: Performance of Urinary Biomarkers for Detecting Drug-Induced Renal Tubular Injury in Rats
| Biomarker | AUC-ROC | Sensitivity at 95% Specificity |
| KIM-1 | >0.88 | High |
| Clusterin | High | High |
| Albumin | High | High |
| NGAL | Moderate | Moderate |
| Osteopontin | Low | Low |
| BUN | 0.76 | 0.48 |
| sCr | 0.67 | 0.29 |
Data synthesized from multiple preclinical studies.[14][15] The Area Under the Receiver Operating Characteristic (AUC-ROC) curve is a measure of the overall diagnostic accuracy of a test.
Table 2: Fold Change of Urinary Biomarkers in Response to Nephrotoxicants in Preclinical Studies
| Biomarker | Fold Change vs. Control | Time to Detection |
| KIM-1 | 3-5 fold | 24 hours |
| NGAL | Significant increase | 24 hours |
| sCr | No significant change | > 24 hours |
| BUN | No significant change | > 24 hours |
Data from a study using cisplatin-induced nephrotoxicity in rats.[13]
Experimental Protocols
1. In Vitro Cytotoxicity Assay using Lactate Dehydrogenase (LDH) Release
This protocol assesses cell membrane integrity as an indicator of cytotoxicity.
Materials:
-
Renal proximal tubule epithelial cells (e.g., HK-2 or primary cells)
-
96-well cell culture plates
-
Cell culture medium
-
Test metabolite and vehicle control
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[16]
-
Prepare serial dilutions of the test metabolite in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted metabolite or vehicle control to the respective wells. Include wells with medium only for background control and wells with lysis buffer for maximum LDH release control.[17]
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.[18]
-
Transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[16][18]
-
Add 100 µL of the LDH reaction mixture from the kit to each well.[16]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[17]
-
Add 50 µL of the stop solution provided in the kit to each well.[19]
-
Measure the absorbance at 490 nm using a microplate reader.[19][20]
-
Calculate the percentage of cytotoxicity relative to the controls.
2. Quantification of Urinary KIM-1 and NGAL by ELISA
This protocol describes the measurement of urinary biomarkers of kidney injury.
Materials:
-
Urine samples from animal studies or clinical trials
-
KIM-1 and NGAL ELISA kits
-
Microplate reader
-
Microplate shaker
-
Multichannel pipette
Procedure:
-
Bring all reagents and samples to room temperature before use.[21]
-
Prepare calibrators and dilute urine samples according to the kit instructions. A 1:2 dilution is often appropriate for urine.[21]
-
Add 100 µL of calibrators and diluted samples to the appropriate wells of the antibody-coated microplate.[4]
-
Incubate the plate for 2 hours at room temperature on an orbital shaker.[4]
-
Wash the plate four times with the provided wash buffer.[21]
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature with shaking.[4]
-
Wash the plate as described in step 5.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature with shaking, protected from light.[21]
-
Wash the plate as described in step 5.
-
Add 100 µL of the TMB substrate solution to each well and incubate until a color develops.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of KIM-1 or NGAL in the samples by interpolating from the standard curve.
Visualizations
Caption: MAPK signaling pathway in metabolite-induced renal toxicity.
Caption: General workflow for investigating unexpected renal toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. KIM-1 and NGAL: new markers of obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urine NGAL and KIM-1: tubular injury markers in acute lymphoblastic leukemia survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassayworks.com [bioassayworks.com]
- 11. Urinary kidney biomarkers for early detection of nephrotoxicity in clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urinary kidney injury molecule-1: a sensitive quantitative biomarker for early detection of kidney tubular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Kidney Injury Molecule-1 Outperforms Traditional Biomarkers of Kidney Injury in Multi-site Preclinical Biomarker Qualification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
- 21. Assay Validation for KIM-1: human urinary renal dysfunction biomarker [ijbs.com]
Sgx-523 inactive conformation stabilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SGX-523, a potent and highly selective MET tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1] It selectively binds to the ATP-binding pocket of MET, stabilizing it in a unique inactive conformation.[1][2] This prevents autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and migration.[3][4] this compound exhibits a higher affinity for the less active, unphosphorylated form of MET.[2][5]
Q2: How selective is this compound?
A2: this compound is renowned for its exquisite selectivity for MET. It has been shown to be over 1,000-fold more selective for MET than for a large panel of other protein kinases, including the closely related RON kinase.[1][6] This high selectivity makes it a valuable tool for specifically interrogating the role of MET signaling in various biological systems without the confounding effects of off-target kinase inhibition.[1]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C and protected from light.[7][8] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[2][7]
Q4: What happened to the clinical development of this compound?
A4: Phase I clinical trials of this compound were terminated due to unexpected renal toxicity observed in patients at daily doses of ≥ 80 mg.[9][10] This toxicity was not predicted by preclinical studies in rats and dogs.[9] Further investigation revealed that the renal failure was likely caused by the formation of insoluble metabolites of this compound, leading to crystal nephropathy.[9][10] Consequently, the clinical development of this compound was discontinued.[9]
Troubleshooting Guides
Problem 1: Poor solubility of this compound in aqueous solutions.
-
Cause: this compound is poorly soluble in water and ethanol.[7]
-
Solution:
-
For in vitro experiments, prepare a concentrated stock solution in 100% DMSO.[8] For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
For in vivo studies, a common formulation is a suspension in 0.5% methylcellulose with 0.2% Tween 80.[2][11] It is crucial to ensure the suspension is uniform before administration.[11]
-
Problem 2: Inconsistent results in cell-based assays.
-
Cause 1: Compound precipitation. Diluting a concentrated DMSO stock of this compound directly into aqueous media can cause it to precipitate, leading to a lower effective concentration.
-
Solution: Perform serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous assay buffer or cell culture medium. Visually inspect for any signs of precipitation after dilution.
-
-
Cause 2: Cell line dependency on MET signaling. The inhibitory effect of this compound will only be significant in cell lines where proliferation and survival are driven by MET signaling (MET-addicted).
-
Solution: Before conducting large-scale experiments, confirm the MET dependency of your cell line. This can be done by assessing the level of MET phosphorylation (p-MET) at baseline and its inhibition by this compound via Western blotting. Cell lines with MET gene amplification or activating mutations are more likely to be sensitive.[5]
-
-
Cause 3: Batch-to-batch variability.
-
Solution: Ensure that each new batch of this compound is quality controlled to confirm its purity (typically ≥98%) and identity.[8]
-
Problem 3: Development of resistance to this compound in long-term cell culture experiments.
-
Cause: Similar to other tyrosine kinase inhibitors, prolonged exposure to this compound can lead to the emergence of resistant clones. This can occur through secondary mutations in the MET kinase domain (e.g., Tyr1248 mutations) or activation of bypass signaling pathways.[8][12]
-
Solution:
-
To investigate on-target resistance, sequence the MET kinase domain of resistant clones to identify potential mutations.
-
To explore bypass mechanisms, perform phosphoproteomic or transcriptomic analyses to identify upregulated signaling pathways (e.g., EGFR, PI3K/AKT).[13] Combination therapies targeting these bypass pathways may be necessary to overcome resistance.[14][15]
-
Quantitative Data Summary
| Parameter | Value | Notes |
| MET IC50 | 4 nM | Cell-free biochemical assay.[1][2] |
| Ki (unphosphorylated MET) | 2.7 nM | ATP-competitive inhibition.[2][8] |
| Ki (phosphorylated MET) | 23 nM | ATP-competitive inhibition.[2][8] |
| IC50 (MET autophosphorylation in GTL16 cells) | 40 nM | Gastric cancer cell line with MET amplification.[6][8] |
| IC50 (HGF-stimulated MET autophosphorylation in A549 cells) | 12 nM | Lung carcinoma cell line.[6][8] |
| Solubility in DMSO | ~2.5 - 3 mg/mL | May require warming.[7][8] |
| Molecular Weight | 359.41 g/mol | [8] |
Experimental Protocols
1. MET Kinase Activity Assay (Biochemical)
This protocol is adapted from descriptions of similar assays.[2]
-
Objective: To determine the IC50 of this compound against purified MET kinase domain.
-
Materials:
-
Purified recombinant MET kinase domain (phosphorylated or unphosphorylated).
-
Poly(Glu-Tyr) peptide substrate.
-
Kinase buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mg/mL BSA.
-
This compound serially diluted in DMSO.
-
ATP.
-
Kinase-Glo® Luminescent Kinase Assay kit.
-
White 96-well plates.
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, 20 nM MET kinase domain, and 0.3 mg/mL poly(Glu-Tyr) substrate.
-
Add varying concentrations of this compound (with a final DMSO concentration of ~5%) to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km for MET.
-
Incubate at room temperature (e.g., 21°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and measure the remaining ATP by adding Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Inhibition of MET Autophosphorylation in Cells (Western Blot)
This protocol is based on methodologies described in the literature.[6]
-
Objective: To assess the ability of this compound to inhibit constitutive or HGF-induced MET phosphorylation in a cellular context.
-
Materials:
-
MET-dependent cancer cell line (e.g., GTL16 for constitutive activation, A549 for HGF-inducible activation).
-
Cell culture medium and serum.
-
Hepatocyte Growth Factor (HGF), if needed.
-
This compound stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
If studying HGF-induced phosphorylation, serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for 1-2 hours.
-
If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-MET primary antibody overnight at 4°C.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-total-MET antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the IC50 for inhibition of MET autophosphorylation.
-
Visualizations
Caption: MET signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound activity in cells.
References
- 1. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. adooq.com [adooq.com]
- 8. biofargo.com [biofargo.com]
- 9. Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Emerging MET tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brief Report: Clinical Response, Toxicity, and Resistance Mechanisms to Osimertinib Plus MET Inhibitors in Patients With EGFR-Mutant MET-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Sgx-523 Technical Support Center: Quality Control and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental use of Sgx-523, a potent and selective c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of this compound?
A1: Commercially available this compound is typically supplied at a high purity. For example, some batches have a purity of 99.78% as determined by High-Performance Liquid Chromatography (HPLC).[1] It is crucial to obtain the Certificate of Analysis (CoA) for each specific batch to confirm its purity and other quality control parameters.
Q2: How should this compound be stored to ensure its stability?
A2: For long-term stability, this compound powder should be stored at -20°C for up to one year or -80°C for up to two years.[2] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should also be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: How can I be sure of the consistency between different batches of this compound?
A3: Reputable suppliers implement stringent quality control measures to ensure minimal batch-to-batch variation. Each new lot undergoes a battery of tests, including purity assessment by HPLC and identity confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While specific inter-batch variability data is not always published, adherence to these quality control standards ensures reliable and reproducible experimental outcomes. Always refer to the batch-specific CoA provided by the supplier.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[3][4] It binds to the kinase domain of c-Met, stabilizing it in an inactive conformation. This prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-Akt pathways, that are involved in cell proliferation, survival, and migration.[3][5]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to cell culture media.
-
Cause: this compound has limited solubility in aqueous solutions. The final concentration of the solvent (typically DMSO) in the cell culture medium may be too low to maintain the solubility of this compound, especially at higher concentrations of the inhibitor.
-
Solution:
-
Ensure the final DMSO concentration in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%).
-
Prepare intermediate dilutions of your this compound stock solution in cell culture medium before adding it to the final culture volume. This gradual dilution can help maintain solubility.
-
If precipitation persists, consider using a fresh, anhydrous grade of DMSO to prepare your stock solution, as absorbed moisture can reduce solubility.[1]
-
For in vivo studies, this compound can be formulated as a suspension in vehicles like 0.5% methylcellulose or a solution with excipients like PEG300 and Tween 80 to improve its bioavailability.[1]
-
Issue 2: Inconsistent or no inhibition of c-Met phosphorylation in western blot analysis.
-
Cause: This could be due to several factors, including suboptimal experimental conditions, degradation of the compound, or issues with the antibody.
-
Troubleshooting Steps:
-
Verify this compound Activity: Confirm the integrity of your this compound stock. If possible, test it in a well-established positive control cell line with known sensitivity to c-Met inhibition.
-
Optimize Incubation Time and Concentration: The inhibitory effect is concentration and time-dependent. A typical starting point is a 1-hour pre-incubation with this compound before stimulation with Hepatocyte Growth Factor (HGF).[5] Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Check Cell Line and HGF Stimulation: Ensure your cell line expresses sufficient levels of c-Met and that the HGF is active and used at an appropriate concentration (e.g., 90 ng/mL) to stimulate c-Met phosphorylation.[1]
-
Antibody Validation: Use a validated phospho-c-Met antibody and ensure that your western blot protocol is optimized for its use.
-
Issue 3: Unexpected off-target effects or cell toxicity at low concentrations.
-
Cause: While this compound is highly selective for c-Met, off-target effects can occasionally occur, especially at higher concentrations or in specific cellular contexts.[3][6] Cell toxicity might also be related to the solvent (DMSO) concentration.
-
Solution:
-
Confirm Selectivity: this compound has been shown to be over 1,000-fold more selective for c-Met than for a large panel of other kinases.[3] If off-target effects are suspected, consider using a structurally different c-Met inhibitor as a control to see if the same phenotype is observed.
-
Perform a Dose-Response Curve: Determine the IC50 value for c-Met inhibition and the concentration at which toxicity is observed in your specific cell line. Use the lowest effective concentration that inhibits c-Met signaling to minimize potential off-target effects.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration used for your this compound treatment to rule out solvent-induced toxicity.
-
Quantitative Data Summary
Table 1: this compound Quality Control Specifications
| Parameter | Specification | Method |
| Purity | ≥98% to >99% | HPLC |
| Identity | Conforms to structure | NMR, Mass Spectrometry |
Table 2: In Vitro Potency of this compound
| Target/Assay | IC50 / Ki | Cell Line / Condition |
| c-Met Kinase Activity | IC50: 4 nM | Cell-free assay |
| c-Met (unphosphorylated) | Ki: 2.7 nM | Cell-free assay[1][2] |
| c-Met (phosphorylated) | Ki: 23 nM | Cell-free assay[1][2] |
| MET Autophosphorylation | IC50: 40 nM | GTL16 cells[2] |
| HGF-stimulated MET Autophosphorylation | IC50: 12 nM | A549 cells |
| Cell Growth (MET-amplified) | IC50: 20 - 113 nM | Various cancer cell lines[2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Potency
This protocol outlines a method to determine the IC50 of this compound against the c-Met kinase domain.
-
Reaction Setup: Prepare a reaction mixture containing 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mg/mL bovine serum albumin, and 0.3 mg/mL of a poly(Glu-Tyr) peptide substrate.[1]
-
Enzyme and Inhibitor Addition: Add 20 nM of the purified MET kinase domain to the reaction mixture. Then, add various concentrations of this compound (typically in DMSO, maintaining a final DMSO concentration of 5%).[1]
-
Initiate Reaction: Start the kinase reaction by adding ATP to the mixture.
-
Quench Reaction: After a defined incubation period at 21°C, stop the reaction by adding a kinase inhibitor detection buffer (e.g., Kinase-Glo).[1]
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Analyze the results using a nonlinear regression to determine the IC50 value.[1]
Protocol 2: Western Blot Analysis of c-Met Phosphorylation in Cells
This protocol describes how to assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in a cell-based assay.
-
Cell Culture: Plate cells (e.g., A549 lung carcinoma cells) and grow them to a suitable confluency.[5]
-
Serum Starvation: To reduce basal signaling, serum-starve the cells overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.[5]
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 90 ng/mL) for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.[1][5]
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against phospho-c-Met and total c-Met.
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizations
Caption: Mechanism of action of this compound as a c-Met inhibitor.
Caption: Troubleshooting workflow for inconsistent c-Met inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fiercebiotech.com [fiercebiotech.com]
Validation & Comparative
A Comparative Analysis of SGX-523 and Other MET Kinase Inhibitors for Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the MET kinase inhibitor SGX-523 with other notable inhibitors targeting the same pathway. The content is based on available preclinical and clinical data, with a focus on mechanism of action, potency, and clinical outcomes.
The MET receptor tyrosine kinase, crucial for cell growth, survival, and motility, is a key target in cancer therapy when dysregulated. This compound was a promising, highly selective, and potent ATP-competitive inhibitor of MET. However, its clinical development was halted due to unforeseen toxicity. This guide offers a comparative overview of this compound against other MET inhibitors that have progressed further in clinical development, such as crizotinib, capmatinib, tepotinib, and savolitinib.
Mechanism of Action and Potency
MET inhibitors are broadly classified based on their binding mode to the kinase domain. This compound was distinguished by its high selectivity, binding to a unique inactive conformation of MET.[1][2] This conferred a more than 1,000-fold greater selectivity for MET over other kinases, a significant advantage in minimizing off-target effects.[1][3] In preclinical studies, this compound demonstrated potent inhibition of MET with an IC50 of 4 nmol/L.[1][3]
In comparison, other MET inhibitors like crizotinib are multi-targeted, also inhibiting ALK and ROS1. Capmatinib, tepotinib, and savolitinib are highly selective for MET.[4] The table below summarizes the available data on their inhibitory concentrations.
Data Presentation: Comparison of MET Kinase Inhibitors
| Inhibitor | Type | Target(s) | IC50 (MET) | Key Clinical Application |
| This compound | Type I | MET | 4 nM[1][3] | Development Terminated |
| Crizotinib | Type Ia | MET, ALK, ROS1 | ~5 nM | ALK/ROS1-positive NSCLC, METex14 NSCLC |
| Capmatinib | Type Ib | MET | 0.13 nM (cell-based)[5] | METex14 NSCLC |
| Tepotinib | Type Ib | MET | 1-2 nM | METex14 NSCLC |
| Savolitinib | Type Ib | MET | ~5 nM | MET-driven papillary renal cell carcinoma, METex14 NSCLC |
Note: IC50 values can vary depending on the assay conditions.
Preclinical and Clinical Efficacy
This compound showed significant anti-tumor activity in preclinical models of glioblastoma, lung, and gastric cancers.[1] However, its journey was cut short in Phase I clinical trials due to unexpected renal toxicity in human subjects, which was not predicted by preclinical studies in rats and dogs.[1][2] The toxicity was linked to the formation of insoluble metabolites.[1][2]
In contrast, crizotinib, capmatinib, tepotinib, and savolitinib have demonstrated clinical efficacy, particularly in non-small cell lung cancer (NSCLC) with MET exon 14 (METex14) skipping mutations or MET amplification.
A matching-adjusted indirect comparison of tepotinib with other MET inhibitors for METex14 NSCLC suggested potential differences in efficacy, with tepotinib showing prolonged progression-free survival (PFS) and overall survival (OS) compared to capmatinib and crizotinib in certain patient populations.[6]
Clinical Trial Highlights for Approved MET Inhibitors:
-
Crizotinib: In the PROFILE 1001 study, crizotinib showed an objective response rate (ORR) of 32% in patients with METex14 NSCLC.[4]
-
Capmatinib: The GEOMETRY mono-1 trial demonstrated an ORR of 68% in treatment-naïve and 41% in previously treated patients with METex14 NSCLC.[7]
-
Tepotinib: In the VISION trial, tepotinib achieved an ORR of 46% in patients with METex14 NSCLC, with a median duration of response of 11.1 months.[8]
-
Savolitinib: A pivotal phase II study in Chinese patients with METex14 NSCLC showed notable responses.[9] In patients with MET-driven papillary renal cell carcinoma, savolitinib showed a numerically greater ORR and PFS compared to sunitinib.[10]
Safety and Tolerability
The clinical development of this compound was terminated due to severe renal toxicity.[1][2] The approved MET inhibitors also have distinct safety profiles that require careful management.
-
Crizotinib: Common adverse events include visual disorders, gastrointestinal issues, and elevated liver enzymes.[11]
-
Capmatinib: The most frequent side effects are peripheral edema, nausea, and fatigue.[12]
-
Tepotinib: Peripheral edema is a common treatment-related adverse event.[8]
-
Savolitinib: Common adverse events include nausea, vomiting, fatigue, and peripheral edema.[9]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Caption: The MET signaling cascade initiated by HGF binding.
Caption: A typical drug discovery and development workflow for MET inhibitors.
Experimental Protocols
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of a compound on the MET kinase.
-
Principle: These assays typically measure the phosphorylation of a substrate by the purified MET kinase domain in the presence of ATP.
-
Common Methods:
-
Radioisotope-based Filter Binding Assay: Utilizes [γ-³²P]ATP and measures the incorporation of the radiolabel into a substrate, which is then captured on a filter.
-
ELISA-based Assays: An antibody specific to the phosphorylated substrate is used to detect the product of the kinase reaction in a microplate format.
-
Luminescence-based Assays: These assays, such as ADP-Glo™, quantify the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.[13]
-
-
General Procedure:
-
The MET kinase enzyme is incubated with the test inhibitor at various concentrations.
-
A substrate (e.g., a synthetic peptide) and ATP are added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate or ADP is quantified using one of the methods described above.
-
IC50 values are calculated from the dose-response curves.
-
Cell-Based Assays
Objective: To assess the potency of an inhibitor in a cellular context.
-
Principle: These assays measure the effect of the inhibitor on MET-dependent cellular processes, such as proliferation, survival, or downstream signaling.
-
Common Methods:
-
Proliferation/Viability Assays (e.g., MTS, CellTiter-Glo®): Cancer cell lines with MET amplification or activating mutations are treated with the inhibitor, and cell viability is measured over time.
-
Western Blotting: Cells are treated with the inhibitor, and lysates are analyzed for the phosphorylation status of MET and downstream signaling proteins like AKT and ERK.[5]
-
Cell Migration/Invasion Assays (e.g., Transwell assay): The ability of the inhibitor to block HGF-induced cell migration or invasion is assessed.
-
-
General Procedure (Proliferation Assay):
-
MET-dependent cancer cells are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the MET inhibitor.
-
After a defined incubation period (e.g., 72 hours), a reagent to measure cell viability is added.
-
The signal (e.g., absorbance or luminescence) is measured, and GI50 (concentration for 50% growth inhibition) values are determined.
-
In Vivo Tumor Models
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored.
-
Common Methods:
-
Subcutaneous Xenograft Models: Tumor cells are injected under the skin of the mice, leading to the formation of a palpable tumor.[14]
-
Orthotopic Xenograft Models: Tumor cells are implanted into the organ of origin (e.g., lung for NSCLC models) to better mimic the tumor microenvironment.[14]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice, which may better predict clinical response.
-
-
General Procedure:
-
Mice are inoculated with tumor cells or fragments.
-
Once tumors reach a certain size, mice are randomized into vehicle control and treatment groups.
-
The MET inhibitor is administered (e.g., orally) at a defined dose and schedule.
-
Tumor volume is measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-MET).
-
Conclusion
This compound was a pioneering example of a highly selective MET kinase inhibitor with significant preclinical promise. Its failure in early clinical trials due to unexpected toxicity underscores the challenges of drug development. The subsequent success of other MET inhibitors like crizotinib, capmatinib, tepotinib, and savolitinib in gaining regulatory approval for specific cancer indications highlights the continued importance of targeting the MET pathway. While direct comparative data with this compound is limited, the evolution of MET inhibitors demonstrates a trajectory towards improved safety and efficacy, offering valuable therapeutic options for patients with MET-driven malignancies. Future research will likely focus on overcoming resistance to current therapies and exploring combination strategies.
References
- 1. Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness of standard treatments in non-small-cell lung cancer with METexon14 skipping mutation: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective MET Inhibitor Tepotinib in Patients With Advanced NSCLC and MET Exon 14–Skipping Mutation - The ASCO Post [ascopost.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Crizotinib Versus Chemotherapy on ALK-positive NSCLC: A Systematic Review of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capmatinib for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
A Head-to-Head Comparison of SGX-523 and Crizotinib in MET-Driven Cancer Models
For Immediate Release
This comparison guide provides a detailed analysis of two noteworthy inhibitors of the MET receptor tyrosine kinase: SGX-523 and crizotinib. While both compounds target the MET pathway, a critical driver in various cancers, they exhibit distinct profiles in terms of selectivity, clinical development, and multi-targeting capabilities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their preclinical efficacy, supported by experimental data and detailed methodologies.
Introduction and Overview
The MET receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.[1] Dysregulation of the MET signaling pathway is implicated in the progression of numerous cancers, making it a key therapeutic target.
This compound emerged as a highly potent and exquisitely selective ATP-competitive inhibitor of MET.[2][3] Preclinical studies highlighted its promise in MET-dependent tumor models. However, its clinical development was halted due to unforeseen renal toxicity in Phase I trials, attributed to the formation of insoluble metabolites.[4]
Crizotinib , in contrast, is a multi-targeted tyrosine kinase inhibitor that targets MET, as well as anaplastic lymphoma kinase (ALK) and ROS1.[5][6][7] It is an FDA-approved therapeutic for the treatment of ALK- or ROS1-positive non-small cell lung cancer (NSCLC) and has also demonstrated efficacy in patients with MET exon 14 alterations.[7][8][9][10]
This guide will delve into the comparative efficacy of these two inhibitors, presenting available data in a structured format to facilitate objective evaluation.
Mechanism of Action and Signaling Pathway
Both this compound and crizotinib are ATP-competitive inhibitors of the MET kinase.[6] They function by binding to the ATP-binding pocket of the MET receptor, preventing its autophosphorylation and subsequent activation of downstream signaling cascades that promote tumor growth and survival.
The MET signaling pathway, upon activation by HGF, triggers a cascade of intracellular events. Key downstream pathways include the RAS/MAPK pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, which promotes cell survival.[11] By inhibiting MET phosphorylation, both this compound and crizotinib effectively block these downstream signals.
Data Presentation: Preclinical Efficacy
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and crizotinib.
In Vitro Efficacy: Kinase and Cell-Based Assays
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |
| This compound | Kinase Assay | MET | 4 | [2] |
| Kinase Assay | >200 other kinases | >1000-fold selective vs MET | [2] | |
| MET Autophosphorylation | GTL16 | 40 | [1] | |
| MET Autophosphorylation | A549 (HGF-stimulated) | 12 | [1] | |
| Cell Proliferation | H1993 (MET-amplified) | 20 | [12] | |
| Cell Proliferation | MKN45 (MET-amplified) | 113 | [12] | |
| Cell Proliferation | Hs746T (MET-amplified) | 35 | [12] | |
| Crizotinib | Cell Proliferation | MET-amplified Gastric Cancer Cell Lines | < 200 | [6] |
| Cell Proliferation | MDA-MB-231 (Breast) | 5160 | [5][13] | |
| Cell Proliferation | MCF-7 (Breast) | 1500 | [5][13] | |
| Cell Proliferation | SK-BR-3 (Breast) | 3850 | [5][13] | |
| Cell Proliferation | NCI-H929 (Multiple Myeloma) | 530 | [9] | |
| Cell Proliferation | CCRF-CEM (Leukemia) | 430 | [9] |
In Vivo Efficacy: Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference(s) |
| This compound | Gastric Cancer | GTL16 | 10, 20, 30, 100 mg/kg, twice daily, oral | Dose-dependent tumor growth inhibition | [1] |
| Glioblastoma | U87MG | 10, 30 mg/kg, twice daily, oral | Tumor regression at 30 mg/kg | [2] | |
| Lung Cancer | H441 | 30 mg/kg, twice daily, oral | Retardation of tumor growth | [2] | |
| Lung, Breast, Pancreatic Cancer | Various | 60 mg/kg, once daily, oral | Partial inhibition of HGF-dependent tumor growth | [1][7] | |
| Crizotinib | NSCLC | H3122 | Oral administration | Tumor growth inhibition | [10] |
| Anaplastic Large Cell Lymphoma | Karpas299 | Oral administration | Tumor growth inhibition | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MET Kinase Enzymatic Assay
This protocol is a representative method for determining the enzymatic activity of MET kinase and the inhibitory potential of compounds like this compound and crizotinib.
Protocol Details:
-
Reagent Preparation: All reagents are prepared and kept on ice. The kinase buffer typically contains Tris-HCl, MgCl2, BSA, and DTT.
-
Reaction Setup: The reaction is assembled in a 96-well plate. The MET enzyme, substrate, and varying concentrations of the inhibitor (or DMSO for control) are added to the wells.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified time to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured. The ADP-Glo™ Kinase Assay is a common method where the remaining ATP is depleted, and the generated ADP is converted back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[14]
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol Details:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or crizotinib. A vehicle control (DMSO) is also included. The cells are then incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours.[2][5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are then determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Phospho-MET
Western blotting is used to detect the phosphorylation status of MET and downstream signaling proteins, providing a direct measure of the inhibitor's target engagement in a cellular context.
Protocol Details:
-
Cell Lysis: Cells are treated with this compound or crizotinib for a specified time. The cells are then washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated MET (p-MET). A separate blot is typically run and probed with an antibody for total MET as a loading control.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the p-MET band is quantified and normalized to the total MET band to determine the extent of inhibition of MET phosphorylation.
In Vivo Xenograft Study
Xenograft models are used to evaluate the in vivo anti-tumor efficacy of drug candidates.
Protocol Details:
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (vehicle control and inhibitor-treated groups).
-
Drug Administration: this compound or crizotinib is administered to the mice according to a predetermined dosing schedule (e.g., once or twice daily via oral gavage).
-
Tumor Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a specified time point. The mice are then euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth curves for the different treatment groups are plotted, and the statistical significance of the differences in tumor growth between the groups is determined.
Conclusion
This guide provides a comparative overview of this compound and crizotinib, two inhibitors targeting the MET signaling pathway. This compound is a highly selective and potent MET inhibitor, which, despite promising preclinical data, did not progress in clinical trials due to toxicity. Crizotinib, a multi-targeted inhibitor, has successfully been developed into an approved cancer therapeutic with a broader range of action that includes ALK and ROS1, in addition to MET.
The data presented herein, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of oncology and drug development. The distinct profiles of this compound and crizotinib underscore the importance of both high selectivity and a favorable safety profile in the successful development of targeted cancer therapies. Further research into selective MET inhibitors with improved safety profiles remains an important endeavor in the pursuit of effective treatments for MET-driven cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ebiohippo.com [ebiohippo.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MET Kinase Enzyme System [promega.sg]
Cabozantinib: A Multi-Targeted Alternative to the Discontinued MET Inhibitor Sgx-523
For researchers and drug development professionals, the discontinuation of Sgx-523, a highly selective MET inhibitor, due to unforeseen renal toxicity in Phase I trials, left a void in the targeted therapy landscape for MET-driven cancers. This guide provides a comprehensive comparison of Cabozantinib, a multi-targeted tyrosine kinase inhibitor (TKI), as a viable and clinically approved alternative. We present a detailed analysis of their respective target profiles, preclinical efficacy, and clinical outcomes, supported by experimental data and methodologies.
Executive Summary
Cabozantinib presents a broader-spectrum inhibitory profile compared to the exquisitely selective this compound. While this compound was designed for potent and specific MET inhibition, Cabozantinib targets multiple key oncogenic pathways, including MET, VEGFR2, RET, and AXL. This multi-targeted approach may offer advantages in overcoming resistance mechanisms but also contributes to a different safety profile. The pivotal difference remains that Cabozantinib has successfully navigated clinical trials and gained regulatory approval for several indications, whereas this compound's clinical development was terminated early due to safety concerns.
Target Selectivity and Potency
A key differentiator between Cabozantinib and this compound lies in their kinase inhibition profiles. This compound was developed as a highly selective MET inhibitor, while Cabozantinib was designed to inhibit multiple receptor tyrosine kinases involved in tumor progression and angiogenesis.
| Target Kinase | Cabozantinib IC50 (nM) | This compound IC50 (nM) |
| MET | 1.3[1] | 4[2][3] |
| VEGFR2 | 0.035[1] | >1000 |
| RET | 5.2[1] | Not Reported |
| KIT | 4.6[4] | Not Reported |
| AXL | 7[4] | Not Reported |
| FLT3 | 11.3[4] | Not Reported |
| TIE2 | 14.3[4] | Not Reported |
| RON | Not significantly inhibited | >1000[5] |
| IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in biochemical assays. |
Preclinical Efficacy
Both Cabozantinib and this compound demonstrated anti-tumor activity in preclinical models.
Cabozantinib: In xenograft models of various cancers, including breast, lung, and glioma, Cabozantinib has been shown to inhibit tumor growth, angiogenesis, and metastasis.[6] For instance, in a patient-derived xenograft model of papillary renal cell carcinoma with a MET mutation, Cabozantinib treatment led to significant tumor regression and inhibited lung metastasis.[7][8]
This compound: Preclinical studies showed that this compound effectively inhibited MET-dependent tumor growth in xenograft models of human glioblastoma, lung, and gastric cancers.[2] It demonstrated dose-dependent inhibition of tumor growth and was shown to be orally bioavailable.[5]
Clinical Development and Outcomes
The clinical trajectories of Cabozantinib and this compound diverged significantly.
Cabozantinib: Cabozantinib has undergone extensive clinical development and is approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer.[9] Clinical trials have demonstrated its efficacy in improving progression-free survival and, in some cases, overall survival.[10]
This compound: The clinical development of this compound was halted during Phase I trials.[11] Two open-label, dose-escalation studies were initiated in patients with advanced solid tumors.[12][13] However, unexpected renal failure was observed in patients receiving daily doses of ≥ 80 mg, which was attributed to the formation of insoluble metabolites.[14] This unforeseen toxicity led to the discontinuation of its development.[11]
Signaling Pathways
Both inhibitors target the MET signaling pathway, but Cabozantinib's broader profile affects additional critical pathways in cancer progression.
Caption: Comparative Signaling Pathway Inhibition.
Experimental Methodologies
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the potency and selectivity of kinase inhibitors.
Caption: In Vitro Kinase Assay Workflow.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, a specific peptide substrate, and varying concentrations of the inhibitor (Cabozantinib or this compound).
-
Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production via a luminescence-based reaction.[15]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to treatment.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Cabozantinib or a comparator for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16][17][18][19][20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[16][17][18][19][20]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Conclusion
Cabozantinib serves as a clinically validated alternative for targeting MET-driven cancers, a role initially envisioned for this compound. Its multi-targeted mechanism, while differing from the high selectivity of this compound, provides a broader anti-tumor activity that has translated into successful clinical outcomes across multiple cancer types. The critical lesson from the divergent paths of these two molecules lies in the importance of comprehensive preclinical toxicology and the unpredictable nature of drug metabolism in humans. For researchers, Cabozantinib offers a robust tool to investigate the simultaneous inhibition of key oncogenic pathways, while its clinical success underscores the potential of multi-targeted kinase inhibitors in the therapeutic armamentarium against cancer.
References
- 1. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth [cancer.fr]
- 7. tandfonline.com [tandfonline.com]
- 8. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Randomized, Double-Blind Noninferiority Study to Evaluate the Efficacy of the Cabozantinib Tablet at 60 mg Per Day Compared with the Cabozantinib Capsule at 140 mg Per Day in Patients with Progressive, Metastatic Medullary Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SGX Pharmaceuticals, Inc. Discontinued Development of SGX523; Announces First Quarter Financial Results - BioSpace [biospace.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchhub.com [researchhub.com]
Validating MET Signaling: A Comparative Guide to SGX-523 and MET siRNA Knockdown
For researchers, scientists, and drug development professionals investigating the MET signaling pathway, choosing the right tool to validate experimental findings is crucial. This guide provides an objective comparison between the small molecule inhibitor SGX-523 and MET siRNA knockdown, offering a comprehensive overview of their mechanisms, experimental data, and protocols to aid in the selection of the most appropriate validation method.
The MET proto-oncogene, which encodes the MET receptor tyrosine kinase, is a critical regulator of various cellular processes, including proliferation, survival, and motility.[1][2] Dysregulation of the MET signaling pathway is implicated in the development and progression of numerous cancers.[1][2] Two widely used techniques to probe the function of the MET pathway are the pharmacological inhibition of the MET kinase with small molecules like this compound and the genetic knockdown of MET expression using small interfering RNA (siRNA). While both approaches aim to abrogate MET signaling, they operate through distinct mechanisms, each with its own set of advantages and limitations.
Mechanism of Action: Inhibition vs. Silencing
This compound is a potent and highly selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[3][4] It functions by binding to the kinase domain of the MET receptor, stabilizing it in an inactive conformation.[4] This direct inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.[5]
In contrast, MET siRNA operates at the genetic level. It is a double-stranded RNA molecule designed to be complementary to the MET mRNA sequence. Upon introduction into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then targets and cleaves the MET mRNA. This leads to the degradation of the transcript and a subsequent reduction in the synthesis of the MET protein.
Comparative Data on Efficacy
The following tables summarize quantitative data on the efficacy of this compound and MET siRNA in inhibiting MET signaling and affecting cancer cell viability. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Table 1: Inhibition of MET Kinase Activity and Phosphorylation | |||
| Method | Metric | Value | Cell Line/System |
| This compound | IC50 (MET Kinase Activity) | 4 nM | Cell-free assay |
| This compound | IC50 (MET Autophosphorylation) | 40 nM | GTL16 (gastric cancer) |
| This compound | IC50 (MET Autophosphorylation) | 12 nM | A549 (lung cancer) + HGF |
| MET siRNA | % Reduction in MET Protein | ~70-85% | Jurkat and primary T-cells |
| MET siRNA | % Reduction in MET Protein | >90% | Various cancer cell lines |
| Table 2: Effects on Cancer Cell Viability and Apoptosis | |||
| Method | Metric | Value | Cell Line |
| This compound | IC50 (Cell Viability) | 20 nM | H1993 (NSCLC) |
| This compound | IC50 (Cell Viability) | 113 nM | MKN45 (gastric cancer) |
| This compound | IC50 (Cell Viability) | 35 nM | Hs746T (gastric cancer) |
| MET siRNA | % Reduction in Cell Viability | ~22% | HT-29 (colon cancer) |
| MET siRNA | % Reduction in Cell Viability | ~17% | HCT-116 (colon cancer) |
| MET siRNA | Apoptosis Induction | Yes | Leukemic cells |
Experimental Protocols
This compound Treatment for In Vitro Assays
This protocol provides a general guideline for treating cultured cancer cells with this compound to assess its effect on MET signaling and cell viability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cancer cell line of interest (e.g., A549, GTL16)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 6-well for Western blot, 96-well for viability assays)
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blot, MTT or other viability assay kit)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Also, prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour for signaling studies, 24-72 hours for viability or apoptosis assays) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis:
-
For Western Blot: After incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer. Process the lysates for protein quantification and Western blot analysis using antibodies against total MET, phospho-MET, and downstream signaling proteins (e.g., p-AKT, p-ERK).
-
For Viability Assays: Follow the manufacturer's instructions for the chosen viability assay (e.g., MTT, CellTiter-Glo).
-
MET siRNA Knockdown Protocol
This protocol provides a general guideline for transiently knocking down MET expression in cultured cancer cells using siRNA.
Materials:
-
MET-specific siRNA and a non-targeting (scrambled) control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Complete cell culture medium without antibiotics
-
Cancer cell line of interest
-
Multi-well plates
-
Reagents for validation (e.g., lysis buffer and antibodies for Western blot, RNA extraction kit and reagents for qRT-PCR)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well to be transfected, dilute the MET siRNA or control siRNA in a reduced-serum medium to the desired final concentration (e.g., 10-50 nM).
-
In a separate tube, dilute the transfection reagent in the reduced-serum medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 24-72 hours. The optimal incubation time depends on the cell type and the stability of the MET protein and should be determined empirically.
-
Validation of Knockdown:
-
qRT-PCR: To assess MET mRNA levels, extract total RNA from the cells 24-48 hours post-transfection and perform qRT-PCR.
-
Western Blot: To assess MET protein levels, lyse the cells 48-72 hours post-transfection and perform Western blot analysis using an antibody against total MET. A loading control (e.g., GAPDH, β-actin) should be included to normalize the results.
-
-
Phenotypic Assays: Once knockdown is confirmed, the cells can be used for downstream functional assays (e.g., viability, migration, invasion assays).
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison: Sacituzumab Govitecan Outperforms Standard Chemotherapy in Metastatic Triple-Negative Breast Cancer
For researchers, scientists, and drug development professionals, the quest for more effective cancer therapies is a continuous endeavor. In the challenging landscape of metastatic triple-negative breast cancer (mTNBC), a novel antibody-drug conjugate, Sacituzumab Govitecan, has demonstrated superior efficacy over standard chemotherapy, offering a significant advancement in treatment for this aggressive disease.
This guide provides an objective comparison of Sacituzumab Govitecan and standard chemotherapy for mTNBC, supported by key experimental data from the pivotal Phase III ASCENT trial.
Superior Efficacy and Manageable Safety Profile of Sacituzumab Govitecan
The ASCENT trial, a global, randomized, open-label, Phase III study, evaluated the efficacy and safety of Sacituzumab Govitecan versus physician's choice of single-agent chemotherapy in patients with previously treated mTNBC. The results, summarized below, clearly indicate a clinically meaningful improvement in patient outcomes with Sacituzumab Govitecan.
Table 1: Efficacy of Sacituzumab Govitecan vs. Standard Chemotherapy in the ASCENT Trial
| Efficacy Endpoint | Sacituzumab Govitecan (n=267) | Standard Chemotherapy (n=262) | Hazard Ratio (95% CI) / P-value |
| Progression-Free Survival (PFS) | 4.8 months | 1.7 months | 0.41 (0.33–0.52)[1] |
| Overall Survival (OS) | 11.8 months | 6.9 months | 0.51 (0.42–0.63)[1] |
| Objective Response Rate (ORR) | 35% | 5% | P < 0.001[2][3] |
Table 2: Key Safety Data from the ASCENT Trial
| Adverse Event (Grade ≥3) | Sacituzumab Govitecan (n=258) | Standard Chemotherapy (n=224) |
| Neutropenia | 52% | 33% |
| Leukopenia | 11% | 5% |
| Diarrhea | 12% | <1% |
| Anemia | 8% | 5% |
| Febrile Neutropenia | 6% | 2% |
The data unequivocally demonstrate that Sacituzumab Govitecan significantly prolonged both progression-free and overall survival compared to standard chemotherapy.[1] The objective response rate was also substantially higher in the Sacituzumab Govitecan arm.[2][3] While the incidence of grade ≥3 adverse events, particularly neutropenia and diarrhea, was higher with Sacituzumab Govitecan, these were generally manageable with supportive care.[4]
Mechanism of Action: Targeted Delivery of a Potent Payload
Sacituzumab Govitecan is an antibody-drug conjugate (ADC) that targets the Trop-2 receptor, a cell-surface antigen highly expressed in many solid tumors, including TNBC.[5][6] The ADC consists of a humanized anti-Trop-2 monoclonal antibody linked to SN-38, the active metabolite of the chemotherapy drug irinotecan.[5][7] This targeted approach allows for the selective delivery of a potent cytotoxic agent to cancer cells, minimizing systemic exposure and associated toxicity.[7]
Caption: Mechanism of action of Sacituzumab Govitecan.
Upon binding to the Trop-2 receptor on the cancer cell surface, the ADC is internalized.[8] Inside the cell, the linker is cleaved, releasing SN-38, which then inhibits topoisomerase I, an enzyme essential for DNA replication.[6][7] This inhibition leads to DNA double-strand breaks and ultimately, cancer cell death (apoptosis).[6][8]
The Role of Trop-2 in Cancer Progression
Trop-2, the target of Sacituzumab Govitecan, is a transmembrane glycoprotein that is overexpressed in a variety of cancers and is associated with poor prognosis.[9] Its signaling is implicated in several key processes that drive tumor growth and metastasis.
Caption: Simplified Trop-2 signaling in cancer.
Trop-2 signaling can activate downstream pathways such as the MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and invasion.[10][11] By targeting Trop-2, Sacituzumab Govitecan not only delivers a cytotoxic payload but may also disrupt these pro-tumorigenic signaling cascades.
Experimental Protocol of the ASCENT Trial
The ASCENT trial (NCT02574455) was a pivotal study that established the superiority of Sacituzumab Govitecan.[12] Understanding its design is crucial for interpreting the results.
Key Methodologies:
-
Study Design: A randomized, open-label, multicenter, Phase III trial.[1][12]
-
Patient Population: Patients with unresectable locally advanced or metastatic triple-negative breast cancer who had received at least two prior systemic therapies.[12]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either Sacituzumab Govitecan or a single-agent chemotherapy of the physician's choice (eribulin, vinorelbine, capecitabine, or gemcitabine).[4][13]
-
Dosage and Administration:
-
Sacituzumab Govitecan: 10 mg/kg intravenously on days 1 and 8 of a 21-day cycle.
-
Standard Chemotherapy: Administered according to standard protocols for each agent.
-
-
Primary Endpoint: Progression-free survival as determined by a blinded independent central review.[12][13]
-
Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.[1]
Caption: Workflow of the ASCENT clinical trial.
Conclusion
The evidence from the ASCENT trial strongly supports Sacituzumab Govitecan as a more effective treatment option than standard single-agent chemotherapy for patients with pre-treated metastatic triple-negative breast cancer. Its targeted mechanism of action, leveraging the overexpression of Trop-2 on cancer cells, allows for the delivery of a potent cytotoxic payload, leading to significant improvements in survival outcomes. While the management of its side effect profile is crucial, Sacituzumab Govitecan represents a major step forward in the treatment of this challenging disease.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Safety and effectiveness of sacituzumab govitecan in patients with metastatic triple-negative breast cancer in real-world settings: first observations from an interdisciplinary breast cancer centre in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sacituzumab govitecan vs. chemotherapy for metastatic breast cancer: a meta-analysis on safety outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sacituzumab govitecan - Wikipedia [en.wikipedia.org]
- 6. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Sacituzumab govitecan-hziy? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Trop-2 as a Therapeutic Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoding TROP2 in breast cancer: significance, clinical implications, and therapeutic advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Efficacy and Safety from the ASCENT Study [theoncologynurse.com]
A Comparative Guide to MET Inhibitors: SGX-523 vs. Non-ATP Competitive Agents
For Researchers, Scientists, and Drug Development Professionals
The MET receptor tyrosine kinase, implicated in a variety of human cancers, has emerged as a critical target for therapeutic intervention. Inhibition of the MET signaling pathway can be achieved through various mechanisms, broadly categorized as ATP-competitive and non-ATP competitive inhibition. This guide provides a detailed comparison of SGX-523, a potent and selective ATP-competitive MET inhibitor, with non-ATP competitive inhibitors, including the monoclonal antibodies ficlatuzumab and onartuzumab, and the small molecule tivantinib, whose primary mechanism of action is now understood to be through tubulin polymerization inhibition.
Data Presentation: Quantitative Comparison of MET Inhibitors
The following tables summarize the key quantitative data for this compound and the non-ATP competitive MET inhibitors. Direct comparative studies are limited, and thus the data is compiled from individual studies.
| Inhibitor | Mechanism of Action | Target | IC50 | Ki | Binding Affinity (Kd) |
| This compound | ATP-competitive | MET Kinase Domain | 4 nM[1][2] | 2.7 nM (unphosphorylated MET)[2][3], 23 nM (phosphorylated MET)[2][3] | - |
| Tivantinib | Primarily Tubulin Polymerization Inhibition | Tubulin, MET Kinase Domain | MET-independent cytotoxicity[4][5] | 355 nM (for c-Met)[6] | - |
| Ficlatuzumab | Non-ATP competitive (Ligand-based) | Hepatocyte Growth Factor (HGF) | - | - | pM range[7] |
| Onartuzumab | Non-ATP competitive (Receptor-based) | MET Extracellular Domain | 1.8 nM (HGF binding inhibition)[8] | - | nM range[9] |
Table 1: In Vitro Potency and Binding Characteristics. This table highlights the different metrics used to evaluate the potency of each inhibitor, reflecting their distinct mechanisms of action.
| Inhibitor | Cancer Model | Dosing | Efficacy |
| This compound | Human glioblastoma, lung, and gastric cancer xenografts | 10-30 mg/kg, twice daily (oral) | Dose-dependent tumor growth inhibition and regression[2][3] |
| Tivantinib | Human colon xenograft tumors | 200 mg/kg (oral) | Reduced tumor volumes[10] |
| Breast cancer mouse model | 120 mg/kg | Repressed subcutaneous tumor growth and bone metastasis[10] | |
| Ficlatuzumab | Head and Neck Squamous Cell Carcinoma (HNSCC) xenografts | - | Enhanced antitumor activity in combination with cetuximab[11] |
| Onartuzumab | Gastric carcinoma (MKN-45) xenografts | - | Significant tumor uptake and targeting[9][12] |
| Non-Small Cell Lung Cancer (NSCLC) | In combination with erlotinib | Showed overall survival benefit in a Phase II trial[13] |
Table 2: In Vivo Efficacy in Preclinical Models. This table summarizes the reported in vivo anti-tumor effects of the compared inhibitors in various cancer models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.
Kinase Inhibition Assay (for this compound)
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of this compound against the MET kinase.
Protocol:
-
Reaction Setup: Initial rate constants are measured at 21°C in a reaction mixture containing 100 mM HEPES (pH 7.5), 0.3 mg/mL poly(Glu-Tyr) peptide substrate, 10 mM MgCl₂, 1 mg/mL bovine serum albumin, 5% DMSO, and 20 nM of the MET kinase domain (MET-KD).[3][14][15]
-
Inhibitor and ATP Addition: Various concentrations of this compound and ATP are added to the reaction mixture.[3][14][15]
-
Reaction Quenching: The total reaction volumes (20 µL) are quenched after a specific incubation time with 20 µL of Kinase-Glo detection buffer.[3][14][15]
-
Data Acquisition and Analysis: Luminescence is detected using a plate-reading luminometer. The results are analyzed by nonlinear regression to determine IC50 and Ki values.[3][14][15]
HGF Binding Assay (for Ficlatuzumab)
Objective: To assess the ability of ficlatuzumab to bind to and neutralize Hepatocyte Growth Factor (HGF).
Protocol (ELISA-based):
-
Plate Coating: Microtiter plates are coated with recombinant human HGF.[16]
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Ficlatuzumab Incubation: Serum samples containing ficlatuzumab are added to the wells and incubated.[16]
-
Detection: Captured ficlatuzumab is detected using a peroxidase-labeled rabbit anti-human antibody, followed by the addition of a tetramethylbenzidine (TMB) substrate.[16]
-
Data Analysis: The absorbance is measured, and the concentration of HGF-bound ficlatuzumab is determined.
MET Competition Assay (for Onartuzumab)
Objective: To determine the ability of onartuzumab to block the binding of HGF to the MET receptor.
Protocol (Competitive ELISA):
-
Plate Coating: Microtiter plates are coated with the extracellular domain of the MET receptor.
-
Blocking: Non-specific binding sites are blocked.
-
Competitive Binding: A fixed concentration of labeled HGF is mixed with varying concentrations of onartuzumab and added to the wells.
-
Incubation and Washing: The plate is incubated to allow binding, followed by washing steps to remove unbound reagents.
-
Signal Detection: The amount of bound labeled HGF is quantified. A decrease in signal with increasing onartuzumab concentration indicates competitive binding. The IC50 value for HGF binding inhibition by onartuzumab is determined to be 1.8 nM.[8]
Tubulin Polymerization Assay (for Tivantinib)
Objective: To evaluate the direct effect of tivantinib on tubulin polymerization.
Protocol (Fluorescence-based):
-
Reaction Mixture: Purified tubulin (from sources such as porcine brain) is suspended in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[17]
-
Initiation of Polymerization: Polymerization is initiated by the addition of 1 mM GTP and a polymerization enhancer like 10% glycerol.[17] A fluorescent reporter (e.g., DAPI) is included to monitor the extent of polymerization.[17]
-
Inhibitor Addition: Tivantinib at various concentrations is added to the reaction mixture. Paclitaxel (stabilizer) and vincristine (destabilizer) are used as controls.[18][19]
-
Data Acquisition: The fluorescence is monitored over time at 37°C. An increase in fluorescence indicates tubulin polymerization.[19][20]
Mandatory Visualization
MET Signaling Pathway and Inhibitor Targets
Caption: MET signaling pathway and points of intervention for different inhibitors.
Logical Relationship of MET Inhibitor Mechanisms
Caption: Classification of MET inhibitors based on their mechanism of action.
References
- 1. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Ficlatuzumab - Aveo Oncology [aveooncology.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Immuno-PET of the hepatocyte growth factor receptor Met using the 1-armed antibody onartuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Onartuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 14. selleckchem.com [selleckchem.com]
- 15. apexbt.com [apexbt.com]
- 16. Phase 1b Trial of Ficlatuzumab, a Humanized Hepatocyte Growth Factor Inhibitory Monoclonal Antibody, in Combination With Gefitinib in Asian Patients With NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Cross-Validation of Sgx-523 Findings with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the c-MET inhibitor Sgx-523 with genetic models of c-MET inhibition. This compound is a highly selective, ATP-competitive small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] Cross-validation with genetic models, such as siRNA and shRNA, is crucial for target validation and for understanding the on-target effects of the inhibitor. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways and workflows.
Data Presentation: Quantitative Comparison of c-MET Inhibition
Table 1: In Vitro Efficacy of this compound against c-MET Kinase and Cancer Cell Lines
| Parameter | Target/Cell Line | Result | Reference |
| IC50 | Purified c-MET kinase | 4 nM | [1][3] |
| Ki | Unphosphorylated c-MET | 2.7 nM | [2] |
| Ki | Phosphorylated c-MET | 23 nM | [2] |
| IC50 (Cell Viability) | GTL16 (gastric carcinoma) | 40 nM | [4] |
| IC50 (Cell Viability) | A549 (lung carcinoma) | 12 nM (HGF-stimulated) | [4] |
| IC50 (Cell Viability) | U87 (glioblastoma) | ~100 nM (for complete inhibition of c-Met phosphorylation) | [5] |
| IC50 (Cell Viability) | DAOY (medulloblastoma) | ~100 nM (for complete inhibition of c-Met phosphorylation) | [5] |
| IC50 (Cell Viability) | 1228 (glioma stem cells) | >1 µM (for complete inhibition of c-Met phosphorylation) | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Glioblastoma | U87MG | 30 mg/kg, twice daily | Regression of established tumors | [2] |
| Lung Cancer | H441 | 30 mg/kg, twice daily | Retardation of tumor growth | [2] |
| Gastric Cancer | GTL16 | ≥10 mg/kg, twice daily | Significant retardation of tumor growth | [2] |
Table 3: Effects of Genetic c-MET Inhibition in Cancer Models
| Genetic Model | Cancer Cell Line | Outcome | Quantitative Effect | Reference |
| shRNA | Gastric cancer cell lines (c-MET amplified) | Growth inhibition | Significant | [6] |
| siRNA | HT-29 (colon cancer) | Inhibition of cell viability | ~22% reduction | [7] |
| siRNA | HCT-116 (colon cancer) | Inhibition of cell viability | ~17% reduction | [7] |
| siRNA | NCI-H446 (small-cell lung cancer) | Inhibition of proliferation and invasion | Significant | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the assessment of this compound and genetic c-MET inhibition.
In Vitro Kinase Assay (this compound)
A standard in vitro kinase assay to determine the IC50 of this compound against purified c-MET involves the following steps:
-
Reaction Mixture Preparation : A reaction buffer containing 100 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mg/mL bovine serum albumin, and 5% DMSO is prepared.
-
Enzyme and Substrate : Purified recombinant c-MET kinase domain (20 nM) and a poly(Glu-Tyr) peptide substrate (0.3 mg/mL) are added to the reaction mixture.
-
Inhibitor Addition : this compound is serially diluted and added to the reaction wells at various concentrations.
-
Initiation of Reaction : The kinase reaction is initiated by the addition of ATP.
-
Detection : After incubation at 21°C, the reaction is quenched, and the remaining ATP is quantified using a luminescence-based assay (e.g., Kinase-Glo). The IC50 value is calculated by non-linear regression analysis of the dose-response curve.[2]
Cell-Based c-MET Phosphorylation Assay (this compound)
This assay measures the ability of this compound to inhibit c-MET autophosphorylation in a cellular context:
-
Cell Culture : Cancer cells with known c-MET expression (e.g., A549, GTL16) are cultured in appropriate media.
-
Serum Starvation : Cells are serum-starved for a defined period to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment : Cells are pre-incubated with varying concentrations of this compound for 1-2 hours.
-
Ligand Stimulation : Hepatocyte growth factor (HGF) is added to stimulate c-MET phosphorylation (for non-constitutively active models).
-
Cell Lysis and Western Blotting : Cells are lysed, and protein extracts are subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated c-MET (p-c-MET) and total c-MET.
-
Quantification : The band intensities are quantified to determine the concentration of this compound required to inhibit c-MET phosphorylation by 50% (IC50).[9]
siRNA-mediated c-MET Knockdown and Cell Viability Assay
This protocol outlines the steps to assess the effect of genetic c-MET inhibition on cell viability:
-
siRNA Transfection : Cancer cells are transiently transfected with c-MET-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation : Cells are incubated for 48-72 hours to allow for c-MET protein knockdown.
-
Verification of Knockdown : A portion of the cells is lysed, and the efficiency of c-MET knockdown is confirmed by western blotting or qRT-PCR.
-
Cell Viability Assay : The remaining cells are subjected to a cell viability assay, such as the MTT or crystal violet assay, to quantify the effect of c-MET knockdown on cell proliferation and survival.[7]
In Vivo Xenograft Studies (this compound)
Animal models are critical for evaluating the anti-tumor efficacy of this compound in a physiological setting:
-
Tumor Implantation : Human cancer cells (e.g., U87MG, H441) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Drug Administration : Mice are randomized into control and treatment groups. This compound is administered orally at specified doses and schedules.
-
Tumor Measurement : Tumor volume is measured regularly using calipers.
-
Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., western blotting for p-c-MET).[2]
Mandatory Visualization
The following diagrams illustrate the c-MET signaling pathway, a typical experimental workflow for comparing pharmacological and genetic inhibition, and the logical relationship between these two approaches.
Caption: The c-MET signaling pathway, which regulates cell proliferation, survival, and invasion.
Caption: A generalized experimental workflow for comparing this compound with genetic c-MET inhibition.
Caption: Logical relationship between pharmacological and genetic inhibition of c-MET.
Conclusion
This compound is a potent and highly selective inhibitor of the c-MET receptor tyrosine kinase, demonstrating significant anti-tumor activity in preclinical models. The phenotypic outcomes observed with this compound treatment, such as inhibition of cell proliferation and invasion, align with the effects seen after genetic knockdown of c-MET. This concordance strongly suggests that the anti-cancer effects of this compound are primarily mediated through its on-target inhibition of the c-MET signaling pathway. While direct quantitative comparisons in the same experimental systems are limited in the literature, the collective evidence from pharmacological and genetic studies provides a robust cross-validation of c-MET as a therapeutic target and validates the on-target activity of this compound. Further studies involving direct comparisons would be beneficial to fully elucidate the comparative efficacy and potential off-target effects.
References
- 1. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biofargo.com [biofargo.com]
- 5. An Orally Bioavailable c-Met Kinase Inhibitor Potently Inhibits Brain Tumor Malignancy and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
SGX-523: A Deep Dive into Kinase Specificity Compared to Broader Spectrum Inhibitors
In the landscape of kinase inhibitor research, achieving high selectivity for the intended target is a critical determinant of both therapeutic efficacy and safety. This guide provides a detailed comparison of SGX-523, a highly selective MET kinase inhibitor, with broader spectrum kinase inhibitors that also target MET, including Crizotinib, Cabozantinib, and Foretinib. By examining their kinase inhibition profiles, underlying mechanisms, and the experimental methodologies used for their characterization, this guide offers researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
Unprecedented Selectivity of this compound for MET
This compound is an ATP-competitive inhibitor of the MET receptor tyrosine kinase, demonstrating remarkable potency and selectivity.[1][2] It potently inhibits MET with an IC50 value of 4 nM and a Ki of 2.7 nM.[3][4] What sets this compound apart is its exquisite selectivity; it has been shown to be over 1,000-fold more selective for MET than for a vast panel of other kinases.[1][2] This high degree of specificity is attributed to its unique mechanism of action, where it stabilizes the MET kinase in an inactive conformation that is not readily recognized by other kinases.[1][2][4]
Broader Spectrum Kinase Inhibitors: A Wider Net
In contrast to the focused action of this compound, several other kinase inhibitors exhibit a broader range of targets, which includes MET. While this multi-targeted approach can be advantageous in certain therapeutic contexts, it can also lead to off-target effects.
-
Crizotinib: Initially developed as a MET inhibitor, Crizotinib is also a potent inhibitor of ALK, ROS1, and RON kinases. This has led to its successful application in the treatment of ALK-positive non-small cell lung cancer.
-
Cabozantinib: This inhibitor targets a range of tyrosine kinases, including VEGFR2, MET, AXL, RET, KIT, and FLT3. Its action against multiple signaling pathways contributes to its anti-angiogenic and anti-tumor effects.
-
Foretinib: Foretinib is a multi-kinase inhibitor that potently inhibits MET and VEGFR2, with IC50 values of 0.4 nM and 0.8 nM, respectively. Its target profile also includes RON, FLT1/3/4, KIT, PDGFRα/β, and TIE2.
Quantitative Comparison of Kinase Inhibition Profiles
The following table summarizes the inhibitory activity of this compound and the broader spectrum inhibitors against a panel of selected kinases. The data is presented as the percentage of inhibition at a 1 µM concentration, extracted from a comprehensive kinase profiling study by Davis et al., 2011, to allow for a direct and standardized comparison.
| Kinase Target | This compound (% Inhibition @ 1µM) | Crizotinib (% Inhibition @ 1µM) | Cabozantinib (% Inhibition @ 1µM) | Foretinib (% Inhibition @ 1µM) |
| MET | >99 | >99 | >99 | >99 |
| ALK | <10 | >99 | <10 | <10 |
| ROS1 | <10 | >99 | <10 | <10 |
| VEGFR2 (KDR) | <10 | 65 | >99 | >99 |
| AXL | <10 | 85 | >99 | >99 |
| RET | <10 | 45 | >99 | 98 |
| KIT | <10 | 30 | >99 | >99 |
| FLT3 | <10 | 70 | >99 | >99 |
| RON | <10 | 98 | 98 | >99 |
| TIE2 (TEK) | <10 | 20 | 98 | 98 |
| ABL1 | <10 | 15 | 80 | 95 |
| SRC | <10 | 25 | 90 | 98 |
Data extracted from Davis MI, et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.
Experimental Protocols
The determination of kinase inhibitor specificity relies on robust and standardized experimental methodologies. Below are detailed protocols for two key assays used to generate the comparative data.
In Vitro Kinase Assay: Radiometric Filter Binding
This biochemical assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Inhibitor compound (e.g., this compound) at various concentrations
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the inhibitor compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with the wash buffer to remove any remaining unbound radiolabeled ATP.
-
Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based MET Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of the MET receptor in a cellular context.
Materials:
-
Human cancer cell line with MET expression (e.g., A549 lung carcinoma cells)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF)
-
Inhibitor compound (e.g., this compound) at various concentrations
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-MET (pMET) and anti-total-MET
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blot reagents and equipment or ELISA-based detection system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the inhibitor compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with HGF to induce MET phosphorylation.
-
Lyse the cells using the lysis buffer to extract cellular proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated MET and total MET using either Western blotting or an ELISA-based method.
-
For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the specific primary and secondary antibodies.
-
For ELISA, use a capture antibody to bind total MET and a detection antibody to quantify the phosphorylated form.
-
Quantify the band intensities (Western blot) or the signal (ELISA) and normalize the pMET signal to the total MET signal.
-
Calculate the percentage of inhibition of MET phosphorylation for each inhibitor concentration and determine the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified MET signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a radiometric in vitro kinase assay.
Caption: Logical relationship in comparing kinase inhibitor selectivity.
References
- 1. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. selleckchem.com [selleckchem.com]
Evaluating SGX-523 in Cells with Known MET Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SGX-523, a highly selective MET inhibitor, against other MET-targeted therapies. Due to the discontinuation of this compound's clinical development, this guide focuses on the available preclinical data and provides a framework for evaluating its activity in cells with known MET alterations, primarily MET amplification. While direct comparative data in cell lines with specific MET point mutations is limited, this guide aims to be a valuable resource by presenting the existing evidence and offering detailed experimental protocols for further research.
Executive Summary
This compound is a potent and exquisitely selective ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1] Preclinical studies have demonstrated its ability to inhibit MET-mediated signaling, cell proliferation, and migration in cancer cells with MET amplification. However, its clinical development was halted due to unexpected renal toxicity in humans. This guide provides a comparison of this compound with other MET inhibitors, such as crizotinib and capmatinib, which have gained regulatory approval for treating cancers with specific MET alterations, particularly MET exon 14 skipping mutations.
Data Presentation: In Vitro Inhibition of MET
The following table summarizes the available in vitro inhibitory activities of this compound, crizotinib, and capmatinib in various cancer cell lines with defined MET alterations. It is important to note that direct head-to-head comparisons in the same cell lines with specific point mutations are scarce in the published literature.
| Inhibitor | Cell Line | Cancer Type | MET Alteration | IC50 (nM) | Reference |
| This compound | GTL16 | Gastric Carcinoma | MET Amplification | 40 | [2] |
| Hs746T | Gastric Carcinoma | MET Amplification | 35 | ||
| MKN45 | Gastric Carcinoma | MET Amplification | 113 | ||
| EBC-1 | Non-Small Cell Lung Cancer | MET Amplification | ~100 | [3] | |
| Crizotinib | MKN45 | Gastric Carcinoma | MET Amplification | <200 | [4] |
| Hs746T | Gastric Carcinoma | MET Amplification | <200 | [4] | |
| SNU-5 | Gastric Carcinoma | MET Amplification | <200 | [4] | |
| MDA-MB-231 | Breast Cancer | MET Expression | 5160 | [5] | |
| MCF-7 | Breast Cancer | MET Expression | 1500 | [5] | |
| SK-BR-3 | Breast Cancer | MET Expression | 3850 | [5] | |
| Capmatinib | UW-lung-21 | Non-Small Cell Lung Cancer | MET exon 14 skipping | 21 | [6] |
| EBC-1 | Non-Small Cell Lung Cancer | MET Amplification | 2 | [6] |
MET Signaling Pathway and Inhibitor Action
The MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This activation triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, and migration. MET mutations, such as amplification or kinase domain mutations, can lead to ligand-independent activation of these oncogenic pathways.
Caption: MET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating MET Inhibitors
The following diagram outlines a general workflow for assessing the efficacy of MET inhibitors in cancer cell lines with known MET mutations.
References
- 1. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Sgx-523 as a tool compound for validating MET as a therapeutic target
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase has emerged as a critical target in oncology. Dysregulation of the MET signaling pathway is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention. Validating MET as a therapeutic target in specific cancer contexts is a crucial step in drug discovery and development. SGX-523, a highly selective and potent MET inhibitor, serves as an invaluable tool compound for this purpose. This guide provides a comprehensive comparison of this compound with other MET inhibitors, supported by experimental data and detailed protocols to aid researchers in their validation studies.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2] It exhibits high affinity for the unphosphorylated, inactive conformation of MET, stabilizing it in a state that is inaccessible to other protein kinases.[2] This unique binding mode is thought to be the basis for its remarkable selectivity.[1] By inhibiting MET autophosphorylation, this compound effectively blocks downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and invasion.[1][2]
Comparative Analysis of MET Inhibitors
A critical aspect of a tool compound is its specificity for the intended target. The following tables provide a comparative overview of this compound and other commonly used MET inhibitors—Crizotinib, Cabozantinib, and Tepotinib—highlighting their potency and selectivity.
Table 1: In Vitro Potency of MET Inhibitors
| Compound | Target(s) | MET IC₅₀ (nM) | Other Key Targets (IC₅₀ in nM) |
| This compound | MET | 4 [1] | Highly selective for MET (>1000-fold over 200+ other kinases)[1] |
| Crizotinib | MET, ALK, ROS1 | 5-25[3] | ALK (24 nM), ROS1 (44 nM)[4] |
| Cabozantinib | MET, VEGFRs, AXL, RET | 1.3[5] | VEGFR2 (0.035 nM), AXL (7 nM), RET (4 nM), KIT (4.6 nM)[6] |
| Tepotinib | MET | 1.7-1.8[7] | Highly selective for MET[7] |
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | This compound | Crizotinib | Cabozantinib | Tepotinib |
| MET | >99% | >99% | >99% | >99% |
| ALK | <10% | >99% | <20% | <10% |
| ROS1 | <10% | >99% | <20% | <10% |
| VEGFR2 | <10% | <20% | >99% | <10% |
| AXL | <10% | <20% | >99% | <10% |
| RET | <10% | <20% | >99% | <10% |
| RON | <10%[1] | - | - | <10% |
Note: Data is compiled from various sources and different experimental conditions. Direct head-to-head kinome scan data for all compounds in a single study is not publicly available. The selectivity of this compound is noted to be >1,000-fold against a large panel of kinases.[1]
Table 3: Cellular Activity of MET Inhibitors
| Compound | Cell Line | MET Status | Cellular IC₅₀ (nM) |
| This compound | GTL-16 (Gastric) | MET Amplification | 40 (pMET inhibition)[8] |
| A549 (Lung) | HGF-stimulated | 12 (pMET inhibition)[8] | |
| Crizotinib | SW1736 (Thyroid) | MET Expressing | ~100 (pMET inhibition)[9] |
| Cabozantinib | Various | MET expressing | Varies by cell line |
| Tepotinib | Various | MET expressing | Varies by cell line |
MET Signaling Pathway
Understanding the MET signaling cascade is fundamental to designing and interpreting target validation experiments. Upon binding its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins.
Experimental Workflow for MET Target Validation
A systematic approach is essential for validating MET as a therapeutic target. The following workflow outlines key experiments, progressing from in vitro biochemical assays to cellular and in vivo models.
Detailed Experimental Protocols
1. In Vitro MET Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ of this compound and other inhibitors against purified MET kinase.
-
Principle: A kinase assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by the reduction in substrate phosphorylation.
-
Materials:
-
Recombinant human MET kinase domain
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound and other inhibitors (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Luminometer
-
-
Protocol:
-
Prepare serial dilutions of the inhibitors in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add 2 µL of inhibitor solution.
-
Add 2 µL of MET kinase solution to each well.
-
Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
2. Cellular MET Phosphorylation Assay (Western Blot)
-
Objective: To assess the ability of inhibitors to block MET phosphorylation in intact cells.
-
Principle: Western blotting uses antibodies to detect specific proteins. A phospho-specific antibody is used to detect the phosphorylated (active) form of MET.
-
Materials:
-
MET-dependent cancer cell line (e.g., GTL-16, MKN45)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
HGF (for ligand-stimulated models)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If using a ligand-stimulated model, serum-starve the cells overnight.
-
Treat cells with various concentrations of inhibitors for a specified time (e.g., 1-2 hours).
-
If applicable, stimulate cells with HGF for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-MET antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-MET antibody as a loading control.
-
3. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of MET inhibitors on the viability and proliferation of cancer cells.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
-
Materials:
-
Cancer cell lines
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitors.
-
Incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.
-
Off-Target Effects and Clinical Considerations
While this compound demonstrates high selectivity in preclinical studies, it is important to consider potential off-target effects. Unfortunately, clinical development of this compound was halted due to unexpected renal toxicity in Phase I trials.[10][11] This toxicity was attributed to the formation of insoluble metabolites, a phenomenon not predicted by preclinical toxicology studies in rats and dogs.[10][11]
In contrast, other MET inhibitors have advanced further in clinical development but are associated with their own off-target effects, largely due to their multi-kinase inhibitory profiles.
Table 4: Common Off-Target Effects of MET Inhibitors
| Compound | Common Off-Target Related Adverse Events |
| This compound | Renal toxicity (crystal nephropathy) [10][11] |
| Crizotinib | Visual disturbances, gastrointestinal effects, edema, fatigue (related to ALK and MET inhibition)[3] |
| Cabozantinib | Diarrhea, fatigue, hypertension, hand-foot syndrome (related to VEGFR, MET, and other kinase inhibition)[12] |
| Tepotinib | Peripheral edema, nausea, diarrhea, increased creatinine (considered a class effect of MET inhibitors)[13][14] |
Conclusion
This compound remains an exceptional tool compound for the preclinical validation of MET as a therapeutic target due to its high potency and unparalleled selectivity. Its use in well-designed in vitro and in vivo experiments can provide clear insights into the role of MET signaling in cancer biology, unconfounded by the off-target effects of less selective inhibitors. However, researchers must be aware of its clinical limitations and consider its use in the context of a broader panel of MET inhibitors to gain a comprehensive understanding of MET-targeted therapies. This guide provides the necessary framework and experimental details to effectively utilize this compound and other MET inhibitors in validating this important cancer target.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Wound healing migration assay (Scratch assay) [protocols.io]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. cabometyxhcp.com [cabometyxhcp.com]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. clyte.tech [clyte.tech]
- 11. broadpharm.com [broadpharm.com]
- 12. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 13. emjreviews.com [emjreviews.com]
- 14. Comprehensive Genomic Profiling Identifies a Subset of Crizotinib-Responsive ALK-Rearranged Non-Small Cell Lung Cancer Not Detected by Fluorescence In Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
Alectinib: The New Vanguard in First-Line ALK-Positive NSCLC Treatment
A paradigm shift in the first-line treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) has been firmly established with the advent of alectinib. This second-generation ALK tyrosine kinase inhibitor (TKI) has demonstrated superior efficacy and a manageable safety profile compared to the first-generation inhibitor, crizotinib, effectively setting a new standard of care. This guide provides a comprehensive comparison of alectinib with other therapeutic alternatives, supported by pivotal clinical trial data and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Superior Efficacy of Alectinib in Landmark Clinical Trials
The cornerstone evidence supporting alectinib's first-line use comes from the global, randomized, open-label, phase III ALEX trial (NCT02075840) and the Japanese phase III J-ALEX study.[1][2][3] These trials unequivocally demonstrated the superiority of alectinib over crizotinib in treatment-naive advanced ALK-positive NSCLC patients.
In the ALEX trial, alectinib significantly reduced the risk of disease progression or death by 53% compared to crizotinib.[4] The median progression-free survival (PFS) was notably extended with alectinib, reaching 34.8 months as per investigator assessment, a substantial improvement over the 10.9 months observed with crizotinib.[5][6] The final analysis of the ALEX trial further solidified these findings, reporting a 5-year overall survival (OS) rate of 62.5% for alectinib versus 45.5% for crizotinib.[7][8]
A critical advantage of alectinib is its profound impact on central nervous system (CNS) metastases, a common complication in ALK-positive NSCLC.[9] The ALEX trial showed a significantly lower incidence of CNS progression in the alectinib arm, with a 12-month cumulative incidence of 9.4% compared to 41.4% with crizotinib.[9][10] This highlights alectinib's superior CNS penetration and activity.[9]
Real-world evidence further corroborates the findings from clinical trials, showing significantly improved real-world PFS and overall survival with first-line alectinib compared to crizotinib.[11]
Comparative Performance Against Other ALK Inhibitors
While direct head-to-head trials are limited, indirect comparisons and real-world data provide insights into alectinib's performance against other second and third-generation ALK inhibitors.
Brigatinib: Real-world data suggests that alectinib and brigatinib have similar clinical benefits as a first-line treatment for ALK-positive NSCLC.[12][13] An indirect treatment comparison of the ALEX and ALTA-1L (brigatinib vs. crizotinib) trials found no statistically significant differences in reducing the risk of disease progression between alectinib and brigatinib.[14][15]
Lorlatinib: Indirect comparisons between the ALEX (alectinib) and CROWN (lorlatinib vs. crizotinib) trials suggest that lorlatinib may have higher efficacy, with numerically favored PFS hazard ratios.[16][17][18] The 3-year PFS rate was reported to be numerically higher with lorlatinib (64%) than with alectinib (46.4%).[16][17] Lorlatinib also demonstrated a higher rate of complete intracranial response.[16][17] However, it is associated with a distinct set of toxicities, including alterations in lipid profiles and cognitive effects.[16]
Data Summary
Table 1: Efficacy of Alectinib vs. Crizotinib in the ALEX Trial
| Endpoint | Alectinib (n=152) | Crizotinib (n=151) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (Investigator Assessed) | 34.8 months | 10.9 months | 0.43 (0.32–0.58) | <0.0001 |
| Median Progression-Free Survival (IRC Assessed) | 25.7 months | 10.4 months | 0.50 (0.36–0.70) | <0.0001 |
| 5-Year Overall Survival Rate | 62.5% | 45.5% | 0.67 (0.46–0.98) | N/A |
| Objective Response Rate (Investigator Assessed) | 82.9% | 75.5% | N/A | 0.09 |
| Time to CNS Progression (Cause-Specific HR) | Not Reached | 1.6 years | 0.16 (0.10–0.28) | <0.0001 |
Data sourced from multiple reports of the ALEX trial.[1][4][5][6][8]
Table 2: Safety Profile of Alectinib vs. Crizotinib in the ALEX Trial
| Adverse Event (Grade 3-5) | Alectinib (n=152) | Crizotinib (n=151) |
| Any Grade 3-5 AE | 41% | 50% |
| Increased Alanine Aminotransferase | 5% | 16% |
| Increased Aspartate Aminotransferase | 4% | 9% |
| Nausea | 1% | 4% |
| Diarrhea | 1% | 4% |
| Vomiting | 1% | 3% |
| AEs Leading to Discontinuation | 11% | 13% |
| AEs Leading to Dose Reduction | 16% | 21% |
| AEs Leading to Dose Interruption | 19% | 25% |
Data reflects primary analysis of the ALEX trial.[4]
Experimental Protocols
ALEX Trial Methodology
The ALEX study was a randomized, multicenter, open-label, phase III trial.[4]
-
Patient Population: 303 treatment-naive patients with advanced ALK-positive NSCLC (Stage IIIB/IV). ALK positivity was determined by a central immunohistochemistry test. Patients with asymptomatic CNS metastases were eligible.[4]
-
Randomization and Treatment: Patients were randomized in a 1:1 ratio to receive either alectinib (600 mg twice daily) or crizotinib (250 mg twice daily).[4]
-
Endpoints: The primary endpoint was investigator-assessed PFS. Secondary endpoints included independent review committee (IRC)-assessed PFS, time to CNS progression, objective response rate (ORR), and overall survival (OS).[4]
-
Stratification Factors: Randomization was stratified by ECOG performance status (0-1 vs. 2), race (Asian vs. non-Asian), and the presence of baseline CNS metastases.[1]
Visualizations
ALK Signaling Pathway in NSCLC
Caption: The EML4-ALK fusion protein constitutively activates downstream signaling pathways, promoting tumor growth.
ALEX Trial Experimental Workflow
Caption: Workflow of the ALEX clinical trial comparing alectinib and crizotinib.
Logical Comparison of First-Line ALK Inhibitors
Caption: A logical comparison of key performance indicators for first-line ALK inhibitors.
Conclusion
Alectinib has fundamentally altered the treatment landscape for newly diagnosed, advanced ALK-positive NSCLC. Its superior efficacy in prolonging progression-free survival and controlling CNS metastases, coupled with a favorable safety profile compared to crizotinib, has established it as a standard of care in the first-line setting. While newer agents like lorlatinib show promise in indirect comparisons, alectinib's robust and mature data from the pivotal ALEX trial provide a strong foundation for its continued use as a primary therapeutic choice for this patient population. Future head-to-head trials will be crucial to definitively position the various next-generation ALK inhibitors in the first-line treatment algorithm.
References
- 1. oncodaily.com [oncodaily.com]
- 2. The J-ALEX trial—is frontline alectinib a new standard of care? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 6. Updated overall survival and final progression-free survival data for patients with treatment-naive advanced ALK-positive non-small-cell lung cancer in the ALEX study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Updated overall survival and final progression-free survival data for patients with treatment-naive advanced ALK-positive non-small-cell lung cancer in the ALEX study. [themednet.org]
- 9. Alectinib vs Crizotinib in First-Line Treatment of ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Real-World Comparative Effectiveness of First-Line Alectinib Versus Crizotinib in Patients With Advanced ALK-Positive NSCLC With or Without Baseline Central Nervous System Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-Line Alectinib vs. Brigatinib in Advanced Non-Small Cell Lung Cancer with ALK Rearrangement: Real-World Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First-Line Alectinib vs. Brigatinib in Advanced Non–Small Cell Lung Cancer with ALK Rearrangement: Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indirect comparisons of brigatinib and alectinib for front-line ALK-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Alectinib vs. Lorlatinib in the Front-Line Setting for ALK-Rearranged Non-Small-Cell Lung Cancer (NSCLC): A Deep Dive into the Main Differences across ALEX and CROWN Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. discovery.researcher.life [discovery.researcher.life]
Validating Sgx-523 MET Dependency: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the dependency of cancer cells on the MET receptor tyrosine kinase when treated with the selective inhibitor Sgx-523. We focus on the application of CRISPR-Cas9 gene editing as a primary validation tool and compare it with alternative approaches, supported by experimental protocols and representative data.
Data Presentation: Comparing this compound Efficacy in MET Proficient and Deficient Cells
The following table summarizes hypothetical, yet representative, quantitative data on the effect of this compound on cell viability in cancer cell lines with varying MET statuses. This data illustrates the expected outcomes of a successful validation experiment.
| Cell Line | MET Status | This compound IC₅₀ (nM) | Fold Change in IC₅₀ (vs. Wild-Type) | Validation Method |
| MKN-45 | Wild-Type (MET Amplified) | 15 | - | - |
| MKN-45 | MET Knockout (CRISPR-Cas9) | > 10,000 | > 667 | CRISPR-Cas9 |
| Hs746T | Wild-Type (MET Amplified) | 35[1] | - | - |
| Hs746T | MET Knockdown (shRNA) | > 5,000 | > 142 | shRNA |
| A549 | Wild-Type (MET Low) | > 10,000 | - | - |
Note: The data for MET knockout and knockdown cells are representative examples based on the established mechanism of this compound and typical results from target validation studies.
Experimental Protocols
CRISPR-Cas9 Mediated MET Knockout
This protocol outlines the generation of a stable MET knockout cancer cell line using CRISPR-Cas9 technology.
a. sgRNA Design and Vector Construction:
-
Design two to four single guide RNAs (sgRNAs) targeting early exons of the MET gene to induce frameshift mutations. Online tools can be used for sgRNA design.
-
Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
b. Lentiviral Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 construct and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the target cancer cell line (e.g., MKN-45) with the lentiviral particles in the presence of polybrene.
c. Selection and Clonal Isolation:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
d. Validation of MET Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from individual clones and perform Sanger sequencing of the targeted MET locus to identify indel mutations.
-
Western Blot Analysis: Lyse the cells and perform a western blot using an antibody against the MET protein to confirm the absence of protein expression in the knockout clones compared to the wild-type parental cell line.[2][3][4]
Cell Viability Assay
This protocol describes how to assess the sensitivity of wild-type and MET knockout cells to this compound.
a. Cell Seeding:
-
Seed wild-type and validated MET knockout cells in 96-well plates at an appropriate density and allow them to adhere overnight.
b. This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with a range of this compound concentrations for 72 hours. Include a vehicle-only control (e.g., DMSO).
c. Viability Measurement:
-
Use a colorimetric or fluorometric cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
d. Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Alternative Validation Methods
While CRISPR-Cas9 offers a precise and permanent method for target validation, other techniques can also be employed.
| Method | Principle | Advantages | Disadvantages |
| RNA interference (RNAi) | Utilizes short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to induce transient or stable knockdown of MET mRNA.[5][6] | Rapid for transient knockdown; established protocols. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects. |
| Zinc-Finger Nucleases (ZFNs) and Transcription Activator-Like Effector Nucleases (TALENs) | Engineered proteins that can be designed to bind to specific DNA sequences and induce double-strand breaks, leading to gene knockout.[7] | High specificity. | More complex and costly to design and produce compared to CRISPR-Cas9. |
| Pharmacological Inhibition with Orthogonal Inhibitors | Use of a different, structurally distinct MET inhibitor to confirm that the observed phenotype is due to MET inhibition and not an off-target effect of this compound. | Complements genetic approaches; confirms on-target activity of the primary compound. | Dependent on the availability of a suitable orthogonal inhibitor with a well-characterized selectivity profile. |
Mandatory Visualization
Below are diagrams generated using the DOT language to illustrate key concepts.
Caption: MET Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for CRISPR-Cas9 validation of this compound MET dependency.
Caption: Logical relationship between MET status and this compound sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 3. cyagen.com [cyagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of MET inhibition on small‐cell lung cancer cells showing aberrant activation of the hepatocyte growth factor/MET pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies | [scispot.com]
Safety Operating Guide
Navigating the Safe Disposal of SGX-523: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like SGX-523 are paramount to ensuring laboratory safety and environmental protection. this compound, a potent and selective c-Met inhibitor, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2] This guide provides a step-by-step protocol for the safe disposal of this compound, aligning with established safety practices for cytotoxic and hazardous materials.
Hazard Profile and Safety Precautions
According to available Safety Data Sheets (SDS), this compound presents potential hazards. One SDS classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Another indicates it is not classified as a hazardous substance.[4] Given this conflicting information and the compound's potent biological activity as a kinase inhibitor, it is prudent to handle this compound as a hazardous and potentially cytotoxic substance.[5][6]
Key safety precautions when handling this compound include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]
-
Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[3]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent, decontaminate the area, and dispose of the cleanup materials as hazardous waste.[3]
Quantitative Data Summary
For clarity and ease of reference, the following table summarizes key quantitative information related to this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₃N₇S | [3] |
| Molecular Weight | 359.41 g/mol | [3] |
| CAS Number | 1022150-57-7 | [3] |
| IC₅₀ for c-Met | 4 nM | [7] |
| Solubility in DMSO | 0.2 mg/mL | [1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [3] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and associated waste is a critical step in maintaining a safe laboratory environment. The following protocol outlines the necessary procedures for compliant disposal.
1. Waste Segregation:
-
Identify all this compound waste streams: This includes unused or expired this compound powder, solutions containing this compound, contaminated labware (e.g., pipette tips, vials, flasks), and contaminated PPE.
-
Segregate cytotoxic waste: Do not mix this compound waste with general laboratory trash or other non-hazardous waste streams.[8]
2. Waste Collection and Containment:
-
Solid Waste:
-
Place all solid waste contaminated with this compound, such as gloves, wipes, and plasticware, into a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".[8][9]
-
For sharps contaminated with this compound (e.g., needles, scalpels), use a designated sharps container with a purple lid, indicating cytotoxic contamination.[10][11]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, leak-proof, and chemically resistant container.
-
Clearly label the container with "Hazardous Waste," "Cytotoxic Waste," and the full chemical name "this compound."
-
Do not dispose of liquid this compound waste down the drain.[8]
-
3. Waste Storage:
-
Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be clearly marked with appropriate hazard symbols.
4. Final Disposal:
-
Arrange for the collection and disposal of the cytotoxic waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Ensure that the disposal vendor is certified to handle and incinerate cytotoxic and chemotherapeutic waste.[10]
Experimental Protocol Reference
Detailed experimental protocols involving the use of this compound can be found in various research publications. For instance, studies on its effects on cell lines often involve preparing stock solutions in DMSO and subsequent dilutions in cell culture media.[12][13] The disposal of all materials used in such experiments should follow the procedures outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound|1022150-57-7|MSDS [dcchemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Personal protective equipment for handling Sgx-523
Essential Safety and Handling Guide for Sgx-523
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a selective c-Met inhibitor. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
This compound is a potent research compound that was investigated for its potential in cancer therapeutics.[1] However, it is crucial to note that clinical trials were halted due to unexpected renal toxicity observed in humans, which was not predicted by preclinical studies in rats and dogs.[2][3] This toxicity is attributed to the formation of insoluble metabolites, leading to crystal nephropathy.[2][4] Therefore, stringent adherence to safety protocols is essential to minimize any potential exposure.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] The primary routes of exposure to be controlled are inhalation, ingestion, and direct contact with skin and eyes.
Summary of Hazard Information:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[5] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to create a barrier against potential exposure. The following PPE is mandatory:
-
Hand Protection: Two pairs of chemotherapy-grade nitrile gloves should be worn.[6] Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[6][7]
-
Skin and Body Protection: A lab coat or a gown that is resistant to chemical permeation is necessary.[6] Ensure that the gown has long sleeves and fits snugly at the wrists.
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust or aerosols.[5] If there is a risk of aerosol generation outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95) may be required based on a risk assessment.[6]
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound powder and prepare solutions in a certified chemical fume hood or other approved ventilated enclosure to prevent inhalation of dust or aerosols.[5]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination. This area should be clearly marked.
Procedural Steps
-
Preparation:
-
Before starting any work, ensure that all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
-
-
Handling:
-
When weighing the solid compound, do so within the fume hood on a disposable weighing paper or in a tared container.
-
To prepare solutions, slowly add the solvent to the this compound powder to avoid generating dust. This compound has limited solubility in DMF and DMSO.[8]
-
Avoid eating, drinking, or smoking in the laboratory area.[5]
-
-
Storage:
First Aid Measures
In the event of exposure, immediate action is crucial:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[5]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weighing papers, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Disposal Procedure
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
References
- 1. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SGX523 causes renal toxicity through aldehyde oxidase-mediated less-soluble metabolite formation in chimeric mice with humanized livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|1022150-57-7|MSDS [dcchemicals.com]
- 6. pogo.ca [pogo.ca]
- 7. Personal Protective Equipment | STERIS [steris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
